molecular formula C13H25ClN2O2 B1444545 2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 869976-20-5

2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride

Cat. No.: B1444545
CAS No.: 869976-20-5
M. Wt: 276.8 g/mol
InChI Key: KNIAXYMLCVFVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride is a protected spirocyclic diamino scaffold of significant value in medicinal chemistry for the design and synthesis of novel bioactive molecules. This versatile building block is instrumental in the exploration of new chemical space, enabling researchers to efficiently develop compounds with tailored three-dimensional properties. The spirocyclic core is a key structural motif found in potent, selective inhibitors for a range of therapeutic targets. It serves as a critical synthetic intermediate in the development of inhibitors for cyclin-dependent kinases like CDK8 and CDK19, which are implicated in oncogenic signaling and cancer cell proliferation . Furthermore, this diazaspiro[4.5]decane scaffold has been utilized in the creation of potent and selective dual TYK2/JAK1 inhibitors, which show promising efficacy in models of inflammatory bowel disease by regulating specific immune signaling pathways . Its application also extends to neuroscience research, where it forms the orthosteric core of high-affinity, selective ligands for G-protein-coupled receptors such as the dopamine D3 receptor, aiding in the study of neurological disorders and addiction . The Boc-protected amine ensures compatibility with standard synthetic transformations, allowing for selective deprotection and further functionalization to advance drug discovery programs. This compound is intended for research applications only.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIAXYMLCVFVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735535
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869976-20-5
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensionality, improved physicochemical properties, and novel intellectual property is paramount. Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have emerged as a powerful tool for medicinal chemists. Their inherent rigidity and defined spatial orientation can reduce the entropic penalty upon binding to a biological target, often leading to increased potency and selectivity.[1] The 2,8-diazaspiro[4.5]decane core, a privileged heterocyclic motif, has garnered significant attention for its utility in constructing a diverse array of bioactive compounds.

This technical guide focuses on a key derivative, 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride (tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride). The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile building block for sequential chemical modifications. The hydrochloride salt form enhances its stability and handling properties, rendering it an ideal starting material for multi-step syntheses in drug development programs. This guide will provide a comprehensive overview of its properties, synthesis, and applications, with a focus on the practical insights relevant to researchers and scientists in the field.

Physicochemical and Structural Properties

This compound is a white to light yellow solid. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 851325-42-3--INVALID-LINK--[1]
Molecular Formula C₁₃H₂₅ClN₂O₂--INVALID-LINK--[2]
Molecular Weight 276.80 g/mol --INVALID-LINK--[2]
Purity ≥97%--INVALID-LINK--[1]
Storage Conditions 2-8°C, sealed and dry--INVALID-LINK--[1]
SMILES O=C(N1CCC2(CC1)CNCC2)OC(C)(C)C.Cl--INVALID-LINK--[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from commercially available materials. One plausible synthetic route, adapted from patent literature, initiates with 1,4-dioxaspiro[4.5]decan-8-one.[3] This approach involves the formation of the pyrrolidine ring followed by the deprotection of a ketal and subsequent protection of the desired nitrogen atom.

Synthesis_Workflow A 1,4-Dioxaspiro[4.5]decan-8-one B Intermediate Nitrile A->B Multi-step (e.g., with p-toluenesulfonylmethyl isocyanide) C Cyclized Spiro-diamine B->C Reduction and Cyclization (e.g., Raney Nickel, H2) D 2-Boc-2,8-diazaspiro[4.5]decane C->D Selective Boc Protection (Boc)2O E 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride D->E Salt Formation (HCl in ether)

Caption: A generalized synthetic workflow for this compound.

Exemplary Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of the title compound.

Step 1: Synthesis of tert-butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate

  • To a solution of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile in methanol, add Raney nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at an elevated temperature (e.g., 50°C) for several hours.[3]

  • After the reaction is complete, filter the catalyst and add di-tert-butyl dicarbonate ((Boc)₂O) to the filtrate.

  • Stir the reaction mixture at 50°C for a few hours to facilitate the Boc protection of the newly formed amine.[3]

  • Concentrate the reaction mixture and purify the residue by column chromatography to yield the Boc-protected spiro-diamine.

Step 2: Deprotection of the Ketal and Formation of the Hydrochloride Salt

  • Dissolve the product from Step 1 in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid) and heat the mixture to reflux for several hours to remove the ketal protecting group.[3]

  • After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • To the organic solution of tert-butyl 8-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate, add a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to obtain this compound.

Applications in Drug Discovery

The rigid, three-dimensional structure of the 2,8-diazaspiro[4.5]decane scaffold makes it an attractive building block for a variety of therapeutic targets. The Boc-protected hydrochloride salt is particularly useful as it allows for sequential functionalization of the two nitrogen atoms.

PROTAC Linkers

One of the most significant applications of 2-Boc-2,8-diazaspiro[4.5]decane is as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the target protein and the E3 ligase. The rigid nature of the diazaspiro[4.5]decane core helps to enforce a specific conformation, which can be beneficial for ternary complex formation.

Kinase Inhibitors

The 2,8-diazaspiro[4.5]decane scaffold has been incorporated into potent and selective kinase inhibitors. For example, derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[4][5] Additionally, this scaffold has been utilized in the development of dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors for the treatment of inflammatory bowel disease.[6]

Bioactive Molecule ClassTarget(s)Therapeutic Area
PROTACsEZH2Oncology (Acute Myeloid Leukemia)
Kinase InhibitorsRIPK1Inflammatory Diseases
Kinase InhibitorsTYK2/JAK1Inflammatory Bowel Disease
Muscarinic AgonistsM1 Muscarinic ReceptorsAlzheimer's Disease
Sigma Receptor Ligandsσ₁ ReceptorsNeurology, Oncology Imaging

Experimental Protocols: Utilization in Synthesis

A key reaction in the use of this compound is the deprotection of the Boc group to liberate the free amine, which can then be further functionalized.

Protocol: N-Boc Deprotection
  • Dissolution: Dissolve this compound in a suitable solvent, such as dichloromethane (DCM) or a mixture of DCM and methanol.

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the dihydrochloride salt of 2,8-diazaspiro[4.5]decane.

  • Neutralization (Optional): If the free base is required, the dihydrochloride salt can be dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH > 12. The free diamine can then be extracted with an organic solvent like DCM or ethyl acetate.

Synthetic_Utility Start 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride Step1 Functionalization of N8 (e.g., Reductive Amination, Acylation) Start->Step1 Step2 N-Boc Deprotection (TFA or HCl) Step1->Step2 Step3 Functionalization of N2 Step2->Step3 Final Target Molecule Step3->Final

Caption: General workflow for the sequential functionalization of 2-Boc-2,8-diazaspiro[4.5]decane.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If you feel unwell, call a poison center or doctor.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique spirocyclic structure provides a rigid scaffold that can be exploited to enhance the pharmacological properties of drug candidates. The orthogonal protection strategy allows for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecules, including PROTACs and kinase inhibitors. As the demand for novel, three-dimensional chemical matter continues to grow, the utility of scaffolds like 2,8-diazaspiro[4.5]decane is expected to increase, further solidifying its role in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Moving beyond traditional "flat" aromatic structures, medicinal chemists are increasingly turning to spirocyclic scaffolds to access new chemical space and develop next-generation therapeutics. Among these, the 2,8-diazaspiro[4.5]decane core has garnered significant attention as a versatile and privileged scaffold. This technical guide focuses on a key derivative, 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride (CAS Number: 869976-20-5), providing an in-depth analysis of its synthesis, properties, and applications, with a particular emphasis on its role in the development of innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding the Significance of the 2,8-diazaspiro[4.5]decane Framework

The 2,8-diazaspiro[4.5]decane scaffold is a bicyclic heterocyclic system where a pyrrolidine and a piperidine ring are joined through a common spiro carbon atom. This unique arrangement confers a rigid, three-dimensional geometry that can be strategically exploited in drug design to orient substituents in precise vectors, thereby enhancing binding affinity and selectivity for biological targets. The presence of two nitrogen atoms at positions 2 and 8 offers multiple points for functionalization, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.

A critical aspect for researchers to note is the existence of regioisomers when a single protecting group, such as the tert-butoxycarbonyl (Boc) group, is introduced. This guide specifically addresses the This compound isomer, distinguishing it from its counterpart, 8-Boc-2,8-diazaspiro[4.5]decane hydrochloride (CAS Number: 851325-42-3). The selective placement of the Boc group is a crucial synthetic consideration that dictates the subsequent derivatization strategy and, ultimately, the biological activity of the final compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 869976-20-5Internal Data
Molecular Formula C₁₃H₂₅ClN₂O₂Internal Data
Molecular Weight 276.80 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in water and methanolInternal Data
Storage Store at 2-8°C, sealed and dry
  • ¹H NMR: The spectrum would show characteristic peaks for the tert-butyl group of the Boc protecting group as a singlet around 1.4 ppm. The protons on the pyrrolidine and piperidine rings would appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The spiro carbon and the carbons of the two rings would appear in the aliphatic region.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₃H₂₄N₂O₂) and characteristic fragmentation patterns.

Synthesis and Regioselective Protection: A Strategic Approach

The synthesis of this compound necessitates a strategy that allows for the selective protection of the nitrogen at the 2-position of the diazaspiro core. While a definitive, published step-by-step protocol for this specific isomer is not widely available, a general and adaptable synthetic workflow can be proposed based on established methodologies for the synthesis of diazaspirocycles and the selective protection of diamines.[4][5]

Proposed Synthetic Workflow

G cluster_0 Synthesis of 2,8-Diazaspiro[4.5]decane Core cluster_1 Regioselective Boc Protection cluster_2 Salt Formation A Starting Materials (e.g., substituted piperidone and pyrrolidine precursors) B Multi-step Synthesis (e.g., condensation, cyclization, reduction) A->B C 2,8-Diazaspiro[4.5]decane B->C D Selective N2-Boc Protection (e.g., using (Boc)₂O under controlled conditions) C->D E 2-Boc-2,8-diazaspiro[4.5]decane D->E F Treatment with HCl E->F G This compound F->G

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Selective N-Boc Protection

The key to synthesizing the desired 2-Boc isomer lies in exploiting the potential difference in nucleophilicity between the two nitrogen atoms or by using a multi-step approach involving orthogonal protecting groups. A general procedure for Boc protection of amines is as follows:

  • Dissolution: Dissolve the 2,8-diazaspiro[4.5]decane free base in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: At a controlled temperature (e.g., 0 °C to room temperature), add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O). The careful control of stoichiometry is crucial for achieving mono-protection.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-Boc product and minimize the formation of the di-Boc protected species.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to isolate the desired 2-Boc-2,8-diazaspiro[4.5]decane isomer.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

Applications in Drug Discovery: A Focus on PROTACs

The 2,8-diazaspiro[4.5]decane scaffold has emerged as a valuable component in the design of various therapeutic agents. A particularly exciting application is its use as a linker in the development of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[8][9]

The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[10][11] The rigid and three-dimensional nature of the 2,8-diazaspiro[4.5]decane scaffold makes it an attractive linker component, as it can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

The Role of 2-Boc-2,8-diazaspiro[4.5]decane in PROTAC Design

The this compound serves as a key building block in the synthesis of PROTACs. The Boc group protects the nitrogen at the 2-position, leaving the nitrogen at the 8-position available for conjugation to either the target protein-binding ligand or the E3 ligase-binding ligand. Following this conjugation, the Boc group can be removed under acidic conditions to reveal the free amine at the 2-position, which can then be coupled to the other component of the PROTAC.

G cluster_0 PROTAC Synthesis Workflow A 2-Boc-2,8-diazaspiro[4.5]decane B Couple to Ligand 1 (at N8 position) A->B C Boc Deprotection (at N2 position) B->C D Couple to Ligand 2 (at N2 position) C->D E Final PROTAC Molecule D->E

Figure 2. General workflow for incorporating 2-Boc-2,8-diazaspiro[4.5]decane into a PROTAC.

The choice of the 2-Boc isomer over the 8-Boc isomer can significantly impact the final PROTAC's properties. The different substitution patterns on the pyrrolidine versus the piperidine ring will result in different spatial arrangements of the target-binding and E3 ligase-binding moieties, which in turn will affect the geometry of the ternary complex. This highlights the importance of having access to both isomers to explore the structure-activity relationships in PROTAC design fully.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure and the ability for differential functionalization of its two nitrogen atoms make it an attractive scaffold for the development of novel therapeutics with improved properties. The growing interest in PROTACs and other new therapeutic modalities is likely to further increase the demand for well-characterized and readily accessible spirocyclic building blocks like this compound. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this and related scaffolds, as well as a deeper understanding of how their unique structural features can be leveraged to design more effective and selective drugs.

References

2-Boc-2,8-diazaspiro[4.5]decane hydrochloride molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional geometry that can enhance potency, selectivity, and pharmacokinetic properties. Among these, diazaspiroalkanes are particularly valuable building blocks for accessing novel chemical space. This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate. We will delve into its core molecular profile, physicochemical properties, handling protocols, a representative synthetic workflow, and its critical applications in contemporary drug discovery, with a particular focus on its role as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Profile

This compound is a mono-protected spirocyclic diamine. The structure consists of a pyrrolidine ring and a piperidine ring sharing a single carbon atom (the spiro center). The tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom at position 2 (within the pyrrolidine ring), leaving the nitrogen at position 8 (within the piperidine ring) as a secondary amine, which is protonated in the hydrochloride salt form. This differential protection is crucial for its utility in multi-step synthesis, allowing for selective functionalization at the N8 position.

Identifier Value Source(s)
Chemical Name tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride
Molecular Formula C₁₃H₂₅ClN₂O₂[1][2][3][4]
Molecular Weight 276.80 g/mol [1][2][3][4]
CAS Number 869976-20-5[4][5]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CCNCC2.Cl[2][4]
Structure Chemical structure of this compound

Physicochemical Properties and Safe Handling

Understanding the physicochemical properties and proper handling procedures is paramount for the effective and safe use of this reagent in a research setting.

Predicted Physicochemical Data

While extensive experimental data is proprietary, computational models provide valuable insights into the molecule's behavior.

Property Value Significance in Drug Discovery
TPSA (Topological Polar Surface Area) 41.57 ŲInfluences membrane permeability and oral bioavailability. A lower TPSA is generally favorable.
LogP (Octanol-Water Partition Coefficient) 2.42Indicates the lipophilicity of the molecule, affecting solubility, permeability, and metabolism.
Hydrogen Bond Donors 1Affects binding interactions and solubility.
Hydrogen Bond Acceptors 3Affects binding interactions and solubility.

Note: Data corresponds to the related 8-Boc isomer free base and serves as a close approximation.[2]

Storage and Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of proper chemical hygiene and storage to ensure reagent integrity and personnel safety.

  • Storage: The compound should be stored under an inert atmosphere at room temperature.[4] Keeping the container tightly sealed in a cool, dry, and well-ventilated area is crucial to prevent degradation and moisture absorption.[6]

  • Handling: Avoid all personal contact, including the inhalation of dust or fumes.[6] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All handling should occur within a certified chemical fume hood to ensure adequate ventilation.[6][7]

  • Disposal: Dispose of the chemical and its container at an authorized hazardous waste collection point in accordance with local, state, and federal regulations.[6]

Synthesis and Characterization

The synthesis of asymmetrically protected spirodiamines like 2-Boc-2,8-diazaspiro[4.5]decane requires a strategic approach to ensure regioselective protection.

Synthetic Strategy Workflow

The logical approach involves the initial construction of the core spirocyclic diamine, followed by a selective mono-protection step. The Boc group is an ideal choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions, offering an orthogonal protecting group strategy. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

G A Starting Materials (e.g., Piperidone & Pyrrolidine derivatives) B Construction of Spirocyclic Core (e.g., Pictet-Spengler or similar cyclization) A->B C 2,8-Diazaspiro[4.5]decane (Free Diamine) B->C D Selective Mono-Boc Protection (Di-tert-butyl dicarbonate, controlled stoichiometry) C->D E 2-Boc-2,8-diazaspiro[4.5]decane (Protected Intermediate) D->E F Salt Formation (HCl in ether or isopropanol) E->F G Final Product (2-Boc-2,8-diazaspiro[4.5]decane HCl) F->G

Caption: Generalized synthetic workflow for 2-Boc-2,8-diazaspiro[4.5]decane HCl.

Representative Synthetic Protocol

This protocol is a representative example based on established organic chemistry principles.

  • Synthesis of the Core (2,8-Diazaspiro[4.5]decane):

    • Synthesize the unprotected 2,8-diazaspiro[4.5]decane core scaffold. Various multi-step routes from commercially available starting materials have been reported in the literature for similar diazaspirocycles.[8]

  • Selective N-Boc Protection:

    • Dissolve 1.0 equivalent of 2,8-diazaspiro[4.5]decane in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath to control the reaction rate and improve selectivity.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 equivalents) in the same solvent. Using a slight sub-stoichiometric amount of Boc₂O minimizes the formation of the di-protected byproduct.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-protected product.

    • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to isolate the desired 2-Boc-2,8-diazaspiro[4.5]decane isomer. The different steric and electronic environments of the two nitrogen atoms often allow for regioselective protection.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 2-Boc-2,8-diazaspiro[4.5]decane free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The presence of the Boc group will be evident from a characteristic singlet at ~1.4 ppm in the ¹H NMR spectrum (integrating to 9 protons) and resonances around 80 ppm and 28 ppm in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): LC-MS or direct infusion ESI-MS is used to confirm the molecular weight. The expected [M+H]⁺ ion for the free base (C₁₃H₂₄N₂O₂) would be observed at m/z 241.19.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, which should typically be ≥97% for use in sensitive drug discovery applications.[2]

Core Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry.

A Privileged Spirocyclic Scaffold

The rigid, three-dimensional nature of the diazaspiro[4.5]decane core is highly advantageous. It allows chemists to project substituents into defined vectors of chemical space, which can lead to improved binding affinity and selectivity for a given biological target. The parent scaffold has been successfully incorporated into potent bioactive agents, including:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Derivatives have been identified as highly potent sEH inhibitors, which are being investigated as orally active agents for treating hypertension.[9]

  • CCR4 Antagonists: The 2,8-diazaspiro[4.5]decane moiety serves as the core for a series of potent C-C chemokine receptor type 4 (CCR4) antagonists, which have potential applications in inflammatory diseases and oncology.[10]

A Key Building Block for PROTACs

Perhaps the most significant contemporary application of this molecule is in the synthesis of PROTACs.[3][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The Role of the Linker: The linker is a critical component of a PROTAC, as it connects the target-binding ligand to the E3 ligase-binding ligand. The length and rigidity of the linker dictate the geometry of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.

2-Boc-2,8-diazaspiro[4.5]decane is an excellent choice for incorporation into a linker for several reasons:

  • Defined Geometry: Its rigid spirocyclic structure reduces the conformational flexibility of the linker, helping to pre-organize the two ligands and reduce the entropic penalty of forming the ternary complex.

  • Synthetic Handle: The free secondary amine (after Boc deprotection) provides a convenient point for chemical ligation to either the target-binding ligand or the E3 ligase ligand.

G cluster_0 cluster_1 cluster_2 TP Target Protein (Undesired) A PROTAC PROTAC Molecule Warhead Linker (contains spiro[4.5]decane) E3 Ligand PROTAC:f0->TP Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Binds Ub Ubiquitin A->Ub   Recruitment &   Ubiquitination Degradation Proteasomal Degradation Ub->Degradation

Caption: The PROTAC mechanism, highlighting the linker's role in complex formation.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its value lies in the combination of a privileged spirocyclic core, which imparts favorable three-dimensional structural properties, and its utility as a differentially protected diamine, allowing for controlled, stepwise synthesis. For researchers and scientists in drug development, particularly those working on challenging targets or novel modalities like PROTACs, this building block provides a reliable and strategic component for constructing complex and highly potent therapeutic candidates.

References

A Technical Guide to tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The guide will cover its precise chemical identity, physicochemical properties, a detailed synthesis protocol, and its burgeoning applications in the synthesis of complex pharmaceutical agents. Particular emphasis is placed on its role as a versatile scaffold in the design of novel therapeutics, including PROTACs and enzyme inhibitors. This document aims to serve as a comprehensive resource for scientists engaged in the exploration and utilization of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

The compound of interest is systematically named tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate according to IUPAC nomenclature.[1] This name precisely describes its molecular architecture: a spirocyclic system where a pyrrolidine ring and a piperidine ring share a single carbon atom (the spiro center). The piperidine nitrogen at position 8 is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily mask the reactivity of an amine.

Key Identifiers:

IdentifierValue
IUPAC Name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate[1]
CAS Number 236406-39-6[2]
Molecular Formula C₁₃H₂₄N₂O₂[2]
Molecular Weight 240.35 g/mol [3]
Synonyms 8-Boc-2,8-diazaspiro[4.5]decane, N-Boc-2,8-diazaspiro[4.5]decane[2]

The structure, depicted below, highlights the key features of the molecule.

Caption: Chemical structure of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

PropertyValueSource
Appearance Colorless to light yellow liquid or solid/semi-solid[4]ChemBK, Sigma-Aldrich
Boiling Point (Predicted) 337.0 ± 35.0 °CChemBK[4]
Density (Predicted) 1.07 ± 0.1 g/cm³ChemBK[4]
Flash Point (Predicted) 157.6 °CChemBK[4]
Solubility Soluble in common organic solvents.General Knowledge
Storage Store in a cool, dry, dark place. Recommended storage at 2-8°C.Sigma-Aldrich

Synthesis and Purification

The synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes have been alluded to in the literature, a common approach involves the construction of the spirocyclic core followed by Boc protection.

General Synthetic Strategy

A plausible and commonly employed strategy for the synthesis of such spirocyclic diamines involves a multi-step sequence, often starting from a pre-formed piperidine ring. A generalized workflow is depicted below.

G A Piperidine-4-one Derivative B Functionalization at C4 A->B e.g., Strecker or Wittig reaction C Ring Formation B->C Intramolecular cyclization D Deprotection C->D Removal of protecting groups E Boc Protection D->E Di-tert-butyl dicarbonate (Boc)2O F Final Product E->F Purification G A Target Protein Ligand B 2,8-Diazaspiro[4.5]decane Linker A->B D PROTAC Molecule B->D C E3 Ligase Ligand C->B

References

An In-depth Technical Guide to the Chemical Properties of 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boc-2,8-diazaspiro[4.5]decane hydrochloride is a key bifunctional building block increasingly utilized in modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique spirocyclic architecture provides a rigid and defined three-dimensional scaffold, a desirable feature for linkers in PROTACs, which bring together a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.[3][][5] This guide offers a comprehensive overview of the core chemical properties of this compound, providing insights into its structure, reactivity, and analytical characterization to empower its effective application in research and drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound features a spirocyclic system where a pyrrolidine and a piperidine ring share a single carbon atom. The nitrogen at the 2-position is protected by a tert-butyloxycarbonyl (Boc) group, rendering it nucleophilically and basicity inert under many reaction conditions. The nitrogen at the 8-position is protonated, forming a hydrochloride salt.

PropertyValueSource
Molecular Formula C₁₃H₂₅ClN₂O₂[1]
Molecular Weight 276.80 g/mol [1]
CAS Number 869976-20-5[6]
Appearance White to off-white solidGeneral knowledge
Purity Typically ≥97%
Solubility Profile

As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. The presence of the lipophilic Boc group and the hydrocarbon scaffold also allows for solubility in a range of organic solvents. Precise quantitative solubility can be determined experimentally.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the two nitrogen atoms with their distinct electronic environments.

The Boc-Protected Amine (N-2)

The nitrogen at the 2-position is protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.

Deprotection: The key reaction of the Boc-protected amine is its cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free secondary amine.

G cluster_0 Boc Deprotection Mechanism Boc_Amine 2-Boc-2,8-diazaspiro[4.5]decane Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ Protonation Protonation (H+) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - C(CH3)3+ Loss_of_tBu Loss of tert-butyl cation Free_Amine 2,8-diazaspiro[4.5]decane Carbamic_Acid->Free_Amine - CO2 Decarboxylation Decarboxylation (-CO2)

Boc Deprotection Workflow

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a solvent like dioxane or methanol.

The Secondary Amine Hydrochloride (N-8)

The unprotected nitrogen at the 8-position exists as a hydrochloride salt. This makes it significantly less nucleophilic than the corresponding free base. To engage this nitrogen in reactions such as alkylation, acylation, or coupling reactions, it must first be neutralized with a suitable base.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a multi-step process, often starting from commercially available materials and involving the construction of the spirocyclic core followed by selective protection of one of the amino groups.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following are expected spectroscopic data based on its structure. While specific spectra are not publicly available, the key features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would show characteristic signals for the tert-butyl group of the Boc protectorate as a singlet around 1.4-1.5 ppm. The protons on the pyrrolidine and piperidine rings would appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The N-H proton of the hydrochloride salt may be broad and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The spiro carbon would be a unique quaternary signal. The remaining carbons of the two rings would appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the urethane carbonyl (C=O) stretch of the Boc group, typically in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amine salt would likely appear as a broad band in the 2700-3000 cm⁻¹ region.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the molecular ion peak corresponding to the free base [M+H]⁺ at m/z 241.19.

Experimental Protocols

Protocol 1: Deprotection of the Boc Group

This protocol describes a standard procedure for the removal of the Boc protecting group to yield 2,8-diazaspiro[4.5]decane dihydrochloride.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford 2,8-diazaspiro[4.5]decane as the dihydrochloride salt.

G cluster_0 Boc Deprotection Workflow Start Dissolve Boc-protected amine in MeOH Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_HCl->Stir Evaporate Concentrate in vacuo Stir->Evaporate Precipitate Precipitate with Et2O Evaporate->Precipitate Isolate Filter, Wash, and Dry Precipitate->Isolate End 2,8-diazaspiro[4.5]decane dihydrochloride Isolate->End

Experimental Workflow for Boc Deprotection
Protocol 2: Neutralization and N-Alkylation of the Secondary Amine

This protocol outlines a general procedure for the functionalization of the N-8 position.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • An alkylating agent (e.g., an alkyl halide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.

  • Add the base (e.g., TEA or DIPEA, 2.2 eq) to the suspension and stir until the solid dissolves, indicating the formation of the free base.

  • Add the alkylating agent (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in contemporary drug discovery. Its well-defined structure and the orthogonal reactivity of its two nitrogen centers make it an ideal component for the construction of complex molecules, particularly as a rigid linker in PROTACs. A thorough understanding of its chemical properties, including its reactivity, solubility, and spectroscopic characteristics, is paramount for its successful implementation in synthetic strategies. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this important chemical entity.

References

The Spirocycle in Medicinal Chemistry: A Guide to Escaping Flatland in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from the planar, aromatic structures that have long dominated the landscape towards more three-dimensional and structurally complex molecules.[1][2] At the forefront of this evolution are spirocyclic compounds, molecules defined by two rings sharing a single atom.[1] This unique structural feature imparts a rigid, three-dimensional geometry that offers profound advantages in medicinal chemistry. This guide provides an in-depth technical exploration of the role of spirocyclic compounds in modern drug discovery. We will delve into the strategic rationale for their use, key synthetic methodologies, and their impact on critical drug-like properties, supported by case studies of their successful application in recently approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of spirocyclic scaffolds to design next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

The Strategic Imperative for Three-Dimensionality: Why Spirocycles?

The concept of "escaping flatland" in drug design is driven by the observation that molecules with greater sp3 character and three-dimensionality often exhibit improved physicochemical properties and a higher likelihood of clinical success.[3] Spirocyclic compounds are exemplary in this regard, offering a range of benefits that address common challenges in drug development.

Conformational Rigidity and Pre-organization

The spirocyclic core's inherent rigidity locks the conformation of a molecule, reducing the entropic penalty upon binding to a biological target. This pre-organization of functional groups in a defined three-dimensional space can lead to a significant increase in binding affinity and potency.

Enhanced Selectivity

The well-defined spatial arrangement of substituents, often referred to as 'exit vectors,' allows for more precise interactions with the complex three-dimensional binding sites of biological targets. This can lead to improved selectivity and a reduction in off-target effects, a critical factor in minimizing toxicity.

Improved Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic motif can significantly modulate a molecule's properties:

  • Solubility: The increased sp3 character of spirocycles generally leads to improved aqueous solubility compared to their flat, aromatic counterparts.

  • Lipophilicity (LogP/LogD): Spirocycles can offer a means to modulate lipophilicity, often reducing it, which can be beneficial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The quaternary spirocenter and the rigid nature of the scaffold can block sites of metabolic attack, leading to increased metabolic stability and a longer half-life.

The following diagram illustrates the fundamental structural difference between planar and spirocyclic scaffolds, highlighting the enhanced three-dimensionality of the latter.

Caption: Comparison of a planar aromatic scaffold with a spirocyclic scaffold, illustrating the defined exit vectors in 3D space.

Synthesis of Spirocyclic Scaffolds: Key Methodologies

While historically considered challenging to synthesize due to the creation of a quaternary center, a number of robust synthetic methods have been developed to access a wide variety of spirocyclic scaffolds.

[2+2] Cycloadditions

Photochemical and thermally induced [2+2] cycloadditions are powerful methods for the construction of four-membered rings, which are common components of spirocyclic systems.

This protocol provides a general procedure for the synthesis of a spirocyclic lactam via an intramolecular [2+2] photocycloaddition.

  • Substrate Preparation: Synthesize the diene precursor by attaching two alkenyl chains to a suitable scaffold, such as a lactam or cyclic ketone.

  • Reaction Setup: Dissolve the diene precursor in an appropriate solvent (e.g., acetonitrile, acetone) in a quartz reaction vessel. The concentration is typically kept low (0.01-0.05 M) to favor intramolecular cyclization.

  • Photolysis: Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) at a specific wavelength (e.g., 254 nm) while maintaining a constant temperature (e.g., room temperature). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired spirocyclic compound.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, often employing Grubbs' or Hoveyda-Grubbs catalysts, is a versatile and widely used method for the formation of cyclic and spirocyclic systems, particularly for rings of five members or larger.[4][5][6][7]

This protocol outlines the synthesis of a spirocyclic compound from a diallylated precursor using RCM.

  • Substrate Preparation: Prepare the diallylated substrate by reacting a compound with an active methylene group (e.g., 1,3-indanedione) with allyl bromide in the presence of a base.

  • Reaction Setup: Dissolve the diallylated substrate in a degassed solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, quench it by adding a suitable agent (e.g., ethyl vinyl ether). Concentrate the mixture and purify the residue by column chromatography to obtain the spirocyclic product.

Synthesis of Specific Spirocyclic Building Blocks: The Case of 2-Oxa-6-azaspiro[3.3]heptane

Small, strained spirocycles like 2-oxa-6-azaspiro[3.3]heptane are increasingly used as bioisosteres for common motifs like morpholine. Their synthesis has been optimized for scalability.

This protocol is adapted from established literature procedures for the synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane.[8][9][10][11]

  • Cyclization: React 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound.

  • Detosylation: Remove the tosyl protecting group using magnesium turnings in methanol, often with sonication to facilitate the reaction.

  • Salt Formation: After filtration of the magnesium salts, treat the filtrate containing the free base with oxalic acid to precipitate the desired 2-oxa-6-azaspiro[3.3]heptane oxalate salt.

The following diagram illustrates a generalized workflow for the discovery of drugs containing spirocyclic scaffolds.

Caption: A generalized workflow for the discovery and development of spirocyclic drug candidates.

Case Studies: The Impact of Spirocycles in Modern Therapeutics

The successful application of spirocyclic scaffolds is evident in a growing number of approved drugs and clinical candidates.

Revumenib: A First-in-Class Menin-MLL Inhibitor

Revumenib (SNDX-5613) is a recently approved oral inhibitor of the menin-MLL interaction for the treatment of acute leukemias with KMT2A rearrangements.[12] The spirocyclic core of revumenib is crucial for its high binding affinity (Ki of 0.149 nM) and potent cellular activity (IC50 of 10-20 nM).[13] The rigid spirocycle orients the key pharmacophoric elements for optimal interaction with the menin protein, disrupting the protein-protein interaction that drives leukemogenesis.[12]

Spiro-oxindoles: A Privileged Scaffold in Cancer Therapy

Spiro-oxindoles are a class of spirocyclic compounds that have shown significant promise as anticancer agents.[14][15][16][17][18] Their rigid framework allows for the precise positioning of substituents to interact with various cancer targets. For example, spiro-oxindole derivatives have been developed as potent inhibitors of the p53-MDM2 interaction, a key pathway in cancer cell survival.[15]

Compound ClassTargetKey Advantage of Spirocycle
Revumenib Menin-MLL InteractionOptimal orientation of pharmacophores for high-affinity binding.
Spiro-oxindoles p53-MDM2, various kinasesRigid scaffold for potent and selective inhibition.

Drug Design Considerations with Spirocyclic Scaffolds

While spirocycles offer numerous advantages, their incorporation requires careful consideration of several factors.

Stereochemistry

The spirocenter itself can be a chiral center, and the introduction of substituents on the rings can create additional stereocenters. The control of stereochemistry during synthesis is crucial, as different stereoisomers can have vastly different biological activities and pharmacokinetic properties.

hERG Liability

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia. The physicochemical properties of a molecule, including its lipophilicity and basicity, can influence its hERG liability. While spirocycles can be used to modulate these properties, careful assessment of hERG inhibition is essential during the drug design process.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Preparation: Prepare stock solutions of the spirocyclic compounds in a suitable solvent (e.g., DMSO) and dilute to the final test concentrations in the extracellular solution.

  • Automated Patch Clamp: Use an automated patch-clamp system to record hERG currents in the absence and presence of the test compounds. A specific voltage protocol is applied to elicit the characteristic hERG current.

  • Data Analysis: Measure the extent of current inhibition at each compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Computational Approaches

Computational tools are invaluable in the design of spirocyclic drug candidates.[19][20][21][22] Molecular modeling can be used to predict the binding modes of spirocyclic compounds and to design molecules with optimal interactions with their targets.[19] In silico ADME prediction tools can help to assess the drug-like properties of virtual spirocyclic compounds before their synthesis, saving time and resources.[19][20][21][22][23]

The following diagram illustrates the key considerations in the design of spirocyclic drug candidates.

Spirocycle_Design_Considerations Spiro_Design Spirocyclic Drug Design Stereochem Stereochemistry Control Spiro_Design->Stereochem hERG hERG Liability Assessment Spiro_Design->hERG Computational Computational Modeling (Docking, ADME Prediction) Spiro_Design->Computational Synthesis Synthetic Feasibility Spiro_Design->Synthesis Properties Physicochemical Properties (Solubility, LogP) Spiro_Design->Properties

Caption: Key factors to consider in the design of spirocyclic drug candidates.

Conclusion and Future Outlook

Spirocyclic scaffolds have firmly established their place as a valuable tool in the medicinal chemist's arsenal. Their inherent three-dimensionality provides a powerful strategy to overcome many of the limitations associated with traditional planar molecules, offering a pathway to drugs with improved potency, selectivity, and pharmacokinetic properties. While synthetic challenges can still be a consideration, the continuous development of novel synthetic methodologies and the increasing commercial availability of spirocyclic building blocks are making these scaffolds more accessible than ever. The future of drug discovery will undoubtedly see an even greater reliance on spirocyclic compounds as we continue to explore and conquer new frontiers in chemical space.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2,8-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Spirocyclic Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, spirocyclic systems have garnered considerable attention due to their inherent three-dimensionality, which can enhance target affinity and selectivity while improving physicochemical properties. The 2,8-diazaspiro[4.5]decane core, a unique bicyclic diamine, has emerged as a particularly fruitful scaffold. Its rigid yet tunable structure provides a versatile platform for the development of a diverse array of biologically active agents targeting a wide spectrum of diseases. This in-depth technical guide will explore the multifaceted biological activities of 2,8-diazaspiro[4.5]decane derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols pivotal to their evaluation.

I. A Spectrum of Biological Activities: Targeting Diverse Pathophysiological Pathways

The 2,8-diazaspiro[4..5]decane scaffold has proven to be a remarkably adaptable framework, leading to the discovery of potent and selective modulators of various biological targets. This section will elucidate the key therapeutic areas where these derivatives have shown significant promise.

Modulation of Kinase Activity in Inflammatory Diseases and Cancer

TYK2/JAK1 Inhibition for Inflammatory Bowel Disease:

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] These kinases are crucial components of the JAK-STAT signaling pathway, which is implicated in the pathogenesis of inflammatory bowel disease (IBD).[1] By inhibiting TYK2 and JAK1, these compounds can modulate the signaling of pro-inflammatory cytokines, thereby reducing inflammation. One notable derivative, compound 48, demonstrated excellent potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and exhibited significant anti-inflammatory effects in a model of acute ulcerative colitis.[1]

RIPK1 Inhibition in Necroptosis-Mediated Diseases:

Necroptosis, a form of programmed cell death, is a key driver in various inflammatory conditions. Receptor-interacting protein kinase 1 (RIPK1) is a central mediator of this pathway.[2] Researchers have successfully identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[2] For instance, compound 41 from a reported series showed a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in cellular models.[2]

A Versatile Linker in PROTACs for Cancer Therapy:

The 2,8-diazaspiro[4.5]decane moiety has also been ingeniously employed as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In one study, a 2,8-diazaspiro[4.5]decane linker was used to develop a bioavailable PROTAC that effectively degraded the Enhancer of zeste homolog 2 (EZH2), a therapeutic target in cancer.[3]

Targeting Receptors in Neurological and Cardiovascular Disorders

M1 Muscarinic Agonists for Neurodegenerative Diseases:

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic acetylcholine receptor agonists.[4] These receptors are implicated in cognitive function, and their agonism is a therapeutic strategy for Alzheimer's disease. One such compound, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, exhibited high affinity for M1 receptors and showed antiamnesic activity in preclinical models.[4]

Glycoprotein IIb/IIIa Antagonism for Thrombotic Disorders:

The 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop orally active antagonists of the glycoprotein IIb/IIIa receptor, a key player in platelet aggregation.[5] These antagonists have the potential to treat arterial occlusive disorders.

Emerging Therapeutic Applications

Soluble Epoxide Hydrolase (sEH) Inhibition for Hypertension:

Researchers have identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent inhibitors of soluble epoxide hydrolase (sEH).[6] Inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties, making these compounds promising candidates for the treatment of hypertension.[6]

Mitochondrial Permeability Transition Pore (mPTP) Inhibition for Ischemia/Reperfusion Injury:

Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and characterized as inhibitors of the mitochondrial permeability transition pore (mPTP).[7] The opening of the mPTP is a critical event in ischemia/reperfusion injury, and its inhibition can protect cells from death.

II. Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of 2,8-diazaspiro[4.5]decane derivatives is exquisitely sensitive to the nature and position of substituents on the spirocyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

SAR of TYK2/JAK1 Inhibitors
Compound R1 R2 TYK2 IC50 (nM) JAK1 IC50 (nM) Selectivity vs JAK2
Lead Compound HH>1000>1000-
Compound 8 --45150>10-fold
Compound 11 --2080>15-fold
Compound 48 Optimized SubstituentsOptimized Substituents637>23-fold
Data synthesized from multiple sources for illustrative purposes.[1]
SAR of RIPK1 Inhibitors
Compound Substitution on Piperidine Nitrogen Substitution on Pyrrolidinone Ring RIPK1 IC50 (nM)
Hit Compound BenzoylBenzyl>1000
Compound 41 Optimized Aryl GroupOptimized Aryl Group92
Data synthesized from multiple sources for illustrative purposes.[2]

III. Visualizing the Mechanisms: Signaling Pathways and Workflows

A deeper understanding of the biological activity of these compounds requires a clear visualization of the pathways they modulate and the experimental workflows used to assess them.

Signaling Pathways

TYK2_JAK1_Signaling_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Inhibitor 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: TYK2/JAK1 Signaling Pathway Inhibition.

Necroptosis_Signaling_Pathway TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Recruits & Activates TNFa TNFα TNFa->TNFR Binds RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates & Activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) Necrosome->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Translocates to & inserts Necroptosis Necroptosis Membrane->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Necroptosis Signaling Pathway Inhibition.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of 2,8-diazaspiro[4.5]decane derivative Incubation 4. Incubate kinase with a derivative (pre-incubation) Compound_Prep->Incubation Enzyme_Prep 2. Prepare kinase solution (e.g., RIPK1 or TYK2/JAK1) Enzyme_Prep->Incubation Substrate_Prep 3. Prepare substrate and ATP solution Initiation 5. Initiate reaction by adding substrate and ATP Substrate_Prep->Initiation Incubation->Initiation Reaction_Incubation 6. Incubate at optimal temperature for a set time Initiation->Reaction_Incubation Termination 7. Terminate reaction Reaction_Incubation->Termination Detection 8. Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection IC50_Calc 9. Calculate IC50 values Detection->IC50_Calc

Caption: General Kinase Inhibition Assay Workflow.

IV. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of 2,8-diazaspiro[4.5]decane derivatives.

Protocol for RIPK1 Kinase Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of 2,8-diazaspiro[4.5]decane derivatives as inhibitors of RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 2,8-diazaspiro[4.5]decane derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and staurosporine in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or control to each well.

  • Enzyme Addition: Add 10 µL of RIPK1 enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a solution containing MBP substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

Objective: To screen for and characterize the inhibitory activity of 2,8-diazaspiro[4.5]decane derivatives against human sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • sEH assay buffer

  • 2,8-diazaspiro[4.5]decane derivatives (test compounds)

  • N-Cyclohexyl-N'-dodecylurea (NCND) (positive control inhibitor)

  • 96-well black microplates

  • Multichannel pipettes

  • Fluorescence plate reader (Excitation/Emission = 330/465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and NCND in a suitable solvent (e.g., DMSO).

  • Reaction Setup: To the wells of a 96-well plate, add:

    • 10 µL of the diluted test compound or control.

    • 80 µL of sEH assay buffer.

    • 10 µL of the sEH enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation: Add 10 µL of the sEH substrate (PHOME) to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at 30-second intervals for 10-20 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each compound concentration compared to the solvent control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]

V. Conclusion: A Scaffold with Enduring Potential

The 2,8-diazaspiro[4.5]decane core has unequivocally established itself as a privileged scaffold in modern medicinal chemistry. Its structural rigidity and synthetic tractability have enabled the development of a remarkable diversity of potent and selective modulators for a wide range of biological targets. From kinases involved in inflammation and cancer to receptors crucial for neuronal and cardiovascular function, the derivatives of this spirocyclic system continue to provide promising leads for the development of novel therapeutics. The insights into their mechanisms of action, structure-activity relationships, and the robust experimental protocols for their evaluation, as detailed in this guide, will undoubtedly fuel further innovation in the exploration of this versatile and valuable molecular framework.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • [2-(Substituted)amino-2,8-diazaspiro[5][9]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies.](--INVALID-LINK--)

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

The Diazaspiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The diazaspiro[4.5]decane scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that has proven instrumental in the design of novel therapeutics. Its inherent rigidity and defined exit vectors for substituent placement allow for the precise tuning of pharmacological properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive exploration of the diazaspiro[4.5]decane core, delving into its synthetic strategies, diverse applications across a range of biological targets, and the underlying principles that govern its structure-activity relationships. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to equip researchers with the practical knowledge required to effectively leverage this versatile scaffold in their drug discovery programs.

The Rationale for Spirocyclization in Drug Design: Escaping Flatland

The overrepresentation of flat, aromatic structures in early drug discovery has led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of spirocyclic scaffolds, such as the diazaspiro[4.5]decane core, represents a strategic shift towards greater three-dimensionality. This structural feature is not merely an aesthetic choice; it imparts several key advantages:

  • Enhanced Target Affinity and Selectivity: The rigid, non-planar geometry of the diazaspiro[4.5]decane scaffold allows for a more precise spatial arrangement of functional groups. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. Furthermore, the defined exit vectors from the spirocyclic core enable the exploration of distinct pockets within a binding site, which can be exploited to achieve greater selectivity over off-targets.[1][2][3]

  • Improved Physicochemical Properties: An increase in the fraction of sp3-hybridized carbons (Fsp3) is often associated with improved solubility, a critical factor for oral bioavailability. The non-planar nature of spirocycles can disrupt crystal packing, further enhancing solubility.[4]

  • Favorable Pharmacokinetic Profiles: The introduction of a spirocyclic core can favorably impact a molecule's metabolic stability. The quaternary carbon at the spirocenter can block metabolic soft spots, and the overall 3D structure can sterically hinder access by metabolic enzymes.[5]

  • Novelty and Intellectual Property: The exploration of novel spirocyclic scaffolds provides an opportunity to move into new chemical space, offering a pathway to secure novel intellectual property for new drug candidates.[1]

Synthetic Strategies for Accessing the Diazaspiro[4.5]decane Core

The successful implementation of the diazaspiro[4.5]decane scaffold in drug discovery programs is contingent on the availability of robust and versatile synthetic methodologies. Several strategies have been developed to construct this core, ranging from classical multi-step sequences to more elegant one-pot domino reactions.

Construction of the 2,8-Diazaspiro[4.5]decan-1-one Core

The 2,8-diazaspiro[4.5]decan-1-one moiety is a common starting point for the synthesis of a variety of biologically active compounds, including T-type calcium channel antagonists and TYK2/JAK1 inhibitors.[6][7]

Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride [8]

This protocol outlines a typical deprotection of a Boc-protected precursor to yield the core scaffold.

  • Step 1: Reaction Setup

    • To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂) (approximately 10 mL per gram of starting material), slowly add a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane or a solution of HCl in ethyl acetate (a slight excess, e.g., 1.5-2.0 eq). Alternatively, an aqueous solution of HCl can be used.

  • Step 2: Reaction

    • Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Step 3: Workup and Isolation

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid is triturated with diethyl ether or ethyl acetate to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 2,8-diazaspiro[4.5]decan-1-one hydrochloride as a white solid.

Solid-Phase Synthesis of 1,3,8- and 1,4,8-Triazaspiro[4.5]decane Derivatives

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of triazaspiro[4.5]decane derivatives for structure-activity relationship (SAR) studies.[9][10]

Experimental Protocol: Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [10]

This protocol is adapted from a solid-phase approach for the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors.

  • Step 1: Resin Preparation and Amino Acid Coupling

    • Start with a suitable solid support, such as a Fmoc-Glycine-Rink amide resin.

    • Deprotect the Fmoc group using a solution of 40% piperidine in dimethylformamide (DMF).

    • Couple the desired Fmoc-protected amino acid to the deprotected resin using standard peptide coupling reagents like 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF.

  • Step 2: Spirocyclization

    • After another Fmoc deprotection step, treat the resin-bound dipeptide with N-benzyl-4-piperidone and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene at 80°C overnight to form the spirocyclic core.

  • Step 3: Cleavage and Purification

    • Cleave the final compound from the resin and remove side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triethylsilane (e.g., TFA/H₂O/Et₃SiH 95:2.5:2.5 v/v).

    • After stirring for 2-3 hours at room temperature, filter the resin and concentrate the filtrate.

    • Precipitate the crude product with cold diethyl ether, isolate by centrifugation, and purify by preparative high-performance liquid chromatography (HPLC).

Applications of the Diazaspiro[4.5]decane Scaffold in Drug Design

The versatility of the diazaspiro[4.5]decane scaffold is evident in the wide array of biological targets it has been successfully used to modulate.

G-Protein Coupled Receptors (GPCRs)

The M1 muscarinic acetylcholine receptor is a key target for improving cognitive function in Alzheimer's disease. The 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decane scaffolds have been instrumental in the development of potent and selective M1 agonists.[11][12]

Structure-Activity Relationship Insights:

  • Systematic modifications of the 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one scaffold have shown that alterations at the N2 position can increase selectivity for M1 over M2 receptors.[11]

  • The introduction of a 3-methylene group in the 1-oxa-8-azaspiro[4.5]decane core led to compounds with preferential M1 affinity and potent antiamnesic activity.[12]

Experimental Workflow: M1 Muscarinic Receptor Agonist Evaluation

M1_Agonist_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assay (e.g., [3H]pirenzepine) functional_assay Functional Assay (e.g., Phosphoinositide Hydrolysis) receptor_binding->functional_assay Determine Ki selectivity_panel Selectivity Panel (vs. M2, M3, M4, M5) functional_assay->selectivity_panel Determine EC50 & Emax pk_studies Pharmacokinetic Studies (e.g., in rodents) selectivity_panel->pk_studies Lead Candidate Selection efficacy_model Efficacy Model (e.g., Scopolamine-induced amnesia) pk_studies->efficacy_model Determine brain penetration side_effect_model Side Effect Profiling (e.g., Hypothermia, Salivation) efficacy_model->side_effect_model Assess therapeutic window

Caption: Experimental workflow for the evaluation of M1 muscarinic agonists.

The 6,7-diazaspiro[4.5]decane core is a privileged scaffold for the development of NK1 receptor antagonists, which have therapeutic potential in treating chemotherapy-induced nausea and vomiting (CINV) and depression.[13]

Ion Channels

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed to develop potent T-type calcium channel inhibitors.[6] These channels are implicated in various neurological disorders, including epilepsy and neuropathic pain.

Experimental Workflow: T-Type Calcium Channel Antagonist Evaluation

The primary method for evaluating T-type calcium channel modulators is whole-cell patch-clamp electrophysiology.[14]

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the desired T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).

  • Recording: Whole-cell voltage-clamp recordings are performed.

  • Protocol:

    • Cells are held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the channels are in a closed, ready-to-be-activated state.

    • A depolarizing voltage step (e.g., to -30 mV) is applied to elicit a transient inward calcium current.

    • The test compound is perfused onto the cell, and the effect on the current amplitude is measured.

    • A concentration-response curve is generated to determine the IC50 value of the compound.

Kinases

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7][15] This dual inhibition profile is attractive for the treatment of inflammatory diseases like inflammatory bowel disease.

Quantitative SAR Data for TYK2/JAK1 Inhibitors

CompoundR GroupTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
1 H1589>1000
2 CH₃852>1000
3 C₂H₅637>1000
4 CF₃25150>1000
(Data synthesized from representative examples in the literature for illustrative purposes)

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT receptor->stat Recruits STAT p_jak P-JAK jak->p_jak Phosphorylation p_stat P-STAT stat->p_stat p_jak->receptor Phosphorylates Receptor p_jak->stat Phosphorylates STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription inhibitor Diazaspiro[4.5]decane Inhibitor inhibitor->jak Inhibits

Caption: The JAK-STAT signaling pathway and the site of action for diazaspiro[4.5]decane-based inhibitors.

Derivatives of 1-thia-4,8-diazaspiro[4.5]decan-3-one have shown promise as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, which are key drivers in several cancers.[16]

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk Dimerization & Autophosphorylation pi3k_akt_mtor PI3K-AKT-mTOR Pathway egfr->pi3k_akt_mtor transcription Gene Transcription (Proliferation, Survival) ras_raf_mek_erk->transcription pi3k_akt_mtor->transcription inhibitor Diazaspiro[4.5]decane Inhibitor inhibitor->egfr Inhibits

Caption: Simplified EGFR signaling pathway indicating the point of inhibition by diazaspiro[4.5]decane derivatives.

Other Targets

The versatility of the diazaspiro[4.5]decane scaffold extends to a variety of other important biological targets, including:

  • Sigma-1 Receptor Ligands: For potential applications in neurodegenerative diseases and as imaging agents.[11][17]

  • Delta-Opioid Receptor Agonists: With potential for the treatment of pain and depression.

  • F1/FO-ATP Synthase Inhibitors: Investigated for the treatment of myocardial infarction.

  • EZH2 PROTACs: A novel approach in cancer therapy to induce the degradation of the EZH2 protein.

Conclusion and Future Perspectives

The diazaspiro[4.5]decane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its inherent three-dimensionality provides a robust framework for the design of potent and selective modulators of a diverse range of biological targets. The continued development of novel and efficient synthetic routes to access a wider array of substituted diazaspiro[4.5]decanes will undoubtedly fuel further exploration of this privileged core. As our understanding of the structural requirements for targeting complex biological systems grows, the unique conformational constraints and precise vectoral display of substituents offered by the diazaspiro[4.5]decane scaffold will ensure its enduring relevance in the quest for new and improved therapeutics. Future efforts will likely focus on the development of more complex, multi-functionalized diazaspiro[4.5]decane derivatives, including their application in areas such as targeted protein degradation and the modulation of protein-protein interactions.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and pharmaceutical compounds.[1] Its wide-scale adoption is a testament to its unique stability profile across a range of chemical environments and, most critically, its facile and clean removal under mild acidic conditions.[1] This technical guide provides an in-depth exploration of the Boc group, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical principles, detailed reaction mechanisms, validated experimental protocols, and a quantitative analysis of its applications, underscoring its indispensable role in the art and science of chemical synthesis.

Foundational Principles: The Chemistry of the Boc Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group used primarily for amines.[2] Its structure, featuring a bulky tert-butyl group attached to a carbonyl, which is in turn linked to the nitrogen atom of the amine, bestows upon it a unique set of properties that are central to its utility in multi-step synthesis.

The key characteristic that defines the Boc group is its acid lability.[3][4] It is readily cleaved under mild acidic conditions, yet it exhibits remarkable stability in the presence of bases, nucleophiles, and under catalytic hydrogenation conditions.[5][6] This predictable reactivity profile is the foundation of its strategic deployment in complex synthetic routes, allowing for the selective unmasking of the protected amine at the desired stage.

The Mechanism of Amine Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1]

  • Formation of a Tetrahedral Intermediate: This initial attack forms a transient tetrahedral intermediate.[1]

  • Collapse of the Intermediate: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[1]

  • Proton Transfer and Decomposition: The unstable tert-butyl carbonate anion can then deprotonate the now-protonated amine. This intermediate subsequently breaks down into carbon dioxide (CO₂) gas and tert-butanol.[7]

While the reaction can proceed without an external base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often employed to facilitate the reaction, particularly for less nucleophilic amines.[1][3][5]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R₂NH Intermediate R₂NH⁺(COOtBu)C(O⁻)OtBu Amine->Intermediate Nucleophilic Attack Boc2O (tBuOCO)₂O Boc2O->Intermediate ProtectedAmine R₂N-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer tBuOH tBuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2 Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products ProtectedAmine R₂N-Boc ProtonatedAmine R₂N-C(=O⁺H)OtBu ProtectedAmine->ProtonatedAmine Protonation Acid H⁺ Acid->ProtonatedAmine CarbamicAcid R₂N-COOH ProtonatedAmine->CarbamicAcid Cleavage tButylCation tBu⁺ ProtonatedAmine->tButylCation Amine R₂NH₂⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene CH₂=C(CH₃)₂ tButylCation->Isobutylene Elimination Orthogonal_Deprotection Molecule Peptide with Boc and Fmoc groups Boc_Deprotection Acidic Conditions (e.g., TFA) Molecule->Boc_Deprotection Selective Boc Removal Fmoc_Deprotection Basic Conditions (e.g., Piperidine) Molecule->Fmoc_Deprotection Selective Fmoc Removal Free_Amine_Fmoc Free Amine, Fmoc Intact Boc_Deprotection->Free_Amine_Fmoc Free_Amine_Boc Free Amine, Boc Intact Fmoc_Deprotection->Free_Amine_Boc

References

The Spirocyclic Diamine Scaffold: A Privileged Architecture in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocyclic diamines have emerged as a powerhouse class of chiral ligands and organocatalysts in the field of asymmetric synthesis. Their unique, rigid three-dimensional structures, characterized by a central spiro atom linking two nitrogen-containing rings, offer a structurally distinct and highly effective platform for stereocontrol in a vast array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and application of these privileged scaffolds. We will delve into their role as chiral ligands in transition-metal-catalyzed reactions, their utility as potent organocatalysts, and their increasing significance as core structural motifs in medicinal chemistry and drug discovery. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge to leverage the remarkable potential of spirocyclic diamines in their own synthetic endeavors.

Introduction: The Structural Advantage of Spirocyclic Diamines

The efficacy of a chiral catalyst is intrinsically linked to its ability to create a well-defined and sterically demanding three-dimensional environment around a reactive center. Spirocyclic diamines excel in this regard due to their inherent structural rigidity. Unlike more flexible acyclic or monocyclic chiral diamines, the spirocyclic framework minimizes conformational ambiguity, leading to a more predictable and often superior transfer of chiral information. This rigidity is a direct consequence of the spirocenter, which locks the two rings in a perpendicular orientation, creating distinct and well-defined chiral pockets.

The C2-symmetric nature of many spirocyclic diamines is another key feature that contributes to their success. This symmetry simplifies the stereochemical analysis of reaction intermediates and transition states, often leading to a reduction in the number of possible diastereomeric pathways and, consequently, higher enantioselectivities. Prominent examples of spirocyclic diamine scaffolds that have found widespread application include those derived from 1,1'-spirobiindane-7,7'-diol (SPINOL), spiro[4.4]nonane, and the more recently developed 2,2',3,3'-tetrahydro-1,1'-spirobi[phenalene]-9,9'-diamine (SPHENAM).[1][2]

This guide will explore the practical applications of these and other spirocyclic diamines, providing the necessary technical details for their implementation in a research setting.

Synthesis of Key Spirocyclic Diamine Scaffolds

The accessibility of spirocyclic diamines is crucial for their widespread adoption. While their synthesis can be more complex than that of simpler diamines, several efficient and scalable routes have been developed.

Synthesis of (S)-1,1'-Spirobiindane-7,7'-diamine ((S)-SPIDAM)

The 1,1'-spirobiindane backbone is a cornerstone of privileged chiral ligands. The diamine derivative, SPIDAM, can be synthesized from the corresponding diol, SPINOL.

Experimental Protocol: Synthesis of (S)-SPIDAM [1]

  • Step 1: Synthesis of (S)-SPINOL. The enantioselective synthesis of SPINOL can be achieved through various methods, including resolution of the racemate or, more efficiently, through asymmetric synthesis. A notable method involves the phosphoric acid-catalyzed asymmetric cyclization of a suitable precursor.

  • Step 2: Conversion of (S)-SPINOL to the Ditriflate. To a solution of (S)-SPINOL in dichloromethane at 0 °C is added triethylamine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction is stirred at 0 °C for 2 hours and then quenched with water. The organic layer is separated, dried over MgSO4, and concentrated to give the ditriflate.

  • Step 3: Palladium-Catalyzed Amination. The (S)-SPINOL ditriflate is subjected to a Buchwald-Hartwig amination reaction. To a solution of the ditriflate in toluene are added benzophenone imine, sodium tert-butoxide, and a palladium catalyst such as Pd2(dba)3 with a suitable phosphine ligand (e.g., Xantphos). The mixture is heated under an inert atmosphere.

  • Step 4: Hydrolysis. The resulting bis(imine) is hydrolyzed with aqueous acid (e.g., HCl) in THF to afford (S)-SPIDAM.

Synthesis of Spiro[4.4]nonane-1,6-diamine

The spiro[4.4]nonane scaffold offers a different steric and electronic environment compared to the biaryl-based systems. The diamine can be prepared from the corresponding dione.

Experimental Protocol: Synthesis of Spiro[4.4]nonane-1,6-diamine

  • Step 1: Synthesis of Spiro[4.4]nonane-1,6-dione. This can be achieved through various methods, including the intramolecular Dieckmann condensation of a suitable diester.

  • Step 2: Reductive Amination. Spiro[4.4]nonane-1,6-dione is subjected to reductive amination. The dione is treated with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol. The reaction is typically carried out at room temperature. The resulting diamine is a mixture of diastereomers that can often be separated by chromatography or crystallization.

Applications in Transition-Metal Catalysis

Spirocyclic diamines, particularly when derivatized into diphosphine ligands, are highly effective in a range of transition-metal-catalyzed asymmetric reactions. Their rigid C2-symmetric backbone enforces a well-defined chiral environment around the metal center, leading to excellent enantiocontrol.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and spirocyclic diamine-derived ligands have proven to be exceptional in this context. Rhodium and Ruthenium complexes of these ligands are particularly effective for the hydrogenation of a variety of prochiral substrates.

Workflow: Asymmetric Hydrogenation of an Enamide

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle Metal_precursor [Rh(COD)2]BF4 Active_Catalyst [Rh(Ligand)(Solvent)2]+ Metal_precursor->Active_Catalyst Ligand Exchange Spiro_Diamine_Ligand Chiral Spirocyclic Diphosphine Ligand Spiro_Diamine_Ligand->Active_Catalyst Substrate_Complex [Rh(Ligand)(Substrate)]+ Active_Catalyst->Substrate_Complex Substrate Coordination Hydride_Complex [Rh(H)2(Ligand)(Substrate)]+ Substrate_Complex->Hydride_Complex Oxidative Addition of H2 Product_Complex [Rh(Ligand)(Product)]+ Hydride_Complex->Product_Complex Migratory Insertion & Reductive Elimination Product_Complex->Active_Catalyst Product Dissociation Chiral_Amide Chiral Amide Product Product_Complex->Chiral_Amide Enamide Prochiral Enamide Substrate Enamide->Substrate_Complex

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

  • In a glovebox, a pressure vessel is charged with [Rh(COD)2]BF4 and a chiral spirocyclic diphosphine ligand (e.g., a derivative of SPIDAM) in a 1:1.1 molar ratio.

  • Degassed methanol is added, and the solution is stirred for 30 minutes to form the catalyst precursor.

  • Methyl 2-acetamidoacrylate is added to the catalyst solution.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 1-10 atm).

  • The reaction is stirred at room temperature for a specified time (e.g., 12-24 hours).

  • The pressure is released, and the solvent is removed under reduced pressure.

  • The enantiomeric excess of the product, methyl (S)-2-acetamidopropanoate, is determined by chiral HPLC or GC analysis.

Table 1: Comparison of Spirocyclic Diamine-Derived Ligands in Asymmetric Hydrogenation

Ligand ScaffoldSubstrateCatalyst Loading (mol%)H2 Pressure (atm)ee (%)Yield (%)Reference
(S)-SDPMethyl 2-acetamidoacrylate0.510>99>99[1]
(R,S,S)-SPIRAPMethyl 2-acetamidoacrylate1198>99[1]
Chiral Spiroketal DiphosphiniteMethyl 2-acetamidoacrylate0.51099>99[1]

Spirocyclic Diamines in Organocatalysis

The inherent basicity and chirality of spirocyclic diamines make them excellent candidates for organocatalysis, where they can activate substrates through the formation of chiral enamines or by acting as Brønsted bases.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. Chiral spirocyclic diamines can effectively catalyze this reaction with high enantioselectivity.

Workflow: Organocatalytic Asymmetric Michael Addition

G cluster_cycle Catalytic Cycle Catalyst Spirocyclic Diamine Organocatalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Michael Donor) Enone α,β-Unsaturated Ketone (Michael Acceptor) Product Chiral Michael Adduct Product->Catalyst Catalyst Regeneration Adduct_Intermediate Enamine-Adduct Enamine->Adduct_Intermediate + Enone Iminium Iminium Ion Intermediate Iminium->Product + H2O Adduct_Intermediate->Iminium Proton Transfer

Caption: Catalytic cycle for an enamine-catalyzed Michael addition.

Experimental Protocol: Spirocyclic Diamine-Catalyzed Michael Addition of Acetone to a Chalcone Derivative

  • To a vial containing a solution of a chiral spirocyclic diamine catalyst (e.g., a derivative of spiro[4.4]nonane-1,6-diamine) in a suitable solvent (e.g., toluene) is added a chalcone derivative.

  • Acetone is then added in excess.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched, and the product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC.

Asymmetric Mannich Reaction

The Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is another cornerstone of C-C bond formation. Spirocyclic diamines have been successfully employed as organocatalysts for the enantioselective variant of this reaction.[3]

Role in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional nature of spirocyclic scaffolds is highly desirable in drug design.[4] Incorporating spirocycles into drug candidates can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and enhanced binding affinity and selectivity for biological targets.[4] Spirocyclic diamines serve as versatile building blocks for the synthesis of complex molecules with potential therapeutic applications.[5][6][7]

The diamine functionalities provide convenient handles for further derivatization, allowing for the exploration of structure-activity relationships (SAR). For instance, novel spirocyclic diamines have been investigated as potential inhibitors of potassium channels and muscarinic acetylcholine receptors.[2] The synthesis of libraries of spirocyclic diamine derivatives is a promising strategy for the discovery of new bioactive compounds.[2]

Conclusion

Spirocyclic diamines represent a privileged class of chiral scaffolds with broad applicability in modern organic synthesis. Their unique structural features, characterized by rigidity and well-defined chirality, translate into exceptional performance as both ligands in transition-metal catalysis and as organocatalysts. From the highly efficient asymmetric hydrogenation of olefins to the enantioselective formation of C-C bonds through Michael and Mannich reactions, these compounds have consistently delivered high levels of stereocontrol. Furthermore, their growing importance as core structures in medicinal chemistry underscores their versatility and potential for future discoveries. The continued development of novel spirocyclic diamine architectures and their application in new synthetic methodologies will undoubtedly continue to push the boundaries of asymmetric synthesis and drug discovery.

References

Methodological & Application

Synthesis of 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride

Introduction

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds targeting various neurological disorders.[1][2] In recent years, this spirocyclic diamine has gained significant attention as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The synthesis of specifically protected derivatives, such as this compound, is crucial for the stepwise construction of these complex molecules.[3]

This application note provides a detailed, research-grade protocol for the synthesis of this compound. The described methodology is designed to be robust and scalable, providing researchers in drug discovery and chemical biology with a reliable route to this important building block.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a multi-step sequence that allows for the selective protection of the two nitrogen atoms of the diazaspiro[4.5]decane core. A common and reliable strategy involves the use of orthogonal protecting groups, such as a benzyl (Bn) group and a tert-butoxycarbonyl (Boc) group. The benzyl group can be introduced early in the synthesis and later removed via hydrogenolysis, which typically does not affect the acid-labile Boc group.

The overall synthetic workflow can be summarized as follows:

  • Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane: This key intermediate can be prepared via several published methods.

  • Selective N-Boc Protection: The N2-amine of 8-benzyl-2,8-diazaspiro[4.5]decane is selectively protected using di-tert-butyl dicarbonate (Boc₂O).

  • N-Debenzylation: The benzyl group is removed from the N8 position through catalytic hydrogenation.

  • Hydrochloride Salt Formation: The resulting free base is converted to its hydrochloride salt to improve its stability and handling properties.

Synthesis_Workflow Start 2,8-Diazaspiro[4.5]decane Precursor Intermediate1 8-Benzyl-2,8-diazaspiro[4.5]decane Start->Intermediate1 Benzylation Intermediate2 2-Boc-8-benzyl-2,8-diazaspiro[4.5]decane Intermediate1->Intermediate2 Boc Protection Intermediate3 2-Boc-2,8-diazaspiro[4.5]decane (Free Base) Intermediate2->Intermediate3 Debenzylation (Hydrogenolysis) FinalProduct 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride Intermediate3->FinalProduct HCl Salt Formation

A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane

The synthesis of the 8-benzyl-2,8-diazaspiro[4.5]decane intermediate is a critical first step. While several routes to substituted diazaspiro[4.5]decanes exist[4], a common approach involves the reductive amination of N-benzyl-4-piperidone with an appropriate amine followed by cyclization. For the purpose of this protocol, we will assume the starting material, 8-benzyl-2,8-diazaspiro[4.5]decane, is either commercially available or has been synthesized according to established literature procedures.[5]

Step 2: Selective N-Boc Protection of 8-Benzyl-2,8-diazaspiro[4.5]decane

This step involves the selective protection of the less sterically hindered N2-amine with a Boc group.

Materials:

  • 8-Benzyl-2,8-diazaspiro[4.5]decane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Protocol:

  • Dissolve 8-benzyl-2,8-diazaspiro[4.5]decane (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-Boc-8-benzyl-2,8-diazaspiro[4.5]decane, can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Expert Insights:

  • The use of a base like triethylamine is crucial to neutralize the acid generated during the reaction.

  • Slow addition of Boc₂O at a low temperature helps to control the exothermicity of the reaction and can improve selectivity.

Step 3: N-Debenzylation via Catalytic Hydrogenation

This step removes the benzyl protecting group from the N8 position.

Materials:

  • 2-Boc-8-benzyl-2,8-diazaspiro[4.5]decane

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Dissolve the 2-Boc-8-benzyl-2,8-diazaspiro[4.5]decane (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (typically 10-20% by weight of the starting material) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Boc-2,8-diazaspiro[4.5]decane as a free base. This product is often used in the next step without further purification.

Expert Insights:

  • Ensure the system is properly purged with an inert gas before introducing hydrogen to prevent the risk of explosion.

  • The catalyst can be pyrophoric, so it should be handled with care and not allowed to dry in the air. It is best to weigh it out quickly and add it to the solvent.

Step 4: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt improves the stability and handling of the final product.

Materials:

  • 2-Boc-2,8-diazaspiro[4.5]decane (free base)

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane)

  • Diethyl ether or other non-polar solvent for precipitation

  • Filtration apparatus

  • Vacuum oven

Protocol:

  • Dissolve the crude 2-Boc-2,8-diazaspiro[4.5]decane free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether or dioxane (1.1 eq) to the stirred solution.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Dry the product under vacuum to obtain the final this compound.

Expert Insights:

  • The addition of the HCl solution should be done slowly to control precipitation and obtain a crystalline solid.

  • The final product should be stored in a cool, dry place, as it can be hygroscopic.

Data Summary

Step Reaction Key Reagents Typical Solvents Temperature Typical Reaction Time Typical Yield
2 N-Boc ProtectionBoc₂O, TEADCM, THF0 °C to RT12-24 h85-95%
3 N-DebenzylationH₂, 10% Pd/CMeOH, EtOHRoom Temperature4-12 h>90% (crude)
4 Salt FormationHCl in ether/dioxaneDiethyl ether0 °C to RT0.5-1 h>95%

Troubleshooting and Further Considerations

  • Incomplete Boc Protection: If the reaction stalls, additional Boc₂O and base can be added. Ensure the starting material is pure and the reagents are of high quality.

  • Difficulties in Debenzylation: If the hydrogenolysis is slow, increasing the hydrogen pressure or adding a fresh portion of the catalyst may be necessary. Some substrates can be challenging to debenzylate, and alternative deprotection methods might be required in such cases.

  • Purification of the Free Base: While often used crude in the next step, the free base of 2-Boc-2,8-diazaspiro[4.5]decane can be purified by reverse-phase HPLC if high purity is required before salt formation.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a key building block in modern drug discovery. By following the detailed steps and considering the expert insights provided, researchers can confidently produce this valuable compound for their synthetic needs.

References

Mastering the Gatekeepers: A Protocol for N-Boc Protection of 2,8-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the precise control of reactive functional groups is paramount. The 2,8-diazaspiro[4.5]decane scaffold is a valuable building block, offering a rigid three-dimensional structure for the design of novel therapeutics. However, the presence of two secondary amine functionalities necessitates a robust protection strategy to enable selective modification. This application note provides a detailed guide to the N-Boc protection of 2,8-diazaspiro[4.5]decane, addressing the synthesis of both the di-protected and the more challenging mono-protected derivatives.

The Challenge of Regioselectivity

The core challenge in the functionalization of 2,8-diazaspiro[4.5]decane lies in the differentiation of its two nitrogen atoms. The N2 amine is part of a pyrrolidine ring, while the N8 amine resides within a piperidine ring. Although their basicities and nucleophilicities are similar, subtle electronic and steric differences can be exploited. However, direct, selective mono-protection of such diamines can often be inefficient, leading to mixtures of mono- and di-protected products that are difficult to separate. A more reliable and often higher-yielding strategy involves an initial di-protection followed by a selective mono-deprotection.

Reaction Schematics

The overall strategies for obtaining mono- and di-Boc-protected 2,8-diazaspiro[4.5]decane are illustrated below.

Boc_Protection_Workflow cluster_di_protection Di-Boc Protection cluster_mono_deprotection Selective Mono-Deprotection start Dissolve 2,8-diazaspiro[4.5]decane in DCM + TEA add_boc Add (Boc)₂O start->add_boc react Stir at RT for 12-16h add_boc->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Column Chromatography workup->purify product_di Di-Boc Product purify->product_di start_mono Suspend Di-Boc Product in Ethyl Acetate + Ethanol product_di->start_mono add_hcl Add 4M HCl in EtOAc start_mono->add_hcl react_mono Heat at 60°C for 2h add_hcl->react_mono isolate Concentrate and Triturate with Ether react_mono->isolate product_mono Mono-Boc Product (HCl salt) isolate->product_mono

Application Notes and Protocols for the Use of 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Spirocyclic Scaffolds

In the landscape of modern drug discovery and chemical biology, the ability to precisely control the three-dimensional structure of peptides is paramount. Unmodified linear peptides often suffer from conformational flexibility, which can lead to reduced binding affinity for their biological targets and increased susceptibility to proteolytic degradation.[1][2] The introduction of conformational constraints is a powerful strategy to mitigate these drawbacks, enhancing both the potency and metabolic stability of peptide-based therapeutics.[1][2]

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as valuable tools for imparting rigidity to molecular structures.[3] The 2,8-diazaspiro[4.5]decane core, in particular, offers a unique and rigidified diamine structure that can be incorporated into peptide backbones to serve as a constrained surrogate for dipeptide units or as a novel linker. Its defined stereochemistry and spatially oriented exit vectors allow for the precise positioning of peptide side chains, facilitating the design of peptidomimetics with improved pharmacological profiles.[4][5]

This guide provides a comprehensive overview and detailed protocols for the incorporation of 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride , a key building block for accessing these conformationally constrained peptides, using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Chemical Properties and Handling

This compound is a mono-Boc protected spirocyclic diamine. The Boc (tert-butyloxycarbonyl) group protects one of the secondary amines, allowing for the selective acylation of the other free secondary amine during SPPS. The hydrochloride salt form enhances the stability and handling of the compound.

PropertyValue
Molecular Formula C₁₃H₂₅ClN₂O₂
Molecular Weight 276.80 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, desiccated

Note: Before use, it is often necessary to neutralize the hydrochloride salt to the free amine in situ or prior to the coupling reaction. This can be achieved by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).

Diagram of 2-Boc-2,8-diazaspiro[4.5]decane

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling of 2-Boc-2,8-diazaspiro[4.5]decane (HATU/DIEA in DMF) neutralization->coupling wash1 Wash (DMF, DCM, IPA) coupling->wash1 next_aa Couple Next Amino Acid (Standard Boc-SPPS Cycle) wash1->next_aa wash2 Wash (DMF, DCM, IPA) next_aa->wash2 repeat Repeat Cycles for Desired Sequence wash2->repeat repeat->deprotection Yes cleavage Final Cleavage (HF or TFMSA) repeat->cleavage No end Purified Peptide cleavage->end Cleavage_Decision start Peptide Synthesis Complete sensitive_residues Sensitive Residues? (e.g., Trp, Met, Cys) start->sensitive_residues hf_cleavage Standard HF Cleavage (HF/anisole) sensitive_residues->hf_cleavage No low_high_hf Low-High HF Cleavage sensitive_residues->low_high_hf Yes tfmsa_cleavage TFMSA Cleavage (TFMSA/TFA/scavengers) low_high_hf->tfmsa_cleavage Alternative

References

Navigating the Labyrinth of N-Boc Deprotection for Spirocyclic Amines: A Guide to Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Spirocyclic Amines in Drug Discovery

Spirocyclic amines, characterized by their unique three-dimensional architecture where two rings share a single atom, are increasingly sought-after scaffolds in modern drug discovery. Their rigid structures can offer improved metabolic stability, enhanced target-binding affinity, and novel intellectual property. The introduction and removal of protecting groups are pivotal steps in the synthesis of these complex molecules. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its stability in a wide range of chemical environments. However, the deprotection of N-Boc spirocyclic amines can present unique challenges stemming from steric hindrance and the potential for acid-labile functionalities within the spirocyclic framework. This guide provides a comprehensive overview of N-Boc deprotection conditions tailored for spirocyclic amines, offering detailed protocols and a rationale for selecting the optimal method.

The Cornerstone of Deprotection: Understanding the Mechanism

The acid-catalyzed removal of the N-Boc group is a cornerstone of organic synthesis. The generally accepted mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This is followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.

N-Boc Deprotection Mechanism cluster_0 Acid-Catalyzed N-Boc Deprotection N-Boc_Amine R₂N-Boc Protonated_Carbamate R₂N-Boc-H⁺ N-Boc_Amine->Protonated_Carbamate + H⁺ Carbamic_Acid [R₂N-COOH] Protonated_Carbamate->Carbamic_Acid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ Protonated_Carbamate->tBu_cation Free_Amine R₂NH₂⁺ Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

A Toolkit of Deprotection Strategies for Spirocyclic Amines

The choice of deprotection method is dictated by the specific spirocyclic scaffold, the presence of other functional groups, and the desired scale of the reaction. Below, we explore a range of methodologies, from robust acidic conditions to milder, more selective alternatives.

Strong Acidic Conditions: The Workhorse Approach

Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for N-Boc deprotection. They are highly effective but can be harsh on sensitive functional groups.

a) Trifluoroacetic Acid (TFA): TFA, often used in dichloromethane (DCM), is a powerful reagent for cleaving the Boc group. The reaction is typically rapid at room temperature.

b) Hydrochloric Acid (HCl): HCl, commonly used as a solution in dioxane or methanol, is another effective and economical choice. The resulting amine is usually isolated as its hydrochloride salt, which can be advantageous for purification and stability.

Spirocyclic Amine TypeReagentSolventTemp. (°C)TimeYield (%)Reference
Spiro-oxindoleTFADCMRT1 h~90[1]
N-Boc-piperazine derivativeTFADCMRT2 h>95[2]
Bis-spiro-oxetaneTFADCM0 to RT3 hN/A[3]
General Amines4M HClDioxaneRT30 minHigh[4]
N-Boc-piperazine derivative4M HClDioxaneRT1-4 h>95[2]
Milder and Chemoselective Methods: Preserving Functionality

For spirocyclic amines bearing acid-sensitive groups, milder deprotection strategies are essential.

a) Oxalyl Chloride in Methanol: This method provides a mild and selective alternative for N-Boc cleavage at room temperature, tolerating a variety of functional groups.[5][6] The proposed mechanism involves the electrophilic character of oxalyl chloride.[5]

b) Trimethylsilyl Iodide (TMSI): TMSI is a neutral and efficient reagent for deprotecting N-Boc groups, particularly useful for water-soluble zwitterionic compounds.[7] A key advantage is the potential for direct isolation of the product without an aqueous workup.[7]

c) Thermal Deprotection: In the absence of any reagents, heating the N-Boc protected spirocyclic amine can effect deprotection.[8][9][10][11] This "green" method avoids acidic or basic conditions but may require high temperatures, which could be detrimental to some substrates.[11] Continuous flow reactors can offer precise temperature control for this method.[8][9][10]

d) Water-Mediated Deprotection: Boiling water has been shown to catalyze the neutral and selective deprotection of N-Boc groups.[12] This environmentally friendly method is an attractive alternative to traditional acidic conditions.[12]

Spirocyclic Amine TypeReagent/ConditionSolventTemp. (°C)TimeYield (%)Reference
Structurally Diverse AminesOxalyl ChlorideMethanolRT1-4 hup to 90[6]
Water-soluble zwitterionsTMSIAcetonitrileRTN/AHigh[7]
General AminesThermalVarious150-240VariesGood to High[9][10]
General AminesWaterWater100< 15 min90-97[12]

Decision-Making Workflow for Deprotection Strategy

Selecting the appropriate deprotection method is a critical step in the successful synthesis of spirocyclic amines. The following workflow can guide researchers in making an informed decision.

Deprotection Strategy Start Start: N-Boc Spirocyclic Amine Acid_Sensitive Acid-Sensitive Groups Present? Start->Acid_Sensitive Steric_Hindrance High Steric Hindrance? Acid_Sensitive->Steric_Hindrance No Mild_Methods Use Mild Methods (Oxalyl Chloride, etc.) Acid_Sensitive->Mild_Methods Yes Strong_Acid Use Strong Acid (TFA or HCl) Steric_Hindrance->Strong_Acid No Optimize_Strong Optimize Strong Acid Conditions (Temp, Time, Conc.) Steric_Hindrance->Optimize_Strong Yes End End: Deprotected Spirocyclic Amine Strong_Acid->End Mild_Acid Consider Milder Acidic Conditions Neutral_Methods Explore Neutral Methods (Thermal, Water, TMSI) Neutral_Methods->End Optimize_Strong->End Mild_Methods->Neutral_Methods If still problematic Mild_Methods->End

Caption: Decision workflow for selecting an N-Boc deprotection strategy.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific spirocyclic amine substrate.

Protocol 1: N-Boc Deprotection of a Spiro-oxindole using Trifluoroacetic Acid (TFA)

This protocol is adapted from methodologies used in the synthesis of spiro-heterocycles.[1]

Materials:

  • N-Boc protected spiro-oxindole

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected spiro-oxindole (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add TFA (10-20 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude deprotected spiro-oxindole.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection of a Spiro-piperidine using 4M HCl in Dioxane

This protocol is a general procedure adaptable for many spirocyclic amines, based on common practices.[4][13]

Materials:

  • N-Boc protected spiro-piperidine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected spiro-piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirring solution at room temperature.

  • Stir the mixture for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with anhydrous diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt, then collect by filtration.

  • The resulting hydrochloride salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is based on a mild deprotection strategy suitable for acid-sensitive substrates.[6]

Materials:

  • N-Boc protected spirocyclic amine

  • Anhydrous methanol

  • Oxalyl chloride

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected spirocyclic amine (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add oxalyl chloride (2-3 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product, often the hydrochloride salt, can be purified by recrystallization or column chromatography.

Conclusion: A Strategic Approach to Unlocking Spirocyclic Scaffolds

The successful deprotection of N-Boc spirocyclic amines is a critical step in harnessing the potential of these valuable scaffolds in drug discovery. A thorough understanding of the available methodologies and a strategic approach to selecting the optimal conditions are paramount. While strong acids remain the go-to reagents for robust substrates, the expanding toolkit of milder and more selective methods provides chemists with the means to deprotect even the most delicate and complex spirocyclic amines. By carefully considering the substrate's properties and the overall synthetic strategy, researchers can confidently navigate the challenges of N-Boc deprotection and unlock the full potential of spirocyclic architectures.

References

Application of 2,8-Diazaspiro[4.5]decane in the Development of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 2,8-diazaspiro[4.5]decane scaffold in the design and development of potent inhibitors of soluble epoxide hydrolase (sEH). This guide delves into the scientific rationale, synthesis protocols, in vitro and in vivo evaluation methodologies, and data interpretation, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively diminishes their beneficial effects.[2] Inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of diseases characterized by underlying inflammatory processes and vascular dysfunction. These conditions include hypertension, chronic kidney disease, inflammatory pain, neuropathic pain, and neurodegenerative disorders.[2][3][4][5][6]

The core principle behind sEH inhibition is to stabilize and augment the endogenous levels of EETs, thereby harnessing their natural therapeutic actions. This approach offers a potentially safer alternative to traditional anti-inflammatory drugs, which are often associated with significant side effects.

The 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Structure for sEH Inhibition

The 2,8-diazaspiro[4.5]decane moiety has been identified as a highly effective scaffold for the development of potent and orally active sEH inhibitors.[7][8] Specifically, trisubstituted urea derivatives incorporating this spirocyclic diamine have demonstrated exceptional inhibitory activity against sEH.[7][8]

The rigidity of the spirocyclic system and the precise orientation of the substituent groups contribute to a high binding affinity within the active site of the sEH enzyme. Molecular docking studies have revealed that these compounds can be optimized to avoid steric hindrance and enhance inhibitory potency against both human and murine sEH.[7][8]

Caption: General structure of a 2,8-diazaspiro[4.5]decane-based sEH inhibitor.

Synthesis Protocols

The following protocols provide a general framework for the synthesis of the 2,8-diazaspiro[4.5]decane scaffold and its subsequent elaboration into trisubstituted urea-based sEH inhibitors.

Protocol 1: One-Step Synthesis of a Diazaspiro[4.5]decane Scaffold Derivative

This protocol is adapted from a domino reaction involving unactivated yne-en-ynes and aryl halides, catalyzed by a palladium complex, to form a diazaspiro[4.5]decane scaffold with exocyclic double bonds.[3]

Materials:

  • Substituted aryl halide

  • Unactivated yne-en-yne

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substituted aryl halide (1.0 eq), the unactivated yne-en-yne (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq) in the anhydrous solvent.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane scaffold.

Protocol 2: Synthesis of a 2,8-Diazaspiro[4.5]decane-based Trisubstituted Urea sEH Inhibitor

This protocol outlines the general steps for the synthesis of a trisubstituted urea inhibitor, based on the work of Kato et al.[8]

Step 1: Monoprotection of 2,8-Diazaspiro[4.5]decane

  • Dissolve 2,8-diazaspiro[4.5]decane in a suitable solvent (e.g., dichloromethane).

  • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until mono-protection is complete (monitored by TLC or LC-MS).

  • Work up the reaction and purify the mono-protected intermediate.

Step 2: Urea Formation

  • Dissolve the mono-protected 2,8-diazaspiro[4.5]decane in an aprotic solvent (e.g., dichloromethane).

  • Add an appropriate isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion.

  • Purify the resulting disubstituted urea intermediate.

Step 3: Deprotection

  • Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

  • Neutralize the reaction mixture and extract the deprotected intermediate.

Step 4: Final Urea Formation

  • React the deprotected intermediate with a second isocyanate or carbamoyl chloride in the presence of a base to form the final trisubstituted urea product.

  • Purify the final compound by column chromatography or recrystallization.

In Vitro Evaluation of sEH Inhibitory Activity

The potency of newly synthesized compounds is determined by in vitro enzyme inhibition assays.

Protocol 3: Fluorometric sEH Inhibition Assay

This protocol is based on the use of a fluorogenic substrate, such as PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) or CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate), which upon hydrolysis by sEH, releases a highly fluorescent product.[4][7][9][10][11][12]

Materials:

  • Recombinant human or murine sEH

  • Fluorogenic sEH substrate (e.g., PHOME or CMNPC)

  • Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound solution (or DMSO for control), and the recombinant sEH enzyme solution.

  • Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of PHOME).[9][12]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a fluorometric sEH inhibition assay.

In Vivo Evaluation of Efficacy

Promising sEH inhibitors are further evaluated in animal models of disease to assess their in vivo efficacy and pharmacokinetic properties.

Protocol 4: Pharmacokinetic Study in Rodents

This protocol provides a general procedure for determining the pharmacokinetic profile of a 2,8-diazaspiro[4.5]decane-based sEH inhibitor in mice or rats.[1][5][7][13]

Materials:

  • Test compound

  • Vehicle for administration (e.g., triolein, polyethylene glycol 400)[5][7]

  • Rodents (e.g., male CFW mice or Sprague-Dawley rats)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the test compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[7]

Protocol 5: Evaluation in a Spontaneously Hypertensive Rat (SHR) Model

This protocol describes the evaluation of the antihypertensive effects of a 2,8-diazaspiro[4.5]decane-based sEH inhibitor in the spontaneously hypertensive rat (SHR) model.[8]

Materials:

  • Spontaneously Hypertensive Rats (SHRs) and normotensive control rats (e.g., Wistar-Kyoto)

  • Test compound

  • Vehicle for administration

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)[14]

Procedure:

  • Acclimatize the animals to the blood pressure measurement procedure.

  • Record baseline blood pressure for all animals.

  • Administer the test compound or vehicle to the SHRs and control rats daily for a specified period (e.g., 1-2 weeks).

  • Measure blood pressure at regular intervals throughout the treatment period.

  • At the end of the study, collect blood and tissues for biomarker analysis (e.g., plasma EET/DHET ratio).

  • Compare the blood pressure of the treated group to the vehicle-treated group to determine the antihypertensive efficacy.

Data Summary

The following tables summarize representative data for 2,8-diazaspiro[4.5]decane-based sEH inhibitors.

Table 1: In Vitro sEH Inhibitory Activity

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference
12 2.11.8[8]
20 1.31.1[8]
37 0.80.7[8]

Table 2: Representative Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterValueUnit
CmaxVaries by compoundng/mL
Tmax~1-4hours
AUCVaries by compoundng·h/mL
t1/2Varies by compoundhours
Note: Specific pharmacokinetic data for 2,8-diazaspiro[4.5]decane-based inhibitors from the primary literature is limited in the public domain. The provided parameters are general ranges observed for orally bioavailable sEH inhibitors.[5]

Conclusion

The 2,8-diazaspiro[4.5]decane scaffold represents a highly promising platform for the development of potent and selective sEH inhibitors. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize these compounds for a variety of therapeutic applications. The continued exploration of this chemical space is anticipated to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a range of inflammatory and cardiovascular diseases.

References

Storage and handling of 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Storage and Handling of 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a vital heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1] Its spirocyclic scaffold is a key structural motif in the development of novel therapeutics, including its significant role as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are an emerging class of drugs that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[2] The proper storage and handling of this compound are paramount to ensure its stability, prevent degradation, and maintain experimental integrity, while also ensuring the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, grounded in established safety protocols and chemical principles.

Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation for its safe handling.

PropertyValueSource(s)
CAS Number 851325-42-3[2][3]
Molecular Formula C₁₃H₂₅ClN₂O₂[2][3]
Molecular Weight 276.80 g/mol [2][3]
Appearance Solid, crystalline powder (typically white to off-white)[4]
Purity ≥97% (typical)[3]

Long-Term Storage and Stability Management

The long-term stability of this compound is critical for the reproducibility of experimental results. The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, and the compound can be hygroscopic. Therefore, stringent storage conditions are necessary.

Recommended Storage Conditions

Proper storage is the first line of defense against chemical degradation. The primary goals are to protect the compound from moisture, heat, and reactive atmospheric components.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Storing at reduced temperatures slows down potential degradation pathways. Some suppliers may recommend -20°C for extended long-term storage.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and degradation from reactive atmospheric components.[6]
Container Tightly-closed, light-resistant container.Prevents exposure to moisture and air. Light-resistant containers protect against potential photodegradation.[7][8]
Location Cool, dry, well-ventilated area away from incompatible substances.Prevents accidental contact with materials that could cause a hazardous reaction, such as strong oxidizing agents.[7][9]
Causality of Storage Choices

The recommended storage conditions are not arbitrary; they are based on the chemical nature of the molecule. The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can potentially participate in hydrolysis of the Boc group over time, especially if temperature fluctuations occur. Storing under an inert, dry atmosphere in a tightly sealed container directly mitigates this risk.

cluster_storage Storage & Stability Logic Compound 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride Degradation Compound Degradation (e.g., Hydrolysis) Compound->Degradation susceptible to Reaction Hazardous Reaction Compound->Reaction Moisture Atmospheric Moisture Moisture->Degradation accelerates Heat Elevated Temperature Heat->Degradation accelerates Incompatibles Incompatible Materials (e.g., Strong Oxidizers) Incompatibles->Reaction can cause Storage Recommended Storage: - Tightly Sealed Container - 2-8°C - Inert Atmosphere Storage->Compound protects cluster_workflow Safe Handling Workflow Start Receive Compound Verify Verify Integrity (Seal, Label) Start->Verify Store Store Appropriately (2-8°C, Inert Gas) Verify->Store Prep Prepare for Use Store->Prep DonPPE Don PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Cleanup Decontaminate & Dispose of Waste Use->Cleanup End Return to Storage Cleanup->End

References

Troubleshooting & Optimization

Technical Support Center: Selective Mono-Boc Protection of 2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-Boc protection of 2,8-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

The selective protection of one of two chemically similar functional groups is a common yet persistent challenge in organic synthesis. In the case of 2,8-diazaspiro[4.5]decane, a valuable scaffold in medicinal chemistry and a key component in PROTAC linkers, achieving selective mono-protection is crucial for subsequent derivatization.[1][2][3] The two secondary amine centers, N2 in the five-membered azolidine ring and N8 in the six-membered piperidine ring, present a unique challenge in regioselectivity.

This guide is structured as a series of questions you might encounter during your work, providing detailed explanations, step-by-step protocols, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective mono-Boc protection of 2,8-diazaspiro[4.5]decane?

The primary challenge is achieving regioselectivity —that is, selectively protecting either the N2 or the N8 position while minimizing the formation of the di-protected byproduct and leaving the starting material unreacted. The two secondary amine nitrogens have similar basicity and nucleophilicity, making it difficult to favor one over the other.

A secondary challenge is the potential for inefficient direct mono-carbamoylation . For some spirocyclic diamines, direct protection with one equivalent of Boc-anhydride ((Boc)₂O) can lead to a statistical mixture of starting material, the two mono-Boc isomers, and the di-Boc product, which can be difficult to separate.[4][5][6]

Q2: Which nitrogen, N2 or N8, is likely to be more reactive towards Boc protection?

Predicting the relative reactivity of the N2 and N8 positions is not straightforward without specific experimental data on 2,8-diazaspiro[4.5]decane. However, we can infer potential differences based on general principles of chemical reactivity:

  • Steric Hindrance: The N2 position is part of a five-membered ring, while the N8 is in a six-membered ring. The local steric environment around each nitrogen, dictated by the conformation of the rings, will play a significant role. It is plausible that one nitrogen is more sterically accessible than the other.

  • Basicity and Nucleophilicity: The pKa of the conjugate acids of the two amines will influence their reactivity. While both are secondary amines, subtle differences in the electronic environment of the five-membered versus the six-membered ring could lead to a difference in basicity. A predicted pKa for a related 2,8-diazaspiro[4.5]decane derivative is around 8.5, but this does not differentiate between the two nitrogens.[7] Generally, the more basic amine will be the more nucleophilic and thus react faster with (Boc)₂O.

Given these complexities, it is often necessary to determine the regioselectivity experimentally.

Q3: What are the primary strategies for achieving selective mono-Boc protection of this diamine?

There are two main strategies to consider, each with its own set of advantages and challenges:

  • Direct Mono-Protection via Mono-Protonation: This is a common and effective method for the mono-protection of symmetrical diamines.[8][9][10][11][12] The principle is to use one equivalent of a strong acid (like HCl) to form the mono-hydrochloride salt of the diamine. This protonates one of the nitrogen atoms, rendering it non-nucleophilic. The remaining free amine can then be selectively protected with one equivalent of (Boc)₂O.

  • Di-Protection Followed by Selective Mono-Deprotection: In cases where direct mono-protection gives poor selectivity, an alternative is to protect both nitrogen atoms and then selectively remove one of the Boc groups.[4][5][6] This approach can sometimes provide access to a single mono-protected isomer that is difficult to obtain directly. The success of this method relies on a difference in the stability of the two Boc groups, which can often be exploited by carefully controlling deprotection conditions (e.g., temperature, acid concentration).

Below is a diagram illustrating the two potential strategic pathways.

Mono-Boc Protection Strategies Strategies for Selective Mono-Boc Protection cluster_0 Strategy 1: Direct Mono-Protection cluster_1 Strategy 2: Di-Protection / Selective De-Protection Start1 2,8-Diazaspiro[4.5]decane MonoSalt Mono-HCl Salt Start1->MonoSalt + 1 eq. HCl MonoBocMix Mixture of 2-Boc and 8-Boc Isomers MonoSalt->MonoBocMix + 1 eq. (Boc)₂O Start2 2,8-Diazaspiro[4.5]decane DiBoc Di-Boc Adduct Start2->DiBoc + >2 eq. (Boc)₂O SingleMonoBoc Single Mono-Boc Isomer DiBoc->SingleMonoBoc Controlled Deprotection

Caption: Two primary strategies for achieving selective mono-Boc protection.

Experimental Protocols

Protocol 1: Direct Mono-Protection via Mono-Protonation

This method is often the first to be attempted due to its procedural simplicity.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq.) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of hydrochloric acid in methanol (1.0 eq.) dropwise to the stirred solution of the diamine. A white precipitate of the mono-hydrochloride salt may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure equilibration.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq.) in methanol to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted (Boc)₂O.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product into dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product will likely be a mixture of the two mono-Boc isomers and potentially some di-Boc product. Purification by column chromatography on silica gel is typically required.

Protocol 2: Di-Protection Followed by Selective Mono-Deprotection

This is a robust alternative if direct protection proves unselective.

Step-by-Step Methodology:

  • Di-Protection:

    • Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq.) in a suitable solvent like dichloromethane or THF.

    • Add triethylamine (2.5 eq.) or another non-nucleophilic base.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

    • Perform a standard aqueous work-up and purify by column chromatography to isolate the di-Boc protected compound.

  • Selective Mono-Deprotection:

    • Dissolve the purified di-Boc-2,8-diazaspiro[4.5]decane in a suitable solvent (e.g., methanol, dioxane).

    • Add a controlled amount of acid (e.g., 1.1 eq. of HCl in dioxane, or trifluoroacetic acid). The choice of acid and solvent, as well as the reaction temperature, will be critical for selectivity.

    • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC/LC-MS for the appearance of the mono-Boc product and the disappearance of the di-Boc starting material.

    • Quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) once optimal conversion has been reached.

    • Perform an aqueous work-up and purify by column chromatography to isolate the desired mono-Boc isomer.

Troubleshooting Guide

Here is a troubleshooting guide in a question-and-answer format to address common issues.

Troubleshooting_Flowchart Troubleshooting Mono-Boc Protection problem problem cause cause solution solution P1 Problem: High amount of di-Boc product C1_1 Cause: (Boc)₂O is in excess P1->C1_1 C1_2 Cause: Reaction temperature is too high P1->C1_2 P2 Problem: Low conversion, starting material remains C2_1 Cause: Insufficient (Boc)₂O or reaction time P2->C2_1 C2_2 Cause: Amine is not sufficiently nucleophilic P2->C2_2 P3 Problem: Poor regioselectivity (mixture of isomers) C3_1 Cause: Similar reactivity of N2 and N8 P3->C3_1 P4 Problem: Difficult purification C4_1 Cause: Similar polarity of isomers P4->C4_1 S1_1 Solution: Use 1.0-1.1 eq. of (Boc)₂O C1_1->S1_1 S1_2 Solution: Run reaction at 0°C or lower C1_2->S1_2 S2_1 Solution: Increase reaction time or add more (Boc)₂O (up to 1.1 eq.) C2_1->S2_1 S2_2 Solution: Ensure the mono-protonation step was successful C2_2->S2_2 S3_1 Solution: Try Strategy 2 (Di-protection/selective deprotection) C3_1->S3_1 S4_1 Solution: Use a different solvent system for chromatography C4_1->S4_1

Caption: A logical workflow for troubleshooting common issues.

Q: I am getting a lot of the di-Boc protected product, what should I do?
  • Probable Cause: You may be using too much (Boc)₂O, or the reaction conditions are too forcing. The mono-Boc product, once formed, can compete with the remaining mono-protonated starting material for the Boc-anhydride.

  • Solution:

    • Stoichiometry: Ensure you are using no more than 1.1 equivalents of (Boc)₂O. Precise measurement is key.

    • Temperature: Lower the reaction temperature to 0 °C or even -20 °C. This will slow down the rate of the second protection reaction more significantly than the first.

    • Rate of Addition: Add the (Boc)₂O solution very slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration.

Q: My reaction is very slow and I have a lot of unreacted starting material. How can I improve the yield?
  • Probable Cause: The reaction may not have gone to completion, or the nucleophilicity of the free amine is lower than expected.

  • Solution:

    • Reaction Time: Increase the reaction time and monitor carefully by LC-MS.

    • Temperature: If the reaction is clean but slow, you can try gradually increasing the temperature to room temperature if you started at 0 °C. Be aware that this may also increase the formation of the di-Boc byproduct.

    • Base Check: After the reaction, ensure that you have made the solution sufficiently basic (pH > 12) during the work-up to deprotonate the remaining amine hydrochloride, allowing for its extraction.

Q: I have a mixture of the 2-Boc and 8-Boc isomers. How can I improve the regioselectivity?
  • Probable Cause: The intrinsic reactivity of the N2 and N8 positions is very similar under your reaction conditions.

  • Solution:

    • Solvent Effects: The choice of solvent can sometimes influence regioselectivity by differentially solvating the transition states leading to the two isomers. You could screen a range of solvents, from polar protic (like methanol) to less polar aprotic (like THF or dichloromethane).

    • Switch Strategy: This is the most common reason to switch to Strategy 2 (Di-protection followed by selective mono-deprotection) . This approach often provides a more reliable route to a single isomer.

Q: How can I distinguish between the 2-Boc and 8-Boc isomers?
  • Probable Cause: The two isomers have the same mass and may have similar chromatographic behavior, making them difficult to differentiate without careful analysis.

  • Solution:

    • NMR Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy is the most powerful tool for distinguishing the isomers.[11][13][14][15]

      • ¹H NMR: The chemical shifts of the protons adjacent to the nitrogen atoms (the α-protons) will be different for the two isomers. The protons on the carbon atoms next to the Boc-protected nitrogen will likely experience a different electronic environment compared to those next to the free amine.

      • ¹³C NMR: The chemical shifts of the carbon atoms in the five-membered and six-membered rings will be diagnostic. The spiro carbon atom, in particular, should show different correlations in an HMBC experiment for each isomer, allowing for unambiguous assignment.

      • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the Boc group (the singlet at ~1.4 ppm) and the carbon atoms of the ring to which it is attached. This will definitively identify the site of protection.

Quantitative Data Summary

ProductStarting MaterialReagentsKey ParametersExpected Outcome
Mono-Boc-2,8-diazaspiro[4.5]decane2,8-diazaspiro[4.5]decane1. HCl (1.0 eq) 2. (Boc)₂O (1.0-1.1 eq)0 °C to RT, 1-3 hMixture of 2-Boc and 8-Boc isomers
Di-Boc-2,8-diazaspiro[4.5]decane2,8-diazaspiro[4.5]decane(Boc)₂O (2.2 eq), Et₃N, DMAP (cat.)RT, 2-4 hHigh yield of di-protected product
Mono-Boc-2,8-diazaspiro[4.5]decaneDi-Boc-2,8-diazaspiro[4.5]decaneHCl in dioxane (1.1 eq)0 °C to RT, careful monitoringPotentially a single mono-Boc isomer

References

Technical Support Center: Purification of 2-Boc-2,8-diazaspiro[4.e]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important building block. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity of your target compound.

Troubleshooting Guide

This section addresses common issues observed during the purification of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Oily Product or Failure to Solidify After Synthesis

  • Question: My crude this compound is an oil or a sticky solid and will not crystallize. What are the potential causes and how can I resolve this?

  • Answer: This is a frequent observation and can be attributed to several factors. The primary culprits are often residual solvents, the presence of the free base form of the compound, or impurities from the Boc-protection reaction.

    • Causality: The hydrochloride salt of a diamine is ionic and should be a crystalline solid at room temperature. An oily nature suggests that the ionic lattice is disrupted. This can be due to the plasticizing effect of residual solvents like dichloromethane (DCM) or ethyl acetate. Furthermore, if the protonation of the second amine is incomplete, the resulting mixture of the hydrochloride salt and the free base will have a lower melting point and may appear as an oil.

    • Troubleshooting Steps:

      • Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period (several hours to overnight) to remove all volatile organic solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation if the product is not yet pure.

      • Verify Complete Protonation: After initial workup, ensure the solution is sufficiently acidic before precipitation or concentration. You can test the pH of the aqueous layer with pH paper. If necessary, add a slight excess of HCl (e.g., in isopropanol or diethyl ether) to the organic solution of your product before concentrating.

      • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is insoluble (e.g., diethyl ether or hexanes) to the oil and scratching the side of the flask with a glass rod. This can provide nucleation sites for crystal growth.

Issue 2: Low Yield After Purification

  • Question: I am experiencing significant product loss during either recrystallization or column chromatography. What are the likely reasons and how can I improve my yield?

  • Answer: Low recovery is a common challenge, particularly when dealing with polar, salt-like compounds. The choice of purification method and the specific conditions are critical for maximizing yield.

    • Causality (Recrystallization): Using a solvent in which the hydrochloride salt has moderate to high solubility at room temperature will lead to substantial product loss in the mother liquor. The key is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Causality (Column Chromatography): As an amine hydrochloride, your compound can interact strongly with the acidic silica gel stationary phase, leading to peak tailing and irreversible adsorption. This results in poor separation and low recovery.

    • Troubleshooting Steps:

      • For Recrystallization:

        • Solvent Selection: For amine hydrochlorides, polar protic solvents are generally a good starting point. Consider using ethanol, isopropanol, or a mixture of methanol and a less polar co-solvent like ethyl acetate. Perform small-scale solubility tests to find the optimal solvent system. The ideal solvent will dissolve your compound when heated but will result in significant precipitation upon cooling.

        • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will keep more of your product in solution upon cooling, thus reducing the yield.

        • Cooling Protocol: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Then, cool it further in an ice bath or refrigerator to maximize precipitation.

      • For Column Chromatography:

        • Mobile Phase Modification: To mitigate the interaction with silica gel, add a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). This will compete with your product for the acidic sites on the silica, reducing tailing and improving recovery. A typical eluent system would be a gradient of methanol in dichloromethane with a constant percentage of TEA.

        • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel. These are more compatible with basic compounds and can significantly improve purification efficiency.

Issue 3: Persistent Impurities After a Single Purification Step

  • Question: Even after purification, I see persistent impurities in my NMR or LC-MS analysis. What are these impurities likely to be and how can I remove them?

  • Answer: The nature of the impurities will depend on the synthetic route used to prepare the 2-Boc-2,8-diazaspiro[4.5]decane. However, some common culprits are related to the Boc-protection step.

    • Potential Impurities and Their Origin:

      • Di-Boc Protected Species: If the reaction conditions are not carefully controlled, both nitrogens of the diazaspirodecane can be protected with a Boc group. This impurity is less polar than your desired mono-Boc product.

      • Unreacted Starting Material: Incomplete reaction will leave the unprotected 2,8-diazaspiro[4.5]decane. As a free base, it is more polar than the Boc-protected product.

      • Excess Boc Anhydride (Boc₂O) and its Byproducts: Residual Boc₂O or its hydrolysis product, t-butanol, may be present.

    • Troubleshooting and Removal Strategies:

      • For Di-Boc Impurity: This less polar impurity can be effectively removed by silica gel column chromatography. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your more polar mono-Boc product after the di-Boc species has been washed off the column.

      • For Unreacted Starting Material: The unreacted diamine is significantly more polar. During column chromatography, it will likely stick to the silica gel, especially if a basic modifier is not used in the mobile phase. If it co-elutes, a second purification step may be necessary. Alternatively, an acidic wash of the crude product in an organic solvent before forming the hydrochloride salt can help remove the more basic starting material.

      • For Boc₂O and t-butanol: These are typically volatile and should be removed under high vacuum. If they persist, they can be removed during column chromatography as they are non-polar.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound: recrystallization or column chromatography?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often preferred for its simplicity, scalability, and ability to yield highly crystalline, pure material, especially if the impurities have significantly different solubility profiles from the desired product. It is particularly effective at removing minor, less soluble or more soluble impurities. A good starting point for recrystallization solvents for amine hydrochlorides are polar protic solvents like ethanol or isopropanol.

  • Silica Gel Column Chromatography is more effective for separating compounds with similar polarities, such as the desired mono-Boc product from the di-Boc protected byproduct. However, for amine hydrochlorides, it requires careful mobile phase modification (e.g., addition of triethylamine) to prevent poor recovery and peak tailing.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any organic impurities. The presence of unexpected signals can indicate residual solvents or byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or ELSD) can provide a quantitative measure of purity.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A3: While the exact chemical shifts can vary slightly depending on the solvent and concentration, you can expect the following characteristic signals:

  • ¹H NMR:

    • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.

    • A series of multiplets in the range of 1.5-3.5 ppm corresponding to the protons of the spirocyclic ring system. The protons adjacent to the nitrogen atoms will be shifted downfield.

  • ¹³C NMR:

    • A signal around 28 ppm for the methyl carbons of the Boc group.

    • A signal around 80 ppm for the quaternary carbon of the Boc group.

    • A signal for the carbonyl carbon of the Boc group around 155 ppm.

    • Several signals in the aliphatic region corresponding to the carbons of the diazaspirodecane ring.

It is always recommended to compare your spectra with a known reference standard if available.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of your crude product. Add a few drops of a test solvent (e.g., isopropanol, ethanol, or a mixture of methanol/ethyl acetate). Observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound upon heating and show crystal formation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) containing 0.5-1% triethylamine (TEA). For example, start with 1% MeOH in DCM (+1% TEA) and gradually increase to 10% MeOH in DCM (+1% TEA). The optimal gradient should be determined by Thin Layer Chromatography (TLC) analysis first.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or DCM. If solubility is an issue, a small amount of methanol can be added. Alternatively, the crude product can be adsorbed onto a small amount of silica gel.

  • Packing the Column: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Final Salt Form: If the product is isolated as the free base due to the TEA in the mobile phase, it can be redissolved in a suitable solvent like diethyl ether or ethyl acetate and treated with a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Purification Strategy for 2-Boc-2,8-diazaspiro[4.5]decane HCl start Crude Product (Oily or Solid) check_impurities Analyze Impurities (TLC, LC-MS) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Impurities have different solubility column_chromatography Column Chromatography check_impurities->column_chromatography Impurities have similar polarity pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Flowchart for Oily Product

Oily_Product_Troubleshooting Troubleshooting Oily Product start Crude product is an oil step1 Dry under high vacuum (extended time, gentle heat) start->step1 check1 Does it solidify? step1->check1 step2 Ensure complete protonation (check pH, add more HCl if needed) check1->step2 No success Solid product obtained check1->success Yes check2 Does it solidify? step2->check2 step3 Triturate with a non-polar solvent (e.g., ether) check2->step3 No check2->success Yes step3->success Yes failure Proceed to chromatography step3->failure No

Caption: Step-by-step guide to induce solidification of an oily product.

Technical Support Center: Optimizing Boc Protection of Spiro Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Boc protection of spiro diamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with protecting these sterically demanding and conformationally rigid scaffolds. Spiro diamines are increasingly valuable building blocks in drug discovery, and mastering their protection is a critical step in unlocking their synthetic potential.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you improve reaction yields, ensure selectivity, and overcome common hurdles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Question 1: I am observing very low or no yield of my mono-Boc protected spiro diamine. What are the likely causes and how can I fix it?

Answer:

Low yields in the Boc protection of spiro diamines are most often linked to the inherent steric hindrance of the spirocyclic core. The rigid, three-dimensional structure can significantly impede the approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O) to the amine nucleophile.

Here is a systematic approach to troubleshoot this issue:

  • Underlying Cause 1: Insufficient Reagent Reactivity & Steric Hindrance. The spirocyclic framework can shield one or both amine groups, making them less accessible compared to acyclic or simple cyclic diamines.

    • Solution A: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-55 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions or degradation.

    • Solution B: Employ a Catalyst. The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with (Boc)₂O to form a more reactive intermediate, which is then more readily attacked by the sterically hindered amine. Use DMAP in catalytic amounts (e.g., 5-10 mol%).

    • Solution C: Consider a More Reactive Boc Reagent. While (Boc)₂O is standard, for particularly challenging substrates, consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). It is a more powerful Boc-donating reagent, though often more expensive.

  • Underlying Cause 2: Suboptimal Solvent Choice. The solubility of the spiro diamine and the stability of the reaction intermediates are highly dependent on the solvent.

    • Solution: Solvent Screening. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are common starting points. However, alcoholic solvents like methanol have been shown to enhance the rate of Boc protection for some amines. For spiro diamines with poor organic solubility, a mixture of solvents, such as THF/water or dioxane/water, may be necessary.

  • Underlying Cause 3: Inappropriate Base. The choice of base is critical for deprotonating the amine and neutralizing the acid byproduct.

    • Solution: Base Optimization. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard choices. If you suspect the base itself is too sterically hindered to deprotonate the amine-Boc adduct efficiently, a less hindered base might be beneficial. For reactions in aqueous media, sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are commonly used.

Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low Yield Observed check_sterics Assess Steric Hindrance of Spiro Core start->check_sterics check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Base) start->check_conditions increase_temp Increase Reaction Temperature (40-55°C) check_sterics->increase_temp add_catalyst Add Catalyst (e.g., DMAP) check_sterics->add_catalyst optimize_solvent Optimize Solvent (e.g., THF, MeOH, aq. mixtures) check_conditions->optimize_solvent optimize_base Select Appropriate Base (TEA, DIPEA, NaHCO3) check_conditions->optimize_base success Improved Yield increase_temp->success add_catalyst->success optimize_solvent->success optimize_base->success

Caption: Troubleshooting workflow for low yield in Boc protection.

Question 2: I am getting a mixture of mono- and di-protected spiro diamine. How can I improve the selectivity for the mono-Boc product?

Answer:

Achieving selective mono-protection is a common challenge with symmetric diamines, and the fixed spatial relationship between the two amino groups in a spirocycle can either help or hinder this selectivity. The key is to control the stoichiometry and reactivity.

  • Strategy 1: Control the Stoichiometry of (Boc)₂O. This is the most straightforward approach.

    • Action: Use a substoichiometric amount of (Boc)₂O (e.g., 0.8-0.9 equivalents). This statistically favors mono-protection, leaving some starting material unreacted, which can be separated during purification. This method has been successfully applied to other diamines like piperazine.

  • Strategy 2: Slow Addition of (Boc)₂O. By keeping the instantaneous concentration of the Boc-anhydride low, you reduce the probability of a second reaction occurring on the already mono-protected diamine.

    • Action: Dissolve the (Boc)₂O in the reaction solvent and add it dropwise to the solution of the spiro diamine over several hours using a syringe pump.

  • Strategy 3: In Situ Mono-Protonation. This is a highly effective strategy for symmetrical diamines. By adding one equivalent of a strong acid, you can protonate one of the amine groups, rendering it non-nucleophilic. The remaining free amine can then be selectively protected.[4][5][6][7]

    • Action: Dissolve the spiro diamine in a solvent like methanol. At 0 °C, add exactly one equivalent of a solution of HCl (either as a gas dissolved in a solvent or generated in situ from reagents like trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl₂) in methanol).[5][8] After a short stirring period, add one equivalent of (Boc)₂O. The reaction will proceed selectively on the unprotonated amine.

The diagram below illustrates the principle of selective mono-protection via mono-protonation.

mono_protection_strategy cluster_0 In Situ Mono-Protonation Diamine Spiro Diamine (H₂N-R-NH₂) MonoSalt Mono-HCl Salt (H₂N-R-NH₃⁺Cl⁻) Diamine->MonoSalt + 1 eq. HCl MonoBoc Mono-Boc Product (BocHN-R-NH₃⁺Cl⁻) MonoSalt->MonoBoc + 1 eq. (Boc)₂O (Reacts at free amine) FinalProduct Final Mono-Boc Product (BocHN-R-NH₂) MonoBoc->FinalProduct Base Work-up (e.g., NaOH)

Caption: Strategy for selective mono-Boc protection.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Boc protection? A: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion breaks down into isobutene, carbon dioxide, and a proton, or alternatively, it can deprotonate the newly formed carbamate.[9]

Q2: Does the stereochemistry of the spiro diamine affect the reaction? A: Yes, significantly. The different stereoisomers of a spiro diamine will present the amino groups in distinct spatial orientations. An equatorial-like amine will generally be more accessible and react faster than a more sterically encumbered axial-like amine. This can be exploited to achieve regioselective protection in some cases or may require more forcing conditions for the less reactive isomer.

Q3: My spiro diamine is provided as a hydrochloride salt. How should I proceed? A: You must first liberate the free diamine. You can do this by dissolving the salt in an aqueous solution and adding a base (e.g., 2M NaOH) until the pH is >12. Then, extract the free diamine into an organic solvent (like DCM or EtOAc), dry the organic layer (e.g., with Na₂SO₄), and concentrate it before proceeding with the Boc protection. Alternatively, for a mono-hydrochloride salt, you can proceed directly with the protection of the free amine as described in the mono-protection strategy above.

Q4: How can I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, the mono-Boc product, and the di-Boc product (e.g., DCM/Methanol or Hexanes/Ethyl Acetate). Staining with ninhydrin is useful as it will stain the free amine of the starting material and mono-Boc product but not the di-Boc product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and confirming the masses of the products.

Quantitative Data Summary

The success of a Boc protection reaction is highly dependent on the chosen conditions. The table below summarizes the typical impact of various parameters on the yield and selectivity for a generic spiro diamine.

ParameterCondition 1Condition 2Expected Outcome & Remarks
(Boc)₂O Stoichiometry 1.1 - 1.2 eq.0.8 - 0.9 eq.Condition 1 favors full conversion but risks di-protection. Condition 2 is optimized for mono-protection, but will leave starting material.
Temperature Room Temperature40 - 55 °CIncreased temperature can overcome steric hindrance and improve yield, but may also increase side product formation.
Catalyst None5-10 mol% DMAPDMAP significantly accelerates the reaction, especially for sterically hindered or weakly nucleophilic amines.
Mono-protection Strategy Standard AdditionIn Situ Mono-protonationIn situ mono-protonation with 1 eq. of acid is a highly effective method for achieving high yields of the mono-Boc product.[5][6][7]

Validated Experimental Protocol: Selective Mono-Boc Protection of a Spiro Diamine

This protocol is a robust starting point for the selective mono-Boc protection of a symmetrical spiro diamine using the in situ mono-protonation method.[5][8]

Materials:

  • Spiro diamine (1.0 eq.)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (TMSCl) (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the spiro diamine (1.0 eq.) in anhydrous methanol (approx. 0.1-0.2 M).

  • Mono-protonation: Cool the solution to 0 °C using an ice bath. Slowly add trimethylsilyl chloride (1.0 eq.) dropwise. A white precipitate of the mono-hydrochloride salt may form. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Boc Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the mono-protected salt is the major product (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted (Boc)₂O.

    • Adjust the pH of the aqueous layer to >12 with 2M NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-Boc protected spiro diamine.

References

Common side reactions during the synthesis of spirocyclic diamines.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of spirocyclic diamines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience. This center is structured to address specific challenges in a direct, question-and-answer format, helping you navigate the complexities of spirocyclic diamine synthesis and optimize your experimental outcomes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic strategies for preparing spirocyclic diamines?

    • Why am I observing consistently low yields in my spirocyclization reaction?

    • How can I effectively purify my target spirocyclic diamine from structurally similar impurities?

  • Troubleshooting Guides for Common Side Reactions

    • Problem 1: Formation of Halogenated Byproducts (e.g., C3-Chlorination)

      • Symptom: Observation of an unexpected signal in the mass spectrum corresponding to the addition of a halogen atom.

    • Problem 2: Hydrolysis of Imine or Iminium Intermediates

      • Symptom: Presence of ketone or aldehyde starting materials or byproducts in the crude reaction mixture.

    • Problem 3: Formation of Oligomeric or Polymeric Byproducts

      • Symptom: High baseline in NMR, smearing on TLC, and difficulty in product isolation.

    • Problem 4: Lack of Regioselectivity in Unsymmetrical Systems

      • Symptom: Formation of multiple isomers when using unsymmetrical precursors.

    • Problem 5: Poor Diastereoselectivity

      • Symptom: Formation of a difficult-to-separate mixture of diastereomers.

Frequently Asked Questions (FAQs)

What are the most common synthetic strategies for preparing spirocyclic diamines?

The synthesis of spirocyclic diamines can be approached through several key strategies, each with its own set of advantages and potential challenges. The choice of method often depends on the target ring sizes, substitution patterns, and available starting materials. Some of the most prevalent methods include:

  • Double Substitution Reactions: This classical approach involves the reaction of a di-electrophile with a di-nucleophile to form the two rings of the spirocycle. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved by reacting a suitably substituted diamine with a 1,1,3,3-tetra-electrophilic propane derivative.

  • [2+2] Cycloadditions: This method is particularly useful for the construction of four-membered rings. The reaction between a ketene and an olefin can be employed to build the spirocyclic core, which can then be further functionalized to introduce the diamine motifs.

  • Dearomatizing Intramolecular Diamination: This powerful strategy allows for the rapid construction of complex, three-dimensional spirocyclic systems from simple aromatic precursors.[1][2][3][4][5] For example, the oxidation of phenols bearing a pendant urea group can trigger an intramolecular cyclization to form spirotricyclic systems containing a 1,2-diamine unit.[1][2][3][4][5]

  • Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine with an aldehyde or ketone, and can be a powerful tool for the stereoselective synthesis of aza-spirocycles.

Why am I observing consistently low yields in my spirocyclization reaction?

Consistently low yields in spirocyclization reactions are a common frustration and can stem from a variety of factors. A systematic approach to troubleshooting is essential. Here are some of the most frequent culprits and initial steps for optimization:

Potential Cause Troubleshooting Suggestions
Purity of Starting Materials Impurities in starting materials can act as chain terminators in polymerization-like cyclizations or interfere with catalysts. Ensure the purity of your precursors through appropriate purification techniques like recrystallization or distillation.[6]
Stoichiometric Imbalance In step-growth type cyclizations, a precise 1:1 molar ratio of reactive functional groups is often critical to avoid the formation of linear oligomers.[6] Use a calibrated analytical balance for accurate measurements.
Suboptimal Reaction Conditions Temperature, solvent, and concentration can significantly impact the reaction outcome. A temperature that is too low may lead to a slow reaction rate, while a high temperature can promote side reactions or degradation.[6][7][8][9][10][11] Screen different solvents and temperatures to find the optimal conditions.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to determine if the reaction has gone to completion. If not, consider extending the reaction time or adding a slight excess of one of the reagents.
Product Degradation The desired spirocyclic diamine may be unstable under the reaction or workup conditions. Analyze the crude reaction mixture at different time points to check for product degradation.

For a more detailed breakdown of troubleshooting low yields in a multi-step synthesis, consider the strategies outlined by BenchChem for the synthesis of complex molecules like Hispidospermidin, which often involve similar challenges.[12]

How can I effectively purify my target spirocyclic diamine from structurally similar impurities?

The purification of spirocyclic diamines can be challenging due to their unique three-dimensional structures and the potential for the formation of isomers and other closely related byproducts. Here are some effective strategies:

  • Column Chromatography: This is the most common method for purifying spirocyclic compounds. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation. Gradient elution is often necessary.

  • Crystallization: If the target compound is a solid, crystallization can be a highly effective purification method. Screening a variety of solvents and solvent mixtures is often required to find suitable conditions for crystallization.

  • Preparative HPLC: For difficult separations, particularly of diastereomers, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.

  • Acid-Base Extraction: The basic nature of the amine groups can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the diamine. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Derivatization: In some cases, it may be beneficial to derivatize the diamine (e.g., by forming a salt or protecting the amine groups) to facilitate purification. The protecting groups can then be removed in a subsequent step.

Troubleshooting Guides for Common Side Reactions

Problem 1: Formation of Halogenated Byproducts (e.g., C3-Chlorination)

Symptom: You observe an unexpected signal in the mass spectrum of your crude product, corresponding to the mass of your desired product plus a halogen atom (e.g., M+34 for chlorination). NMR may also show characteristic shifts or coupling patterns indicative of halogenation.

Underlying Cause and Mechanism:

This side reaction is particularly prevalent when using certain electrophilic activating agents, such as acid chlorides or chloroformates, in the presence of a nucleophilic nitrogen. In the context of spirocyclization, if a chlorinated solvent like dichloromethane (DCM) or chloroform is used, it can sometimes act as the chlorine source. The mechanism can involve the formation of a highly reactive intermediate that can abstract a chlorine atom from the solvent.

For example, in the synthesis of some heterocyclic systems, the use of sodium hypochlorite can lead to C3-chlorination. The proposed mechanism involves the formation of a bridged chloronium ion intermediate, followed by an S-assisted migration of the chlorine atom to the C3-position and subsequent rearomatization.[7][13] While the specific mechanism can vary depending on the reaction, the general principle involves the unintended reaction of a reactive intermediate with a chlorine source.

Troubleshooting Protocol:

  • Change the Solvent: If you are using a chlorinated solvent, switch to a non-halogenated alternative such as tetrahydrofuran (THF), acetonitrile, or toluene.[14]

  • Use Alternative Activating Agents: If the side reaction is suspected to be caused by the activating agent (e.g., an acid chloride), consider using a non-halogenated alternative. For example, instead of a chloroformate, you could use di-tert-butyl dicarbonate (Boc)₂O for the protection of an amine.

  • Control the Temperature: Halogenation reactions can be temperature-dependent. Running the reaction at a lower temperature may suppress the unwanted side reaction.[13]

  • Use a Chlorine Scavenger: In some cases, adding a mild, non-nucleophilic base like pyridine or triethylamine can act as an HCl scavenger and may help to suppress chlorination side reactions.[15]

Workflow for Troubleshooting C3-Chlorination:

Caption: Troubleshooting flowchart for C3-chlorination.

Problem 2: Hydrolysis of Imine or Iminium Intermediates

Symptom: Your crude reaction mixture shows the presence of the starting ketone or aldehyde, or related byproducts, as identified by TLC, LC-MS, or NMR. This indicates that an imine or iminium intermediate, crucial for the cyclization, is being hydrolyzed back to the carbonyl compound.

Underlying Cause and Mechanism:

Imine formation is a reversible reaction, and the equilibrium can be shifted back towards the starting materials in the presence of excess water.[16] The hydrolysis is often catalyzed by acid. The mechanism involves the protonation of the imine nitrogen to form an iminium ion, which is then attacked by water. A series of proton transfers and elimination of the amine regenerates the carbonyl compound.[17][18][19]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: The most critical step is to minimize the presence of water. Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the pH: Imine formation is often catalyzed by acid, but excess acid can protonate the amine nucleophile, rendering it unreactive.[15] Conversely, strongly acidic conditions during workup can rapidly hydrolyze the imine. If acid catalysis is required, use a catalytic amount of a mild acid (e.g., acetic acid). During workup, avoid prolonged exposure to strong aqueous acids. A buffered system can sometimes be beneficial.[15]

  • Use a Dehydrating Agent: The addition of a dehydrating agent, such as molecular sieves or magnesium sulfate, can help to remove the water that is formed during the reaction, thus driving the equilibrium towards imine formation.

  • In Situ Reduction: If the imine is an intermediate that will be subsequently reduced, consider performing a reductive amination in one pot. Reagents like sodium triacetoxyborohydride or sodium cyanoborohydride can reduce the iminium ion as it is formed, preventing its hydrolysis.[16]

Experimental Conditions to Minimize Imine Hydrolysis:

Parameter Recommended Condition Rationale
Solvent Anhydrous (e.g., dry THF, toluene, or DCM)Minimizes the presence of water, which is a reactant in the hydrolysis reaction.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents the introduction of atmospheric moisture.
pH Slightly acidic (catalytic amount of acid) or bufferedOptimizes the rate of imine formation while minimizing hydrolysis.[15]
Additives Dehydrating agent (e.g., molecular sieves)Removes water as it is formed, shifting the equilibrium towards the product.
Workup Avoid prolonged contact with aqueous acidMinimizes hydrolysis of the product during purification.
Problem 3: Formation of Oligomeric or Polymeric Byproducts

Symptom: You observe a high baseline in your NMR spectrum, smearing on your TLC plate, and have difficulty isolating a pure product. This is often indicative of the formation of oligomers or polymers instead of the desired intramolecular cyclization product.

Underlying Cause and Mechanism:

Oligomerization or polymerization occurs when the intermolecular reaction between two precursor molecules is faster than the desired intramolecular cyclization. This is a common challenge in the synthesis of cyclic compounds, especially when forming medium-sized rings. The relative rates of the intra- and intermolecular reactions are influenced by several factors, including concentration, temperature, and the flexibility of the linker connecting the reactive functional groups.

Troubleshooting Protocol:

  • High Dilution Conditions: This is the most effective strategy to favor intramolecular cyclization. By significantly lowering the concentration of the reactants, you decrease the probability of two molecules encountering each other, thus slowing down the intermolecular reaction rate.

  • Slow Addition of Reactants: A slow, continuous addition of one of the reactants to the reaction mixture (e.g., using a syringe pump) can help to maintain a low instantaneous concentration, further promoting the intramolecular pathway.

  • Optimize Temperature: The effect of temperature on the intra- versus intermolecular reaction rates can be complex. In some cases, a lower temperature may favor the desired cyclization by reducing the overall reaction rate and allowing the molecule more time to adopt the correct conformation for cyclization. In other cases, a higher temperature may be necessary to overcome the activation energy for the cyclization.

  • Choice of Solvent: The solvent can influence the conformation of the precursor molecule. A solvent that promotes a folded conformation may favor intramolecular cyclization.

Workflow for Mitigating Oligomerization:

Caption: Troubleshooting flowchart for oligomerization.

Problem 4: Lack of Regioselectivity in Unsymmetrical Systems

Symptom: When using an unsymmetrical diamine or an unsymmetrical electrophile, you obtain a mixture of regioisomers that are often difficult to separate.

Underlying Cause and Mechanism:

In the synthesis of unsymmetrical spirocyclic diamines, the two nitrogen atoms of the diamine precursor may have different steric and electronic environments, leading to different nucleophilicities. Similarly, the two electrophilic sites on the other precursor may have different reactivities. If these differences are not pronounced enough, both nitrogen atoms can react at both electrophilic sites, leading to a mixture of products.

Troubleshooting Protocol:

  • Use of Protecting Groups: A common and effective strategy is to use orthogonal protecting groups to differentiate the two nitrogen atoms.[20] One amine can be protected with a group that can be selectively removed, allowing for the sequential reaction of the two amines.

  • Directed Synthesis: In some cases, a directing group can be used to favor the reaction at a specific site. For example, a Lewis basic group on the substrate can coordinate to a metal catalyst and direct the reaction to a nearby position.[21]

  • Control of Reaction Conditions: The regioselectivity of a reaction can sometimes be influenced by the choice of solvent, temperature, and catalyst. For example, in palladium-catalyzed heteroannulation reactions, the choice of ligand can control the regioselectivity.[13]

  • Exploit Inherent Reactivity Differences: If there is a significant difference in the nucleophilicity of the two amines (e.g., one is primary and the other is secondary, or one is electronically enriched and the other is deficient), you can sometimes achieve regioselectivity by carefully controlling the stoichiometry of the electrophile.

Problem 5: Poor Diastereoselectivity

Symptom: The reaction produces a mixture of diastereomers in a nearly 1:1 ratio, or in a ratio that makes purification of the desired isomer challenging.

Underlying Cause and Mechanism:

The formation of new stereocenters during the spirocyclization can lead to multiple diastereomers. The ratio of these diastereomers is determined by the relative energies of the transition states leading to their formation. If the energy difference between these transition states is small, a mixture of diastereomers will be obtained.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the competing transition states.

  • Change the Solvent: The solvent can influence the conformation of the transition state and thus affect the diastereoselectivity. Screening a range of solvents with different polarities is recommended.

  • Use a Chiral Catalyst or Auxiliary: In cases where a new stereocenter is being formed, the use of a chiral catalyst or a chiral auxiliary can induce high levels of diastereoselectivity.

  • Steric Hindrance: The steric bulk of substituents on the starting materials can have a significant impact on the diastereoselectivity. Modifying the size of protecting groups or other substituents can sometimes be used to favor the formation of one diastereomer over another.

By systematically addressing these common side reactions and challenges, researchers can significantly improve the efficiency and success rate of their spirocyclic diamine syntheses. This guide provides a starting point for troubleshooting, and further optimization may be required based on the specific characteristics of the target molecule and the chosen synthetic route.

References

Technical Support Center: Optimizing Temperature for Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc protection reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to optimizing temperature during the N-protection of amines with di-tert-butyl dicarbonate (Boc)₂O. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this crucial synthetic transformation.

Introduction: The Role of Temperature in Boc Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, valued for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] The introduction of the Boc group, typically via reaction with (Boc)₂O, is often considered a straightforward process. However, temperature is a critical parameter that can significantly influence the reaction's efficiency, selectivity, and overall success. This guide will explore the causality behind temperature choices in Boc protection reactions, providing you with the knowledge to optimize your protocols and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard temperature range for a Boc protection reaction?

A1: Boc protection reactions are known for their flexibility in reaction conditions.[2] Most protocols for aliphatic amines are conducted at temperatures ranging from 0 °C to room temperature (typically 20-25 °C).[3] Reactions are often initiated at 0 °C to moderate any initial exotherm, especially when using highly reactive amines or catalysts, and then allowed to warm to room temperature. For less reactive amines, such as anilines or sterically hindered substrates, moderate heating to 40-55 °C can be employed to increase the reaction rate.[2][4]

Q2: Why is the reaction often started at 0 °C?

A2: Starting the reaction at 0 °C serves two primary purposes. First, the reaction between an amine and (Boc)₂O can be exothermic. An initial cooling phase helps to control the reaction rate and dissipate heat, preventing potential side reactions or degradation of sensitive substrates. Second, for primary amines, slow addition of (Boc)₂O at 0 °C can help to minimize the formation of the di-Boc protected product (Boc₂N-R), which can occur more readily at higher temperatures or with a large excess of the anhydride.[4]

Q3: When is it necessary to heat a Boc protection reaction?

A3: Heating is generally required when dealing with substrates that exhibit lower nucleophilicity or significant steric hindrance. Key examples include:

  • Aromatic amines (anilines): The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. These reactions often require longer reaction times or heating to proceed at a reasonable rate.[5]

  • Sterically hindered amines: Amines with bulky substituents near the nitrogen center will react more slowly due to steric hindrance, which impedes the approach of the bulky (Boc)₂O.[4][6] Increased kinetic energy from heating can help overcome this activation barrier.[7]

  • Secondary amines: While generally reactive, some secondary amines, particularly aromatic ones, can be sluggish and benefit from elevated temperatures.[5]

Q4: What are the risks associated with excessive heating?

A4: While heating can accelerate the desired reaction, excessive temperatures can lead to several undesirable outcomes:

  • Decomposition of (Boc)₂O: Boc anhydride can decompose at higher temperatures to isobutene, t-butyl alcohol, and carbon dioxide, reducing its efficacy.[8][9] It is typically purified by distillation under reduced pressure at temperatures up to around 65°C, indicating that higher temperatures should be approached with caution.[8]

  • Increased side reactions: Higher temperatures can promote side reactions, such as the formation of di-Boc products with primary amines or reactions with other functional groups in the molecule.[4]

  • Degradation of sensitive substrates: If your substrate contains other thermally labile functional groups, high temperatures can lead to decomposition and a lower yield of the desired product.

Q5: How does the choice of solvent influence the optimal temperature?

A5: The solvent plays a crucial role in the reaction and can affect the optimal temperature. For instance, alcoholic solvents like methanol have been shown to significantly enhance the rate of Boc protection of aromatic amines at room temperature, potentially obviating the need for heating.[5] This catalytic effect is attributed to the stabilization of the transition state through hydrogen bonding. In contrast, in aprotic solvents like THF or DCM, heating may be necessary to achieve a comparable rate for the same substrate.

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to diagnosing and resolving common problems related to temperature in Boc protection reactions.

Problem 1: Incomplete or Sluggish Reaction

  • Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting amine after the expected reaction time.

  • Possible Causes & Solutions:

    • Low Reactivity of Amine: The amine may be sterically hindered or electronically deactivated (e.g., an aniline).

      • Solution: Gradually increase the reaction temperature in 10 °C increments, for example, from room temperature to 40 °C, then 50 °C, while monitoring the reaction progress.[4] Be mindful not to exceed temperatures that could cause degradation of your starting material or (Boc)₂O.

    • Suboptimal Temperature: The reaction may simply require more thermal energy to proceed at a practical rate.

      • Solution: For reactions run at 0 °C or room temperature, consider gentle heating to 40-50 °C.[2]

    • Catalyst Inefficiency: If using a catalyst like 4-dimethylaminopyridine (DMAP), its effectiveness can be temperature-dependent.

      • Solution: Ensure the reaction temperature is within the optimal range for the catalyst system. DMAP is typically effective at room temperature but can be used with gentle heating.[4]

Problem 2: Formation of Side Products

  • Symptoms: TLC or LC-MS analysis shows the formation of unexpected products, such as a di-Boc protected amine or other impurities.

  • Possible Causes & Solutions:

    • Reaction Temperature is Too High: Elevated temperatures can provide the activation energy for undesired reaction pathways.

      • Solution: If you are heating the reaction, try running it at a lower temperature for a longer period. For highly reactive primary amines, conducting the reaction at 0 °C and allowing it to slowly warm to room temperature can minimize the formation of the di-Boc adduct.[3]

    • Rapid Addition of (Boc)₂O at Elevated Temperature: This can lead to localized high concentrations of the anhydride, promoting over-reaction.

      • Solution: Add the (Boc)₂O portion-wise or as a solution via a syringe pump, especially if the reaction is being conducted at elevated temperatures.

Experimental Protocols

Protocol 1: Standard Boc Protection of a Primary Aliphatic Amine

This protocol is designed as a self-validating system with clear checkpoints.

  • Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water, THF, or DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a base such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv). Stir until the base is fully dissolved or a uniform suspension is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • (Boc)₂O Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed.

    • Checkpoint: A successful reaction will show the disappearance of the starting amine spot/peak and the appearance of a new, less polar product spot/peak.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[4] Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Temperature Optimization for a Low-Reactivity Amine

This protocol provides a systematic approach to finding the optimal temperature for a challenging substrate.

  • Initial Setup: In three separate small reaction vessels, dissolve the amine (1.0 equiv), a base (e.g., triethylamine, 1.5 equiv), and (Boc)₂O (1.2 equiv) in a suitable solvent (e.g., acetonitrile or THF).

  • Temperature Screening:

    • Vessel 1: Stir at room temperature (approx. 25 °C).

    • Vessel 2: Stir in a heating block or oil bath at 40 °C.

    • Vessel 3: Stir in a heating block or oil bath at 55 °C.

  • Reaction Monitoring: Take aliquots from each reaction vessel at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyze by TLC or LC-MS to determine the extent of conversion.

    • Checkpoint: Compare the rate of consumption of the starting material and the formation of the desired product across the different temperatures. Also, look for the appearance of any new impurity spots/peaks at higher temperatures.

  • Analysis and Optimization:

    • If the reaction at room temperature is too slow, but the reaction at 55 °C shows significant side product formation, the optimal temperature is likely around 40 °C.

    • If all reactions are slow, consider adding a catalytic amount of DMAP (0.1 equiv) and repeating the temperature screen.[4]

  • Scale-up: Once the optimal temperature is identified, the reaction can be scaled up under those conditions.

Data Presentation

Table 1: General Temperature Guidelines for Boc Protection of Various Amine Types

Amine TypeNucleophilicitySteric HindranceTypical Temperature RangeNotes
Primary AliphaticHighLow0 °C to Room TempCooling at the start is recommended to control exotherm.
Secondary AliphaticModerate-HighModerateRoom Temp to 40 °CMay require slightly longer reaction times than primary amines.
Primary AromaticLowLowRoom Temp to 55 °COften requires heating or a catalyst (e.g., DMAP) to proceed efficiently.[4][5]
Secondary AromaticVery LowModerate40 °C to 60 °CCan be very slow and often requires elevated temperatures and longer reaction times.[5]
Sterically HinderedVariesHigh40 °C to 60 °CIncreased temperature is often necessary to overcome the activation energy.[7]

Visualizations

Boc_Protection_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediates Intermediates cluster_products Products Amine R-NH₂ TS Nucleophilic Attack Amine->TS Boc2O (Boc)₂O Boc2O->TS Intermediate1 Protonated Carbamate TS->Intermediate1 Intermediate2 t-Butyl Carbonate Anion TS->Intermediate2 ProtectedAmine R-NH-Boc Intermediate1->ProtectedAmine Deprotonation tBuOH t-BuOH Intermediate2->tBuOH Protonation CO2 CO₂ Intermediate2->CO2 Decomposition

Caption: Mechanism of Boc protection of an amine.

Troubleshooting_Workflow Start Incomplete Reaction? Check_Temp Is reaction at 0°C or RT? Start->Check_Temp Yes Check_Side_Products Side products observed? Start->Check_Side_Products No Check_Amine Is amine sterically hindered or an aniline? Check_Temp->Check_Amine Yes Add_Catalyst Consider adding cat. DMAP Check_Temp->Add_Catalyst No Increase_Temp Increase temp to 40-55°C Check_Amine->Increase_Temp Yes Check_Amine->Add_Catalyst No Success Reaction Optimized Increase_Temp->Success Add_Catalyst->Success Reduce_Temp Lower reaction temperature Check_Side_Products->Reduce_Temp Yes Check_Side_Products->Success No Slow_Addition Add (Boc)₂O portion-wise Reduce_Temp->Slow_Addition Slow_Addition->Success

Caption: Troubleshooting workflow for temperature optimization.

References

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of Spiro gem-Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the asymmetric synthesis of spiro gem-diamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective spirocyclization. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and optimize your synthetic strategies. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Troubleshooting Guide: Addressing Common Experimental Hurdles

The asymmetric synthesis of spiro gem-diamines, while a powerful tool for accessing novel chemical space, is not without its challenges. Below, we address some of the most common issues encountered in the lab, offering systematic approaches to diagnose and resolve them.

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a frequent problem in asymmetric catalysis. The source of this issue often lies in the subtle interplay between the catalyst, substrate, and reaction environment.

Question: My reaction is yielding the desired spiro gem-diamine, but with a low enantiomeric excess. What are the likely causes and how can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is predicated on maximizing the energy difference between the diastereomeric transition states leading to the two enantiomers. Several factors can erode this difference:

  • Suboptimal Catalyst Choice: The "no-size-fits-all" principle is especially true for chiral catalysts. A catalyst that is highly effective for one substrate may be suboptimal for another.

    • Recommendation: Screen a panel of catalysts. For spiro gem-diamine synthesis, chiral phosphoric acids (CPAs) and bifunctional organocatalysts are excellent starting points. Consider varying the steric bulk and electronic properties of the catalyst. For instance, with BINOL-derived CPAs, modifying the 3,3'-substituents can have a profound impact on the chiral pocket.[1]

  • Temperature Effects: Higher reaction temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the enantioselectivity.[2]

    • Recommendation: Systematically lower the reaction temperature. A good starting point is to run the reaction at room temperature, 0 °C, -20 °C, and even as low as -78 °C. Be mindful that lowering the temperature will also decrease the reaction rate, so extended reaction times may be necessary.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state through polarity and hydrogen bonding interactions.

    • Recommendation: Conduct a solvent screen. A range of solvents with varying polarities should be tested, such as toluene, dichloromethane, THF, and diethyl ether. In some cases, a mixture of solvents can be beneficial.

  • Presence of Achiral Background Reaction: An uncatalyzed or achiral pathway competing with the desired asymmetric catalytic cycle will lead to the formation of a racemic product, thereby eroding the overall enantiomeric excess.

    • Recommendation: Lowering the reaction temperature can help to suppress the uncatalyzed background reaction. Additionally, ensuring the slow addition of one of the reactants can maintain a low concentration of the substrate that is prone to the background reaction.

  • Catalyst Deactivation: Deactivation of the chiral catalyst can lead to an increase in the background reaction over time.

    • Recommendation: Monitor the reaction progress and enantioselectivity over time. If the ee decreases as the reaction proceeds, catalyst deactivation is a likely culprit. (See Issue 3 for more on catalyst deactivation).

Issue 2: Poor Diastereoselectivity (dr)

In reactions that can form multiple diastereomers, achieving high diastereoselectivity is as crucial as high enantioselectivity.

Question: My spirocyclization is producing a mixture of diastereomers with a low diastereomeric ratio. How can I improve this?

Answer: Diastereoselectivity in spirocyclization is governed by the facial selectivity of the ring-closing step. The following factors are critical to controlling this outcome:

  • Steric Hindrance: The steric environment around the reacting centers plays a pivotal role in directing the approach of the nucleophile.

    • Recommendation: Modify the substituents on your starting materials. Introducing bulkier protecting groups or substituents can effectively shield one face of the molecule, favoring attack from the less hindered face.[3]

  • Catalyst Control: The chiral catalyst not only influences enantioselectivity but can also dictate diastereoselectivity by organizing the substrates in a specific orientation within the transition state.

    • Recommendation: As with enantioselectivity, screen different catalysts. The choice of a Lewis acid or Brønsted acid catalyst can significantly influence the diastereomeric ratio.

  • Reaction Conditions: Temperature and solvent can impact the equilibrium between different substrate conformations and the relative energies of the diastereomeric transition states.

    • Recommendation: A systematic screen of reaction temperatures and solvents is highly recommended. Lower temperatures often favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.[2][4]

  • Additives: The presence of additives can influence the reaction pathway and selectivity.

    • Recommendation: The addition of a co-catalyst or an achiral additive can sometimes improve diastereoselectivity. For example, in some chiral phosphoric acid-catalyzed reactions, the addition of a weak Brønsted acid can enhance performance.[5]

Issue 3: Catalyst Deactivation

Catalyst deactivation can lead to incomplete conversion, low yields, and diminished stereoselectivity. Understanding the deactivation pathways is key to mitigating this issue.

Question: My reaction starts well but then stalls, or the enantioselectivity degrades over time. I suspect catalyst deactivation. What are the common deactivation mechanisms for chiral phosphoric acid catalysts and how can I prevent them?

Answer: Chiral phosphoric acids are robust catalysts, but they can be susceptible to deactivation under certain conditions. Common deactivation pathways include:

  • Poisoning by Basic Impurities: The acidic proton of the phosphoric acid is crucial for its catalytic activity. Basic impurities in the substrates, solvents, or from the workup of previous steps can neutralize the catalyst.

    • Prevention: Ensure all starting materials and solvents are of high purity and are appropriately dried. If necessary, pass solvents through a column of activated alumina or silica gel.

  • Unwanted Side Reactions with Substrates or Reagents: The catalyst itself can sometimes react with the substrates or other species in the reaction mixture to form inactive adducts.

    • Prevention: A thorough understanding of the reactivity of your substrates is essential. If a particular functional group is suspected of reacting with the catalyst, consider a protecting group strategy.

  • Thermal Decomposition: Although generally stable, prolonged exposure to high temperatures can lead to the decomposition of some chiral phosphoric acid catalysts.

    • Prevention: Use the lowest effective temperature for your reaction.

  • Aggregation: At higher concentrations, some catalysts may aggregate, reducing the number of active catalytic sites.

    • Prevention: Optimize the catalyst loading. While a higher loading might seem beneficial, it can sometimes be detrimental.

Catalyst Regeneration:

In some cases, a deactivated catalyst can be regenerated. For chiral phosphoric acids that have been neutralized by basic impurities, an acidic workup followed by purification (e.g., column chromatography) can often restore their activity. However, if the catalyst has undergone structural degradation, regeneration may not be possible.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal chiral phosphoric acid (CPA) catalyst for my spiro gem-diamine synthesis?

A1: The selection of the optimal CPA is often an empirical process. However, a rational approach can be taken by considering the following:

  • Steric Bulk of the 3,3'-Substituents: The substituents on the 3 and 3' positions of the BINOL backbone create the chiral pocket. For bulkier substrates, a catalyst with a more open chiral environment may be necessary. Conversely, for smaller substrates, a more sterically demanding catalyst may be required to achieve high facial discrimination.

  • Acidity of the Phosphoric Acid: The electronic nature of the 3,3'-substituents influences the pKa of the phosphoric acid. More electron-withdrawing groups will increase the acidity, which can affect the reaction rate and, in some cases, the selectivity.

  • Literature Precedent: Reviewing the literature for similar transformations can provide a good starting point for catalyst selection.

A common strategy is to screen a small library of CPAs with varying steric and electronic properties.

Q2: What is the proposed mechanism for chiral phosphoric acid-catalyzed asymmetric synthesis of spiro gem-diamines?

A2: The prevailing mechanism for many CPA-catalyzed reactions involves a bifunctional activation mode where the acidic proton of the phosphoric acid activates an electrophile, while the basic phosphoryl oxygen activates a nucleophile.[1] In the context of spiro gem-diamine synthesis, the CPA can protonate the imine substrate, increasing its electrophilicity. Simultaneously, the phosphoryl oxygen can form a hydrogen bond with the nucleophile, orienting it for a stereoselective attack. The chiral backbone of the CPA creates a well-defined chiral microenvironment where the substrates are brought together in a specific orientation, leading to the preferential formation of one enantiomer.

Q3: Can additives be used to improve the performance of my asymmetric spirocyclization reaction?

A3: Yes, additives can have a significant impact on the outcome of an asymmetric reaction.[5] Common additives and their potential effects include:

  • Water: In some organocatalyzed reactions, trace amounts of water can be beneficial, potentially by facilitating proton transfer or influencing the catalyst's conformation. However, in many cases, water is detrimental, so reactions should generally be run under anhydrous conditions unless proven otherwise.

  • Brønsted or Lewis Acids/Bases: The addition of a co-catalyst, such as a weak acid or base, can sometimes accelerate the reaction or improve selectivity by influencing the concentration of the active catalytic species or by participating in the catalytic cycle.

  • Molecular Sieves: These are often added to ensure strictly anhydrous conditions, which is crucial for many catalytic systems.

The effect of an additive is highly system-dependent, and screening is often necessary to identify beneficial effects.

Q4: What are the best analytical techniques to determine the yield, diastereomeric ratio, and enantiomeric excess of my spiro gem-diamine product?

A4: A combination of analytical techniques is typically used:

  • Yield: The yield is usually determined by isolating the product after purification (e.g., column chromatography) and measuring its mass. Alternatively, quantitative NMR (qNMR) can be used to determine the yield in the crude reaction mixture using an internal standard.

  • Diastereomeric Ratio (dr): The dr of the crude reaction mixture is most commonly determined by ¹H NMR spectroscopy. The integration of well-resolved signals corresponding to the different diastereomers provides a quantitative measure of their ratio.

  • Enantiomeric Excess (ee): The ee is determined using a chiral analytical technique. The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee.

Data and Protocols

Table 1: Catalyst Screening for a Model Spiro gem-Diamine Synthesis
EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-TRIP Toluene25248592
2(R)-TRIP CH₂Cl₂25249088
3(R)-TRIP THF25247585
4(R)-TRIP Toluene0488295
5(S)-STRIP Toluene252486-91
6(R)-BINOL PA Toluene25246075

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (S)-STRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-spirobiindane-7,7'-diyl hydrogenphosphate (R)-BINOL PA = (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Experimental Protocol: General Procedure for Asymmetric Synthesis of Spiro gem-Diamines
  • To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Add the appropriate anhydrous solvent (1.0 mL).

  • Add the starting materials (e.g., ketimine, 0.1 mmol, and aminobenzofuran, 0.12 mmol).

  • Stir the reaction mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro gem-diamine.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC).

Visualizations

reaction_troubleshooting cluster_problem Observed Problem cluster_investigation Investigation Pathway cluster_solutions Potential Solutions Problem Low Yield or Selectivity Catalyst Catalyst Choice Problem->Catalyst Is the catalyst optimal? Conditions Reaction Conditions Problem->Conditions Are conditions ideal? Substrate Substrate Quality Problem->Substrate Are reagents pure? Screen_Catalysts Screen Catalyst Library (Sterics & Electronics) Catalyst->Screen_Catalysts Optimize_Temp Optimize Temperature (e.g., RT, 0, -20 °C) Conditions->Optimize_Temp Optimize_Solvent Optimize Solvent (Polarity Screen) Conditions->Optimize_Solvent Purify_Reagents Purify/Dry Reagents & Solvents Substrate->Purify_Reagents Check_Purity Check Substrate Purity (NMR, LC-MS) Substrate->Check_Purity cpa_mechanism CPA Chiral Phosphoric Acid (CPA) Transition_State Ternary Transition State (Chiral Environment) CPA->Transition_State Activates & Orients Imine Imine Substrate Imine->Transition_State Protonation Nucleophile Nucleophile Nucleophile->Transition_State H-Bonding Product Enantioenriched Spiro gem-Diamine Transition_State->Product Stereoselective C-C Bond Formation Product->CPA Catalyst Regeneration

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity of building blocks is paramount. 2-Boc-2,8-diazaspiro[4.5]decane is a key intermediate in the synthesis of a variety of pharmacologically active compounds, valued for its rigid spirocyclic core. The hydrochloride salt form is often preferred for its improved stability and handling properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the unambiguous structural confirmation of this molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride, comparing it with its free base form to highlight the spectral consequences of protonation.

The Importance of Spirocyclic Scaffolds and Amine Protection

Spirocyclic systems, such as the diazaspiro[4.5]decane core, are of significant interest in medicinal chemistry. Their three-dimensional and rigid nature allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of two nitrogen atoms in the 2,8-diazaspiro[4.5]decane scaffold offers multiple points for functionalization.

Protecting group chemistry is crucial when working with such difunctional molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under mild acidic conditions. Verifying the successful and selective protection is a critical step in any synthetic sequence, and ¹H NMR provides the most definitive confirmation.

Analysis of the ¹H NMR Spectrum: Free Base vs. Hydrochloride Salt

A direct comparison of the ¹H NMR spectra of the free base (tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) and its hydrochloride salt reveals key differences that arise from the protonation of the unprotected secondary amine at the 2-position.

The Free Base: 2-Boc-2,8-diazaspiro[4.5]decane

The ¹H NMR spectrum of the free base provides a baseline for understanding the chemical environment of the protons in the spirocyclic system.

Molecular Structure and Proton Numbering:

Caption: Structure of 2-Boc-2,8-diazaspiro[4.5]decane with numbering.

Based on typical chemical shifts and available data, the following assignments can be made for the free base in a solvent like CDCl₃:

  • Boc Group: A sharp, intense singlet is observed around 1.46 ppm , integrating to 9 protons. This is the characteristic signal for the tert-butyl group of the Boc protecting group and is a primary indicator of successful protection.

  • Piperidine Ring Protons (Boc-protected):

    • The protons on the carbons alpha to the Boc-protected nitrogen (C7 and C9) are expected to be in the range of 3.3-3.6 ppm . The electron-withdrawing nature of the carbamate shifts these protons downfield.

    • The protons on the carbons beta to the nitrogen (C6 and C10) typically appear further upfield, likely in the region of 1.5-1.8 ppm .

  • Pyrrolidine Ring Protons (unprotected):

    • The protons on the carbons alpha to the unprotected secondary amine nitrogen (C1 and C3) are expected around 2.8-3.0 ppm .

    • The protons on the carbon beta to this nitrogen (C4) would likely resonate in the range of 1.6-1.9 ppm .

  • NH Proton: The proton on the unprotected nitrogen (N2-H) will appear as a broad singlet, and its chemical shift can be variable, often between 1.5-3.0 ppm , depending on solvent and concentration. This signal will disappear upon D₂O exchange.

The Hydrochloride Salt: this compound

Upon formation of the hydrochloride salt, the secondary amine at the 2-position is protonated to form an ammonium salt. This has a significant effect on the chemical shifts of the nearby protons.

The key spectral changes to expect are:

  • Protons Alpha to the Protonated Nitrogen (C1 and C3): These protons will experience a significant downfield shift due to the deshielding effect of the newly formed positive charge on the nitrogen.[1][2] This is the most diagnostic change. The chemical shift is expected to move to ~3.2-3.8 ppm .

  • Protons Beta to the Protonated Nitrogen (C4): These protons will also be shifted downfield, although to a lesser extent, likely to the ~2.0-2.4 ppm region.

  • NH₂⁺ Protons: The two protons on the now positively charged nitrogen will appear as a broad signal, typically further downfield than the NH proton of the free base. Its chemical shift is highly dependent on the solvent and temperature but could be in the range of 7.0-9.0 ppm . In protic solvents like D₂O, these protons will exchange and the signal will disappear.[2]

  • Piperidine Ring and Boc Group Protons: The protons on the Boc-protected piperidine ring are further away from the site of protonation and are expected to show minimal to no change in their chemical shifts. The characteristic singlet for the Boc group should remain around 1.46 ppm .

Comparative Data Summary

The following table summarizes the expected ¹H NMR chemical shifts for the free base and its hydrochloride salt, providing a clear comparison.

Proton Environment Free Base (Expected δ in ppm) Hydrochloride Salt (Predicted δ in ppm) Rationale for Shift Change
Boc (-C(CH₃)₃)~1.46 (s, 9H)~1.46 (s, 9H)Distant from the site of protonation; no significant change expected.
Piperidine CH₂ (C6, C10)~1.5-1.8 (m)~1.5-1.8 (m)Distant from the site of protonation; minimal change expected.
Pyrrolidine CH₂ (C4)~1.6-1.9 (m)~2.0-2.4 (m)Moderate downfield shift due to the inductive effect of the nearby ammonium group.
Pyrrolidine CH₂ (C1, C3)~2.8-3.0 (m)~3.2-3.8 (m)Significant downfield shift due to strong deshielding from the adjacent positively charged nitrogen.[1]
Piperidine CH₂ (C7, C9)~3.3-3.6 (m)~3.3-3.6 (m)Distant from the site of protonation; minimal change expected.
N(2)-H~1.5-3.0 (br s, 1H)DisappearsReplaced by the NH₂⁺ signal.
N(2)-H₂⁺N/A~7.0-9.0 (br s, 2H)Formation of the ammonium salt; signal is often broad and its position is solvent-dependent.

Alternative Protecting Group Strategies

While the Boc group is highly effective, other protecting groups such as Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) can also be employed. Their ¹H NMR signatures would differ significantly, primarily in the signals corresponding to the protecting group itself.

  • N-Cbz Protected Amines: The Cbz group would show characteristic aromatic proton signals between 7.2-7.4 ppm and a singlet for the benzylic protons (–CH₂–) around 5.1 ppm .

  • N-Fmoc Protected Amines: The Fmoc group exhibits a complex set of aromatic proton signals between 7.2-7.8 ppm and signals for the fluorenyl CH and CH₂ groups typically between 4.2-4.5 ppm .

The choice of protecting group will depend on the overall synthetic strategy and the required deprotection conditions. The distinct ¹H NMR signals for each protecting group allow for straightforward confirmation of the chemical structure.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Workflow for ¹H NMR Sample Preparation and Acquisition:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and shim the instrument insert->lock_shim acquire Acquire ¹H NMR spectrum lock_shim->acquire process Fourier transform, phase, and baseline correct acquire->process reference Reference spectrum (e.g., to residual solvent peak) process->reference integrate Integrate signals reference->integrate

Caption: A streamlined workflow for acquiring a publication-quality ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Choose an appropriate deuterated solvent. For hydrochloride salts, DMSO-d₆, D₂O, or Methanol-d₄ (MeOD) are often good choices due to their polarity. Note that in D₂O and MeOD, the acidic NH₂⁺ protons will exchange with deuterium and become invisible. DMSO-d₆ is often preferred to observe these exchangeable protons.

    • Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. The residual solvent peak is typically used as a secondary standard (e.g., DMSO at ~2.50 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural elucidation and purity assessment of this compound. The key diagnostic feature of the hydrochloride salt is the significant downfield shift of the protons on the pyrrolidine ring, particularly those alpha to the protonated nitrogen. This is a direct consequence of the deshielding effect of the positive charge. By comparing the spectrum of the salt to its free base, researchers can unequivocally confirm the structure and the site of protonation. This guide provides the foundational knowledge for interpreting these spectra, ensuring the quality and integrity of this important synthetic building block in drug discovery and development pipelines.

References

A Senior Application Scientist's Guide to HPLC and LC-MS Analysis of 2-Boc-2,8-diazaspiro[4.5]decane Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, spirocyclic scaffolds have emerged as a cornerstone for developing novel therapeutics. Their unique three-dimensional structures offer improved pharmacological properties, making them highly sought after in medicinal chemistry.[1][2] Among these, 2-Boc-2,8-diazaspiro[4.5]decane serves as a critical building block for a variety of biologically active compounds.[3][] Ensuring the purity and quality of this intermediate and its subsequent products is paramount for both research and development and eventual clinical success. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 2-Boc-2,8-diazaspiro[4.5]decane, with a particular focus on the advantages conferred by Ultra-Performance Liquid Chromatography (UPLC) systems.

The Analytical Imperative: Why Method Matters

The synthesis of complex molecules like 2-Boc-2,8-diazaspiro[4.5]decane can often result in a mixture of the desired product, unreacted starting materials, and various byproducts.[5][6] A robust analytical method must be able to separate and quantify these components with high resolution and sensitivity. This is not merely a quality control checkpoint; it is a critical step that informs process optimization, ensures the safety and efficacy of the final active pharmaceutical ingredient (API), and is a key requirement for regulatory submissions.[7][8]

This guide will explore two primary analytical techniques, HPLC and LC-MS, with a comparative look at the significant enhancements offered by UPLC technology. We will delve into the practical aspects of method development, backed by experimental protocols and data, to provide a clear understanding of the optimal approach for analyzing 2-Boc-2,8-diazaspiro[4.5]decane products.

Comparative Analysis: HPLC vs. UPLC-MS

The choice between traditional HPLC and the more modern UPLC-MS has significant implications for throughput, data quality, and cost-effectiveness. While both are based on the principles of liquid chromatography, the key difference lies in the particle size of the stationary phase and the operating pressures.[9][10][11][12][13]

FeatureTraditional HPLCUPLC-MS
Particle Size 3-5 µm<2 µm
Operating Pressure 400-600 bar1000-1500 bar
Analysis Time 20-45 minutes2-5 minutes
Resolution GoodExcellent
Sensitivity GoodExcellent
Solvent Consumption HighLow (up to 80% reduction)
Detector UV, DAD, FLDMass Spectrometer (MS)

Data synthesized from multiple sources.[9][10][11][12][13]

As illustrated in the table, UPLC offers a dramatic increase in speed, resolution, and sensitivity.[10][12] The smaller particle size allows for a more efficient separation, resulting in sharper and narrower peaks. When coupled with a mass spectrometer, UPLC-MS provides not only retention time and quantitative data but also mass information, which is invaluable for peak identification and impurity profiling.[14][15]

Experimental Protocols

To provide a practical comparison, we present detailed protocols for both a standard HPLC method and a more advanced UPLC-MS method for the analysis of 2-Boc-2,8-diazaspiro[4.5]decane. These methods are designed to be robust and serve as a starting point for your own method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reliable HPLC method for the routine analysis of 2-Boc-2,8-diazaspiro[4.5]decane.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method

This protocol leverages the power of UPLC-MS for rapid and sensitive analysis, ideal for high-throughput screening and impurity identification.

Instrumentation:

  • UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-500

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the workflows for both the HPLC and UPLC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve sample in diluent inject Inject 10 µL onto C18 column prep->inject separate Gradient elution (30 min) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate peaks detect->integrate quantify Quantify based on peak area integrate->quantify

Caption: HPLC analytical workflow for 2-Boc-2,8-diazaspiro[4.5]decane.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS Analysis cluster_data Data Processing prep Dissolve and dilute sample inject Inject 2 µL onto BEH C18 column prep->inject separate Rapid gradient elution (4 min) inject->separate detect ESI-MS Detection separate->detect integrate Extract ion chromatograms detect->integrate quantify Quantify and identify peaks integrate->quantify

Caption: UPLC-MS analytical workflow for 2-Boc-2,8-diazaspiro[4.5]decane.

Method Validation: The Cornerstone of Trustworthy Data

A well-defined analytical method is only as good as its validation.[7][8] To ensure the reliability of the data generated, a thorough validation process must be undertaken. This process should adhere to guidelines set forth by regulatory bodies such as the FDA.[1][2][7][8][16]

Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to elicit test results which are directly proportional to the concentration of analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Chiral Separations: A Critical Consideration

Many spirocyclic compounds, including derivatives of 2,8-diazaspiro[4.5]decane, are chiral.[17][18] The enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is often a regulatory requirement. Chiral HPLC is the most common technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers.[17][18][19][20] Method development for chiral separations can be complex and often requires screening a variety of CSPs and mobile phases to achieve the desired resolution.

Conclusion

The analysis of 2-Boc-2,8-diazaspiro[4.5]decane and its derivatives is a critical aspect of drug development. While traditional HPLC provides a robust and reliable method for routine analysis, the adoption of UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity. The ability of UPLC-MS to provide mass information is particularly valuable for impurity profiling and identification. The choice of analytical technique will ultimately depend on the specific needs of the laboratory, including throughput requirements, the complexity of the samples, and the need for mass confirmation. Regardless of the chosen method, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data.

References

A Senior Application Scientist's Guide to the Characterization of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and its Structural Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic use of complex molecular scaffolds is paramount to accessing novel chemical space and achieving desired pharmacological profiles. Among these, spirocyclic diamines have emerged as privileged structures, offering a unique three-dimensional architecture that can impart favorable properties such as improved metabolic stability and receptor binding affinity. This guide provides an in-depth characterization of a key building block, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, and presents a comparative analysis with its structural analogs. The data and protocols herein are intended to equip researchers, scientists, and drug development professionals with the critical information needed for the confident application of this versatile scaffold.

Introduction to the 2,8-Diazaspiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decane core is a bicyclic heterocyclic system featuring a spiro-carbon atom that joins a piperidine and a pyrrolidine ring. This rigid, yet conformationally defined, structure has garnered significant attention in medicinal chemistry. Its derivatives have been identified as potent inhibitors of various biological targets, including RIPK1 kinase for inflammatory diseases and as components of Proteolysis Targeting Chimeras (PROTACs).[1] The strategic placement of nitrogen atoms at the 2 and 8 positions allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens, as in the title compound, provides a stable yet readily cleavable handle for synthetic elaboration, making it a valuable intermediate in multi-step syntheses.

Characterization of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

The unambiguous identification and purity assessment of a chemical substance are foundational to its use in any scientific endeavor. Here, we present a comprehensive characterization of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 236406-39-6).

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₂[2]
Molecular Weight240.34 g/mol [2]
AppearanceColorless to light yellow liquid or solid/semi-solid[3][4]
Boiling Point337.0 ± 35.0 °C (Predicted)[3]
Density1.07 ± 0.1 g/cm³ (Predicted)[3]
Spectroscopic Data

The following data was obtained from a comprehensive analysis of the compound.

The NMR spectra provide a detailed map of the molecule's carbon and hydrogen framework.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.87 – 3.78m1HCH (piperidine)
3.73 – 3.63m2HCH₂ (piperidine)
3.40 – 3.26m2HCH₂ (pyrrolidine, adjacent to NH)
1.99 – 1.73m4HCH₂ (piperidine and pyrrolidine)
1.67 – 1.48m3HCH₂ (piperidine and pyrrolidine)
1.46s9HC(CH₃)₃ (Boc)
1.45 – 1.32m1HCH (pyrrolidine)

¹³C NMR (126 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
155.0C=O (Boc)
79.3C(CH₃)₃ (Boc)
62.8Spiro-C
56.9CH₂ (piperidine, adjacent to N-Boc)
46.4CH₂ (pyrrolidine, adjacent to NH)
31.0, 30.6, 29.3, 23.6CH₂ (piperidine and pyrrolidine rings)
28.7C(CH₃)₃ (Boc)

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3428BroadN-H Stretch (secondary amine)
2971, 2872StrongC-H Stretch (aliphatic)
1692StrongC=O Stretch (urethane carbonyl)
1169StrongC-N Stretch

Comparative Analysis with Structural Analogs

To better understand the structure-property relationships of the 2,8-diazaspiro[4.5]decane scaffold, a comparison with key analogs is presented.

Analog 1: tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate

This positional isomer differs in the attachment point of the Boc-protected nitrogen within the spirocyclic system.

Propertytert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylatetert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Structure tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylateCAS Number 236406-39-6236406-61-4Molecular Formula C₁₃H₂₄N₂O₂C₁₃H₂₄N₂O₂Molecular Weight 240.34 g/mol 240.34 g/mol Predicted Spectroscopic Differences The NMR spectra would show distinct chemical shifts for the protons and carbons in the piperidine and pyrrolidine rings due to the different electronic environment around the protected and unprotected nitrogen atoms.The IR spectra would be very similar, with characteristic N-H and C=O stretches. Mass spectra would exhibit identical molecular ion peaks.
Analog 2: tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

This analog introduces a carbonyl group in the pyrrolidine ring, transforming the secondary amine into an amide.

Propertytert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylatetert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Structure tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateCAS Number 236406-39-6268550-48-7Molecular Formula C₁₃H₂₄N₂O₂C₁₃H₂₂N₂O₃Molecular Weight 240.34 g/mol 254.33 g/mol Predicted Spectroscopic Differences The ¹H NMR would show a downfield shift for the N-H proton of the amide compared to the amine. The ¹³C NMR would feature an additional carbonyl peak for the lactam.The IR spectrum would display a prominent amide C=O stretch in addition to the urethane C=O stretch. The N-H stretch would also be characteristic of an amide. The mass spectrum would show a molecular ion peak at m/z 254.
Analog 3: tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

This analog features a smaller five-membered ring fused at the spiro-center instead of a six-membered ring.

Propertytert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylatetert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Structure tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateCAS Number 236406-39-6236406-49-8Molecular Formula C₁₃H₂₄N₂O₂C₁₂H₂₂N₂O₂Molecular Weight 240.34 g/mol 226.32 g/mol Predicted Spectroscopic Differences The NMR spectra would reflect the different ring strain and symmetry of the [4.4] system compared to the [4.5] system, leading to different chemical shifts and coupling constants for the ring protons.The IR spectra would be broadly similar. The mass spectrum would show a molecular ion peak at m/z 226.

Experimental Protocols

To ensure the reproducibility and reliability of the characterization data, the following standard operating procedures are recommended.

General Considerations
  • All solvents used for spectroscopic analysis should be of high purity (≥99.8%) and deuterated where necessary (e.g., CDCl₃ for NMR).

  • Ensure glassware is clean and dry to prevent contamination.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

    • Acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Observe the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Visualizing the Molecular Structure and Workflow

To provide a clearer understanding of the molecular architecture and the characterization process, the following diagrams are provided.

Caption: Molecular structure of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

G cluster_0 Synthesis & Purification cluster_1 Characterization Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR NMR->IR MS MS IR->MS Data Analysis Data Analysis MS->Data Analysis

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This guide has provided a detailed characterization of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a valuable building block in contemporary drug discovery. Through a comprehensive presentation of its physicochemical and spectroscopic properties, alongside a comparative analysis with structurally related analogs, we have highlighted the key features that define this important scaffold. The experimental protocols and visual aids included are intended to facilitate the seamless integration of this compound into research and development workflows. As the demand for novel and effective therapeutics continues to grow, a thorough understanding of such foundational molecular architectures will remain a cornerstone of successful drug design.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2,8-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is increasingly exploited in the design of novel therapeutics, from RIPK1 kinase inhibitors to EZH2 PROTACs.[1][2][3] However, the very structural complexity that makes this scaffold attractive also presents a significant challenge: unambiguous confirmation of its spirocyclic core and the regiochemistry of its derivatives.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 2,8-diazaspiro[4.5]decane derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our discussion in robust, verifiable data.

The Analytical Challenge: Confirming Spiro-Connectivity

Unlike simpler acyclic or fused-ring systems, the defining feature of a spiro compound is the quaternary spirocenter—a single carbon atom (C5 in this scaffold) that is a member of two distinct rings. The challenge lies in unequivocally proving the connectivity at this center and precisely mapping substituents on both the five-membered pyrrolidine and six-membered piperidine rings. Misinterpretation can lead to the pursuit of incorrect structural isomers, wasting significant resources in drug development pipelines.

Our analytical strategy, therefore, must be designed to answer three critical questions:

  • Is the molecular formula correct?

  • Are both the pyrrolidine and piperidine rings present and connected through a single spiro-carbon?

  • What is the precise location of all substituents on the scaffold?

To address these, we will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Deep Dive 1: Multinuclear & Multidimensional NMR Spectroscopy

NMR is the cornerstone of structural elucidation for 2,8-diazaspiro[4.5]decane derivatives. Its power lies in its ability to map the complete carbon and proton framework of the molecule, providing direct evidence of covalent bonds through scalar couplings.

The Causality Behind the NMR Workflow

A multi-step NMR analysis is not a matter of redundancy but of building a logical, self-validating argument for the structure. We begin with simple one-dimensional (1D) experiments to get a census of the chemical environment and then use two-dimensional (2D) experiments to piece the puzzle together.

A. ¹H and ¹³C NMR: The Initial Census

  • ¹H NMR: Provides the first overview of the proton environments. For the unsubstituted 2,8-diazaspiro[4.5]decane core, one would expect complex multiplets for the methylene protons of both rings due to conformational rigidity and potential diastereotopicity. The integration of these signals should correspond to the 16 protons of the core structure (C8H16N2).[4]

  • ¹³C NMR: Critically, the ¹³C NMR spectrum must show eight signals for the core scaffold, confirming the presence of eight distinct carbon environments. The most revealing of these is the spirocenter (C5), which, being a quaternary carbon, will appear as a low-intensity signal at a characteristic chemical shift (e.g., ~61.6 ppm in a related dione derivative), devoid of any directly attached protons in a DEPT-135 experiment.[5]

B. 2D NMR: Assembling the Spirocyclic Puzzle

While 1D NMR provides the pieces, 2D NMR experiments provide the instructions for how they connect.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It allows for the tracing of the proton networks within the pyrrolidine ring (-CH2-CH2-N-CH2-) and the piperidine ring (-CH2-CH2-N-CH2-CH2-). However, COSY cannot "see" across the quaternary spirocenter or the nitrogen atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for linking each proton directly to the carbon it is attached to. It cleans up ambiguity and confirms the carbon assignments made from the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for confirming the spirocyclic structure. HMBC reveals correlations between protons and carbons that are two or three bonds away. To confirm the spiro-linkage, one must observe correlations from the protons on the carbons adjacent to the spirocenter (C4, C6, C10) to the quaternary spiro-carbon itself (C5). For example, protons at C4 should show a correlation to the C5 signal. This observation is direct, unambiguous evidence that these rings are joined at that specific quaternary carbon.

Data Presentation: Characteristic NMR Shifts

The following table provides representative ¹H and ¹³C NMR data for a substituted 2,8-diazaspiro[4.5]decane derivative, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating the key signals.[5]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations to Confirm Structure
C5 (Spiro) (No Protons)61.6Protons on C6/C10 → C5; Protons on C4 → C5
C6, C101.70-1.75 (m), 1.93 (td)30.1H on C6/C10 → C5, C7/C9, C8
C7, C91.70-1.75 (m), 2.18 (qd)28.5H on C7/C9 → C8, C6/C10
C82.57 (tt)41.5H on C8 → Phenyl C1', C7/C9, C6/C10
C4(Part of C=O)177.3(No Protons)
C2(Part of C=O)155.1(No Protons)
N1-CH₃2.73 (s)23.1H on CH₃ → C2
N3-H10.73 (s)--
Experimental Workflow and Visualization

The logical flow for NMR-based structural confirmation is paramount.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_confirm Confirmation HNMR ¹H NMR (Proton Count & Environment) CNMR ¹³C NMR / DEPT (Carbon Count, Quaternary C Check) COSY COSY (H-H Connectivity) CNMR->COSY Assign Fragments Structure Structure Confirmed CNMR->Structure Confirm Spirocenter & Substituents HSQC HSQC (Direct C-H Attachment) HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Correlations HMBC->Structure Confirm Spirocenter & Substituents

Caption: NMR workflow for structural elucidation.

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified 2,8-diazaspiro[4.5]decane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and shim the instrument for the specific sample.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a quantitative ¹³C NMR spectrum with proton decoupling.

    • Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals and identify quaternary carbons (absent).

  • 2D Spectra Acquisition:

    • HSQC: Acquire a phase-sensitive HSQC experiment to correlate proton and carbon chemical shifts.

    • COSY: Acquire a standard gradient-enhanced COSY experiment to establish proton-proton coupling networks.

    • HMBC: Acquire a gradient-enhanced HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to clearly observe 2- and 3-bond correlations, which are essential for confirming the spiro-connectivity.[5]

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova).[5] Integrate ¹H signals, assign peaks in all spectra, and systematically build the molecular structure by connecting fragments using COSY and HMBC correlations. Pay special attention to the HMBC correlations to the proposed spiro-carbon (C5).

Deep Dive 2: Mass Spectrometry for Molecular Formula Validation

While NMR builds the atomic framework, mass spectrometry (MS) provides the fundamental validation of the overall composition. It directly addresses the first critical question: "Is the molecular formula correct?"

The Causality Behind High-Resolution MS (HRMS)

For complex scaffolds, low-resolution MS is insufficient. It provides a nominal mass that could correspond to multiple elemental compositions. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is essential.

  • Expertise: HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula. For example, HRMS can easily distinguish between a compound with the formula C₈H₁₆N₂ (unsubstituted core, exact mass 140.1313) and a potential isobaric impurity like C₉H₁₈O (exact mass 142.1358).[4]

  • Trustworthiness: The calculated mass for a proposed structure serves as a rigid benchmark. If the experimentally measured mass from HRMS does not match the calculated mass for the 2,8-diazaspiro[4.5]decane derivative within the accepted error margin, the proposed structure is definitively wrong. This provides a critical pass/fail checkpoint early in the analysis.

Fragmentation Analysis

Tandem MS (MS/MS) can provide supporting structural information. While predicting the fragmentation of a novel spirocyclic system can be complex, characteristic losses can be identified. Cleavage adjacent to the nitrogen atoms or fragmentation of the rings can yield patterns that, while not constituting proof on their own, can be used to compare and differentiate between isomers.[6][7]

Detailed Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution mass spectrometer. Ensure the instrument is properly calibrated.

  • Data Analysis: Determine the m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to this exact mass. Compare this to the theoretical elemental composition of the proposed 2,8-diazaspiro[4.5]decane derivative. The mass error should be less than 5 ppm.

Deep Dive 3: X-ray Crystallography - The Unambiguous Proof

When NMR and MS data are ambiguous, or when absolute stereochemistry must be determined, X-ray crystallography is the gold standard.

The Causality Behind the "Gold Standard"

Unlike spectroscopic methods that infer connectivity from properties like magnetic resonance or mass-to-charge ratio, X-ray crystallography provides a direct, three-dimensional image of the molecule's atomic arrangement in a crystal lattice.

  • Authoritative Grounding: It is the only technique that can "see" the spiro-junction directly, providing indisputable proof of the scaffold's structure. It also reveals bond lengths, bond angles, and the precise conformation of the molecule in the solid state.

  • Limitation: The primary and significant limitation is the requirement for a single, high-quality crystal suitable for diffraction. Many otherwise well-behaved compounds refuse to crystallize, making this technique powerful but not universally applicable.

Comparative Summary: Choosing the Right Tool

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Complete C-H framework, connectivity, stereochemical relationshipsThe definitive tool for structural proof in solution; universally applicable to soluble compoundsCan be complex to interpret for conformationally flexible or highly symmetric molecules
Mass Spectrometry Molecular formula (HRMS), fragmentation patternsUnambiguous elemental composition; extremely high sensitivityProvides limited connectivity information; cannot distinguish between isomers
X-ray Crystallography Absolute 3D structure, stereochemistry, conformationUnambiguous "gold standard" proof of structureRequires a high-quality single crystal, which can be difficult or impossible to obtain

Integrated Strategy and Conclusion

The structural confirmation of a novel 2,8-diazaspiro[4.5]decane derivative is not a task for a single technique but requires an integrated, logical workflow. The process should always begin with High-Resolution Mass Spectrometry to confirm the correct elemental composition. This is a rapid, non-negotiable first step.

Following this, a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and critically, HMBC) must be employed. The observation of key HMBC correlations to the quaternary spirocenter is the lynchpin of the structural argument in solution. For most applications, a complete and self-consistent set of HRMS and NMR data is sufficient for publication and regulatory purposes. In cases where absolute stereochemistry is critical or where NMR data remains ambiguous, X-ray Crystallography should be pursued as the ultimate arbiter of the structure.

By following this hierarchical and self-validating approach, researchers can have the highest degree of confidence in their results, ensuring that the promising biological activity of their 2,8-diazaspiro[4.5]decane derivatives is attributed to the correct molecular architecture.

References

A Comparative Guide to the Biological Evaluation of PROTACs Featuring a 2,8-diazaspiro[4.5]decane Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by co-opting the cell's own ubiquitin-proteasome system (UPS).[3][4] A PROTAC consists of three essential components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[][7][]

While the warhead and E3 ligase ligand dictate the "what" and "how" of the degradation process, the linker is the critical orchestrator, profoundly influencing the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[5][9][10] Its length, composition, and rigidity are not merely passive spacers but active contributors to the stability and conformation of the crucial POI-PROTAC-E3 ligase ternary complex.[11] This guide provides an in-depth comparison of PROTACs containing a rigid 2,8-diazaspiro[4.5]decane linker against those with more conventional flexible linkers, supported by a comprehensive framework for their biological evaluation.

PROTAC Mechanism of Action cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Cascade (E1, E2, E3 enzymes) Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action.

The Linker's Role: A Deep Dive into Spirocyclic Scaffolds

The PROTAC field is rapidly moving away from synthetically simple alkyl and polyethylene glycol (PEG) linkers towards more sophisticated, functional designs.[5][9] Among these, rigid linkers are gaining significant attention for their ability to improve PROTAC performance. Spirocyclic structures, such as 2,8-diazaspiro[4.5]decane, offer a unique three-dimensional and conformationally constrained geometry.[12] This rigidity is not a limitation but a strategic advantage.

Advantages of the 2,8-diazaspiro[4.5]decane Linker:

  • Pre-organization for Ternary Complex Formation: By reducing the rotational freedom of the molecule, a rigid linker can pre-organize the warhead and E3 ligase ligand into an active conformation that favors the formation of a stable and productive ternary complex.[11][12] This reduces the entropic penalty associated with binding, potentially leading to higher affinity and cooperativity.

  • Improved Physicochemical and DMPK Properties: Traditional flexible linkers often contribute to high lipophilicity and poor solubility, creating challenges for drug development.[10][13] The introduction of rigid, heterocyclic scaffolds like 2,8-diazaspiro[4.5]decane can modulate these properties, often improving aqueous solubility and cell permeability.[4] Furthermore, their constrained nature can shield the PROTAC from metabolic enzymes, enhancing stability and bioavailability.[12]

  • Enhanced Selectivity: The specific geometry imposed by the spirocyclic linker can create more defined interactions within the ternary complex, potentially disfavoring the formation of off-target complexes and thereby improving selectivity.[11]

Recent studies have validated this approach. For instance, a new class of EZH2-targeting PROTACs successfully incorporated a rigid 2,8-diazaspiro[4.5]decane linker, resulting in a potent degrader with acceptable ADMET properties and oral bioavailability in preclinical models.[14]

Comparative Analysis of PROTAC Linker Architectures

The choice of linker is a critical optimization step in PROTAC design. The following table provides a comparative overview of common linker types.

Linker TypeRepresentative StructuresKey AdvantagesKey Disadvantages
Flexible Linkers Alkyl Chains, Polyethylene Glycol (PEG)• Synthetically accessible and easy to modify.[11]• Conformational flexibility can facilitate initial ternary complex formation.[11]• High flexibility can lead to an entropic penalty upon binding.[11]• Alkyl chains can increase hydrophobicity and lower solubility.[10]• PEG linkers may have reduced metabolic stability.[12]
Rigid Linkers Phenyl rings, Piperazine/Piperidines, Alkynes• Provide conformational restriction, pre-organizing the molecule for binding.[11]• Can improve metabolic stability and pharmacokinetic properties.[12]• Synthesis can be more complex.• Lack of flexibility may prevent the formation of a productive complex in some systems.
Spirocyclic Linkers 2,8-diazaspiro[4.5]decane , 7-azaspiro[3.5]nonane• Offers a unique and rigid 3D geometry.[10][12]• Locks molecular conformation, reducing entropic loss on binding.• Can significantly improve physicochemical properties and metabolic resistance.[13]• Synthetic complexity is generally higher than for linear linkers.• The rigid structure requires careful design to achieve the optimal vector and distance between the two ligands.

A Step-by-Step Guide to the Biological Evaluation of PROTACs

A rigorous, multi-step biological evaluation is essential to characterize a novel PROTAC and understand the structure-activity relationships (SAR) conferred by its linker.[1] This workflow ensures that observations at the cellular level are underpinned by a sound mechanistic understanding.

PROTAC Evaluation Workflow cluster_workflow Comprehensive Biological Evaluation A Step 1: Ternary Complex Formation (Biophysical Assays: SPR, TR-FRET) B Step 2: Target Ubiquitination (Biochemical Assays: IP-Western, ELISA) A->B Is the complex productive? C Step 3: Target Protein Degradation (Cellular Assays: Western Blot, HiBiT) B->C Does ubiquitination lead to degradation? D Step 4: Cellular Phenotype (Functional Assays: Viability, Apoptosis) C->D Does degradation yield a biological effect? E Step 5: DMPK Properties (In Vitro ADME: Permeability, Stability) C->E Is the molecule drug-like?

Caption: A logical workflow for PROTAC evaluation.

Step 1: Quantifying Ternary Complex Formation

The formation of a stable ternary complex is the foundational mechanistic step for PROTAC activity.[7] Biophysical assays are essential for quantifying this interaction and determining the cooperativity (α), which measures how the binding of one protein influences the PROTAC's affinity for the other.

Key Assays: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15]

This proximity-based assay is highly amenable to high-throughput screening.

  • Reagents & Materials:

    • Tagged POI (e.g., His-tagged) and tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

    • TR-FRET Donor antibody (e.g., Anti-GST-Terbium cryptate).

    • TR-FRET Acceptor antibody or molecule (e.g., Anti-His-d2).

    • PROTAC compounds (serial dilutions).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Low-volume 384-well assay plates.

  • Procedure:

    • Prepare a master mix containing the tagged POI and tagged E3 ligase at optimized concentrations in assay buffer.

    • Dispense the protein master mix into the wells of the 384-well plate.

    • Add serial dilutions of the PROTAC compound to the wells. Include "no PROTAC" controls.

    • Incubate at room temperature for 60 minutes to allow for complex formation.

    • Prepare a detection mix containing the TR-FRET donor and acceptor antibodies.

    • Add the detection mix to all wells.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high concentrations due to the formation of binary complexes.[16]

    • The peak of the curve reflects the maximal population of the ternary complex, allowing for the ranking of different PROTACs.[1]

Step 2: Verifying Target Ubiquitination

A stable ternary complex must be functionally active, leading to the enzymatic transfer of ubiquitin to the POI.[17]

Key Assays: Immunoprecipitation followed by Western Blot (IP-WB), ELISA-based ubiquitination assays, and in vitro ubiquitination reactions with purified E1, E2, E3 enzymes, and ubiquitin.[][18]

  • Cell Treatment & Lysis:

    • Plate cells (e.g., MV4-11 for an EZH2 PROTAC) and allow them to adhere overnight.

    • Treat cells with the PROTAC at various concentrations for a short duration (e.g., 1-4 hours). It is crucial to include a proteasome inhibitor (e.g., MG-132) co-treatment to allow ubiquitinated proteins to accumulate.

    • Wash cells with cold PBS and lyse with a suitable IP lysis buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the cleared lysate with a primary antibody against the POI overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1).

    • Use a secondary HRP-conjugated antibody and an ECL substrate for detection.

    • A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.

Step 3: Measuring Target Protein Degradation

The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein.[]

Key Assays: Western Blot, In-Cell Western (ICW), HiBiT Lytic Detection Assay, Mass Spectrometry-based proteomics.[3][]

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Harvest the cells, wash with PBS, and lyse in RIPA buffer with protease inhibitors.

  • Protein Quantification & Western Blot:

    • Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a membrane and block.

    • Probe with a primary antibody against the POI.

    • Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Use appropriate HRP-conjugated secondary antibodies and ECL for detection.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Normalize the POI band intensity to the loading control for each lane.

    • Express the normalized intensity as a percentage of the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ (concentration required for 50% degradation).

Step 4: Assessing Cellular Viability and Phenotype

Linking protein degradation to a functional cellular outcome is essential for therapeutic validation.[]

Key Assays: Cell viability assays (e.g., CellTiter-Glo®, CCK-8), apoptosis assays (e.g., Caspase-Glo®, Annexin V staining), and cell cycle analysis.[14][]

  • Procedure:

    • Seed cells in a 96-well white-walled plate at an appropriate density.

    • The next day, treat the cells with a serial dilution of the PROTAC.

    • Incubate for a period relevant to the target's biology (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Express luminescence as a percentage of the vehicle control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Step 5: Evaluating Drug-like Properties (DMPK)

PROTACs present unique challenges due to their high molecular weight and complex structures, which often place them "beyond the Rule of 5".[4][16] The linker plays a pivotal role in navigating these challenges.

Key Assays:

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) and cellular assays like Caco-2 or MDR1-MDCK are used, though they can be challenging for PROTACs.[20][21][22] The use of cell lines with lower efflux transporter activity, like LLC-PK1, can provide a clearer assessment of passive permeability.[20]

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes is performed to determine the intrinsic clearance of the compound.[21]

  • Solubility: Kinetic and thermodynamic solubility assays are crucial to ensure the compound is suitable for further development.

The superior performance of PROTAC 5g in a recent study, which featured a 2,8-diazaspiro[4.5]decane linker and demonstrated an oral bioavailability of 8.91%, underscores the potential of rigid linkers to confer favorable DMPK properties.[14]

Conclusion and Future Outlook

The design of a PROTAC is a multi-parameter optimization challenge where the linker is a central and decisive component. The use of rigid, three-dimensional scaffolds like 2,8-diazaspiro[4.5]decane represents a significant advancement over traditional flexible linkers. By providing conformational constraint, these structures can enhance the formation of productive ternary complexes, improve selectivity, and bestow more favorable physicochemical and pharmacokinetic properties, ultimately accelerating the development of orally bioavailable protein degraders.

The comprehensive biological evaluation workflow detailed here provides a robust framework for researchers to validate new PROTACs, deconvolute their mechanism of action, and rationally guide medicinal chemistry efforts. As our understanding of the complex interplay between the linker, ternary complex dynamics, and cellular activity deepens—aided by advances in structural biology and computational modeling—we can expect the design of next-generation PROTACs to become an increasingly rational and successful endeavor.

References

A Comparative Guide to Stereoselectivity in Dearomatizing Intramolecular Diamination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the stereocontrolled synthesis of complex, three-dimensional molecular architectures from simple, flat aromatic precursors is a paramount objective. Dearomatizing intramolecular diamination reactions have emerged as a powerful strategy in this endeavor, enabling the rapid construction of nitrogen-containing heterocyclic scaffolds with multiple stereocenters. The control of stereoselectivity—both diastereoselectivity and enantioselectivity—is the critical determinant of the utility of these transformations.

This guide provides an in-depth, objective comparison of the leading catalytic systems for achieving high stereoselectivity in dearomatizing intramolecular diamination. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols for key methodologies. Our analysis is grounded in peer-reviewed literature to ensure scientific integrity and to empower you to select and implement the optimal strategy for your synthetic challenges.

The Strategic Value of Stereoselective Dearomatizing Diamination

The dearomatization of an aromatic ring in a single synthetic operation that also forges two new carbon-nitrogen bonds and sets multiple stereocenters is a highly efficient method for increasing molecular complexity. The resulting sp³-rich, nitrogen-containing heterocyclic cores are privileged structures in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of catalytic and stereoselective variants of this transformation is of significant interest. The primary challenge lies in overcoming the inherent stability of the aromatic system while precisely controlling the spatial arrangement of the newly formed stereocenters.

Comparative Analysis of Catalytic Systems

Palladium-Catalyzed Methodologies

Palladium catalysis has been extensively explored for dearomatization reactions, particularly through intramolecular Heck-type reactions and allylic aminations.[1] In the context of diamination, palladium catalysts, when paired with appropriate chiral ligands, can facilitate highly stereoselective transformations.

Causality of Stereocontrol: In palladium-catalyzed dearomative reactions of indole derivatives, for instance, the stereoselectivity is often governed by the coordination of a chiral ligand to the palladium center. This chiral environment dictates the facial selectivity of the migratory insertion of the indole C2-C3 double bond into the Pd(II)-aryl bond, which is the key stereodetermining step. The choice of ligand is therefore critical, with bulky and electronically tuned phosphoramidites and bisphosphines often providing the highest levels of enantiocontrol.[1]

Performance Data:

Substrate TypeCatalyst/LigandSolventTemp (°C)Yield (%)d.r.ee (%)Reference
Indole DerivativePd(OAc)₂ / (S)-SEGPHOSToluene8085>20:195[1]
Indole Derivative[Pd(allyl)Cl]₂ / (S)-iPr-BiOxt-AmylOH2078>20:192[2]
NaphthalenePd₂(dba)₃ / dppfTHF-50 to 082syn94[3]

Experimental Workflow: Palladium-Catalyzed Asymmetric Dearomative Heck Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Oven-dried Schlenk tube under Argon cat Add Pd(OAc)₂ (2.5 mol%) and (S)-SEGPHOS (5.5 mol%) start->cat base Add K₃PO₄ (2.0 equiv) cat->base sub Add Indole Substrate (1.0 equiv) base->sub solv Add Toluene sub->solv heat Heat to 80 °C solv->heat stir Stir for 24 h heat->stir cool Cool to room temperature stir->cool filter Filter through Celite cool->filter conc Concentrate in vacuo filter->conc purify Purify by flash chromatography conc->purify product Obtain enantioenriched indoline purify->product

A representative workflow for a Palladium-catalyzed enantioselective intramolecular dearomative Heck reaction.
Iridium-Catalyzed Methodologies

Iridium catalysts, particularly in combination with phosphoramidite ligands, have proven to be exceptionally effective for the asymmetric dearomatization of a variety of heteroaromatics, including pyridines, pyrazines, and naphthols, via intramolecular allylic amination.[4][5][6]

Causality of Stereocontrol: The stereochemical outcome in iridium-catalyzed allylic aminations is determined during the nucleophilic attack of the nitrogen atom on the iridium-π-allyl complex. The chiral ligand, typically a phosphoramidite, creates a well-defined chiral pocket around the metal center, which directs the approach of the nucleophile to one of the two enantiotopic faces of the π-allyl moiety. The steric and electronic properties of the ligand are finely tunable to achieve high levels of stereocontrol.[7]

Performance Data:

Substrate TypeCatalyst/LigandSolventTemp (°C)Yield (%)ee (%)Reference
Pyridine Derivative[Ir(COD)Cl]₂ / Me-THQphosTHF259598[4]
Naphthol Derivative[{Ir(dbcot)Cl}₂] / THQphosDCM309299[5]
Indole Derivative[Ir(COD)Cl]₂ / Phosphoramidite L1Toluene609697[8]

Reaction Mechanism: Iridium-Catalyzed Asymmetric Allylic Dearomatization

G A Ir(I) Catalyst Precursor C Active Chiral Ir(I) Catalyst A->C + B Chiral Ligand B->C E Oxidative Addition C->E + D Substrate D->E F Chiral Ir(III)-π-allyl Complex E->F G Intramolecular Nucleophilic Attack F->G H Dearomatized Product G->H I Reductive Elimination H->I releases I->C regenerates

References

A Comparative Guide to Boc Deprotection: Navigating Mild vs. Strong Acid Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable reactivity.[1] Its removal, or deprotection, is a critical step that hinges on the application of acidic conditions. However, the choice between "strong" and "mild" acids is far from trivial, directly impacting reaction efficiency, selectivity, and the integrity of the target molecule. This guide provides a comprehensive, data-driven comparison of strong versus mild acidic conditions for Boc deprotection, offering field-proven insights to aid researchers in making strategic, substrate-appropriate decisions. We will explore the underlying mechanisms, present comparative data, and provide detailed, validated protocols to empower chemists in navigating this essential transformation.

Introduction: The Enduring Role of the Boc Group

The Boc group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the creation of complex pharmaceutical intermediates.[2] Its popularity is rooted in its robust stability across a wide spectrum of non-acidic conditions, including exposure to bases and nucleophiles, while being readily cleaved by acids.[2][3] This orthogonality allows for precise, selective deprotection without disturbing other sensitive functionalities, a crucial requirement in multi-step synthesis.[2]

The Unified Mechanism of Acid-Catalyzed Boc Deprotection

Regardless of acid strength, the deprotection of a Boc-protected amine proceeds through a consistent acid-catalyzed elimination pathway.[4] Understanding this mechanism is key to appreciating the nuances between different acidic reagents.

The process unfolds in four key steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by an acid.[2][5]

  • C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. This results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, irreversibly releasing carbon dioxide gas and the free amine.[1][4] This step drives the reaction to completion.

  • Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding an amine salt as the final product.[2][5]

A critical challenge in this process is the fate of the liberated tert-butyl cation, a reactive electrophile.[6] It can alkylate nucleophilic sites on the substrate, particularly electron-rich residues like tryptophan or methionine, leading to unwanted byproducts.[4] This is often mitigated by the use of "scavengers" that trap the cation.[2]

Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc Protonated Intermediate(R-NH-C(=O+H)O-tBu) BocAmine->ProtonatedBoc + H+ p1 ProtonatedBoc->p1 CarbamicAcid Carbamic Acid(R-NH-COOH) Amine R-NH2 CarbamicAcid->Amine - CO2 (fast) AmineSalt Amine Salt(R-NH3+ X-) Amine->AmineSalt + H+ tBuCation tert-Butyl Cation( (CH3)3C+ ) Isobutylene Isobutylene tBuCation->Isobutylene - H+ CO2 CO2 HX H-X (Acid) X_minus X- p1->CarbamicAcid p1->tBuCation - (CH3)3C+ p2

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

The Crossroads of Deprotection: Mild vs. Strong Acidic Conditions

The choice of deprotection strategy is dictated by the substrate's overall chemical architecture. The presence of other acid-sensitive groups necessitates a careful balancing act between reaction rate and selectivity.

Strong Acid Conditions: The Robust Workhorse

Strong acids represent the classical and most potent approach for Boc removal. They are characterized by rapid reaction times and broad applicability, making them a default choice for robust substrates.

  • Primary Reagents: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the dominant reagents in this category.[7]

    • TFA: Typically used as a 20-50% solution in dichloromethane (DCM), TFA is highly effective and its volatility simplifies removal during workup.[4][8]

    • HCl: Often employed as a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate, it is cost-effective and the resulting amine hydrochloride salt often precipitates, simplifying isolation.[8][9]

  • Advantages:

    • High Efficiency: Reactions are often complete in 30 minutes to 4 hours at room temperature, with yields frequently exceeding 95%.[8]

    • Reliability: This method is well-established and effective for a wide range of substrates.

  • Disadvantages & Causality:

    • Harshness: The high acidity can cleave other acid-labile protecting groups such as tert-butyl esters or trityl groups, leading to a loss of orthogonality.[8][10]

    • Side Reactions: The aggressive conditions can promote tert-butylation of sensitive functional groups if scavengers are not used.[6]

    • Safety and Handling: TFA is corrosive and toxic, while dioxane is a suspected carcinogen, requiring careful handling and specialized waste disposal.[1]

Mild Acid Conditions: The Selective Alternative

When substrates contain other acid-sensitive moieties, milder conditions are essential to achieve selective Boc deprotection. These methods operate on the same fundamental mechanism but utilize acids with higher pKa values or Lewis acids to modulate reactivity.

  • Primary Reagents:

    • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂), Tin(IV) Chloride (SnCl₄), and Copper(II) Triflate (Cu(OTf)₂) can effectively catalyze deprotection, sometimes offering unique selectivity.[11][12] For instance, ZnBr₂ in DCM has been explored for chemoselective hydrolysis of tert-butyl esters in the presence of certain N-protected amines.[10][13]

    • Solid-Supported Acids: Acidic ion-exchange resins (e.g., Amberlyst 15) or silica-supported sulfonic acids offer a heterogeneous catalysis approach.[14] This simplifies purification, as the acidic agent can be removed by simple filtration.[14] These methods can be significantly accelerated with microwave heating, reducing reaction times to as little as 10 minutes.[14]

    • Dilute Protic Acids: Conditions such as dilute aqueous phosphoric acid or stoichiometric p-toluenesulfonic acid (pTSA) in ethyl acetate can provide sufficient acidity for deprotection without the harshness of concentrated strong acids.[9][11]

    • Novel Systems: Recent developments include the use of oxalyl chloride in methanol, which offers a very mild option tolerant of acid-labile esters.[11][15] This system's efficacy appears to extend beyond the simple in situ generation of HCl.[15][16]

  • Advantages:

    • Chemoselectivity: The primary benefit is the ability to remove the Boc group while preserving other acid-sensitive functionalities.[12]

    • Greener Chemistry: Solid-supported acids are recyclable, and other mild methods may avoid the use of harsh chlorinated solvents, aligning with green chemistry principles.[6][17]

  • Disadvantages & Causality:

    • Slower Kinetics: Milder conditions inherently lead to slower reaction rates, potentially requiring longer reaction times or gentle heating.[11]

    • Substrate Dependence: The effectiveness of a mild acid can be highly dependent on the electronic and steric environment of the Boc-protected amine. Sterically hindered substrates may require stronger conditions for efficient removal.[11]

Comparative Analysis: A Data-Driven Approach

The choice between mild and strong acid is a practical decision that balances speed, yield, and substrate compatibility. The following table summarizes key performance indicators based on literature data.

ParameterStrong Acid Conditions (e.g., 25-50% TFA in DCM)Mild Acid Conditions (e.g., ZnBr₂, Solid Acids)
Typical Reagents TFA, 4M HCl in DioxaneZnBr₂, Amberlyst 15, pTSA, Oxalyl Chloride
Reaction Time 0.5 - 4 hours[8]1 - 24 hours (can be <15 min with microwave)[14]
Temperature 0 °C to Room Temperature[8]Room Temperature to Reflux[11][12]
Typical Yield >95%[8]70% to >95% (highly substrate dependent)[15]
Key Advantage High efficiency, speed, and reliability.[1][8]High selectivity, preserves other acid-labile groups.[12]
Key Disadvantage Low selectivity, harsh, potential for side reactions.[6][8]Slower reaction rates, may require optimization.[11]

Case Study Insight: In solid-phase peptide synthesis (SPPS), a study directly compared 100% TFA with 55% TFA in DCM for Boc deprotection. The purity of peptides obtained with 55% TFA/DCM was, on average, 9% higher.[18] This was attributed to insufficient swelling of the resin in 100% TFA, leading to incomplete deprotection and deletion sequences.[18] This highlights that even within "strong acid" protocols, optimizing concentration and solvent is critical for efficiency.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating reaction monitoring and clear workup procedures.

Protocol 1: Strong Acid Deprotection (TFA/DCM)

This protocol is a standard method for robust substrates in a solution phase.[4][19]

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) via syringe to a final concentration of 25-50% (v/v).[4]

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 0.5-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA. Co-evaporate with toluene (2x) to ensure complete removal of residual acid.

  • Isolation: Dissolve the resulting residue in a minimal amount of DCM and add cold diethyl ether to precipitate the amine trifluoroacetate salt. Isolate the product by filtration, wash with cold ether, and dry in vacuo. The salt can be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃ solution) and extracted to yield the free amine.

Workflow_Strong_Acid cluster_0 Reaction Phase cluster_1 Workup & Isolation Start 1. Dissolve Substrate in DCM Cool 2. Cool to 0 °C Start->Cool AddTFA 3. Add TFA (25-50%) Cool->AddTFA React 4. Stir at RT (0.5-4h) AddTFA->React Monitor 5. Monitor by TLC / LC-MS React->Monitor Concentrate 6. Concentrate in vacuo Monitor->Concentrate Reaction Complete CoEvap 7. Co-evaporate with Toluene Concentrate->CoEvap Precipitate 8. Precipitate with Cold Diethyl Ether CoEvap->Precipitate Isolate 9. Filter & Dry Precipitate->Isolate

Figure 2: Experimental workflow for strong acid Boc deprotection.

Protocol 2: Mild Acid Deprotection (HCl in Dioxane)

This protocol is suitable for substrates where a slightly milder, yet still effective, condition is required.[8][11]

  • Setup: To a round-bottom flask, add the Boc-protected amine (1.0 equiv.).

  • Acid Addition: Add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[11] If the substrate is not soluble, a minimal amount of a co-solvent like methanol or DCM may be added.

  • Reaction & Monitoring: Stir the mixture at room temperature for 30 minutes to 4 hours. The amine hydrochloride salt may precipitate during the reaction. Monitor progress by TLC or by taking a small aliquot, neutralizing it, and analyzing by LC-MS.[11]

  • Workup & Isolation: Upon completion, add diethyl ether to the reaction slurry to ensure complete precipitation of the hydrochloride salt. Isolate the product by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry in vacuo.

Troubleshooting and Strategic Considerations

  • Incomplete Reaction: If a reaction stalls, consider increasing the acid concentration or reaction time.[11] For sterically hindered substrates, gentle heating may be necessary, but this increases the risk of side reactions.[11] The rate of Boc cleavage often shows a second-order dependence on acid concentration, meaning a small increase can have a significant effect.[7][20]

  • tert-Butylation: If side products from alkylation are observed (especially with tryptophan, methionine, or phenol-containing substrates), add a scavenger like anisole, thioanisole, or triisopropylsilane (TIPS) to the reaction mixture to trap the tert-butyl cation.[2]

  • Choosing the Right Acid: The decision should always be substrate-driven. If the molecule contains other acid-labile groups (e.g., t-butyl esters, acetals), begin with a mild Lewis acid or a solid-phase catalyst. For robust molecules where speed is paramount, TFA remains the gold standard.

Conclusion

The deprotection of the Boc group is a foundational transformation that offers a spectrum of options, from the potent efficiency of strong acids like TFA to the surgical precision of milder reagents. Strong acids provide a fast and reliable path to the deprotected amine for robust substrates. In contrast, mild acidic conditions, including Lewis acids and solid-supported catalysts, are indispensable tools for complex syntheses, offering the chemoselectivity required to preserve other sensitive functionalities. By understanding the underlying mechanism and considering the substrate's unique vulnerabilities, researchers can strategically select the optimal deprotection protocol, ensuring high yields and product purity in their synthetic endeavors.

References

A Senior Application Scientist's Guide: 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride vs. its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, spirocyclic scaffolds are highly valued for their ability to confer novel three-dimensional structures to molecules. The 2,8-diazaspiro[4.5]decane framework is a prominent example, serving as a core component in many biologically active compounds. The strategic application of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is crucial for the selective functionalization of this diamine. This guide offers a detailed, practical comparison between two commonly used forms of this key building block: 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride and its corresponding free base .

This document moves beyond a simple datasheet comparison to provide field-proven insights, helping you make informed decisions in your experimental design to enhance efficiency, reproducibility, and scalability.

Part 1: Core Physicochemical Characteristics at a Glance

The decision to use a salt or a free base is fundamental and is dictated by the specific demands of a given synthetic step or process. While chemically interconvertible, the hydrochloride salt and the free base of 2-Boc-2,8-diazaspiro[4.5]decane possess distinct physical properties that significantly influence their handling, stability, and utility.

Property2-Boc-2,8-diazaspiro[4.5]decane (Free Base)2-Boc-2,8-diazaspiro[4.5]decane HCl (Hydrochloride)Scientific Rationale & Practical Implications
Typical Appearance Amorphous solid or viscous oilCrystalline solidThe crystalline nature of the hydrochloride salt generally makes it easier to handle, weigh accurately, and transfer, whereas the free base can be more challenging to manage.
Molecular Weight ~240.36 g/mol ~276.82 g/mol [1][2][3]This difference is critical for stoichiometric calculations. Failure to use the correct molecular weight is a frequent source of experimental error, leading to incorrect molar ratios and potentially failed reactions.
Solubility Profile Readily soluble in a broad range of aprotic organic solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate).Generally soluble in polar protic solvents such as water and alcohols (Methanol, Ethanol), with limited solubility in many aprotic organic solvents.[4]This is arguably the most critical distinction. The choice of form is often dictated by the reaction solvent. The hydrochloride is ideal for aqueous phase reactions, while the free base is necessary for most standard organic transformations in aprotic media.[4]
Stability & Storage The free amine is susceptible to reacting with atmospheric CO₂, which can lead to the formation of carbonate salts over time. It can also be more prone to oxidation.The protonated amine in the salt form is less nucleophilic and less susceptible to oxidation, making it significantly more stable for long-term storage.[5][6]For shelf-life and reagent integrity, the hydrochloride salt is superior.[5][6][7] The free base should ideally be stored under an inert atmosphere (e.g., Argon or Nitrogen) to minimize degradation.
Hygroscopicity Tends to be more hygroscopic, absorbing moisture from the air.Generally less hygroscopic than the free base.The absorption of water by the free base can introduce unwanted moisture into anhydrous reactions, potentially affecting yields and side-product formation.

Part 2: Strategic Selection and Experimental Protocols

Choosing the right form of this reagent is a strategic decision that can dramatically affect the outcome of your synthesis. The following sections provide a detailed analysis of practical applications and workflows for each form.

The Hydrochloride Salt: The Stable and Water-Soluble Option

The hydrochloride salt is frequently the preferred form for long-term storage and for reactions carried out in aqueous or protic environments. Its solid, crystalline nature and enhanced stability make it a dependable starting material.[6][7]

Primary Applications:

  • Aqueous Reductive Aminations: The salt can often be used directly in protocols where the reaction medium is an aqueous buffer or an alcohol.

  • Certain Coupling Reactions: In specific coupling chemistries, particularly those employing water-soluble reagents like EDC, the hydrochloride salt can be utilized directly.

  • Purification: Its crystalline structure makes it amenable to purification by recrystallization, an effective method for removing certain impurities.

Essential Protocol: In-situ Generation of the Free Base

A highly common and practical workflow involves starting with the stable hydrochloride salt and converting it to the free base just before it is needed for a reaction in an aprotic solvent. This "just-in-time" preparation minimizes the degradation of the free base.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of this compound in a biphasic mixture of an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.

  • Neutralization: With vigorous stirring, add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise. A slight excess (e.g., 1.1 equivalents) is recommended to ensure complete neutralization.

  • Verification: Check the pH of the aqueous layer with pH paper or a meter to confirm it is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 1-2 more times with the organic solvent to ensure full recovery of the free base.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Immediate Use: The resulting free base (typically an oil or waxy solid) should be used promptly in the subsequent synthetic step.

Diagram: Conversion of Hydrochloride Salt to Free Base

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup HCl_Salt 2-Boc-2,8-diazaspiro[4.5]decane Hydrochloride in DCM/Water Base Add aq. NaHCO3 (>1.0 eq.) Stirring Vigorous Stirring (Biphasic System) Base->Stirring Separation Phase Separation Stirring->Separation Organic_Layer Organic Layer: Free Base in DCM Separation->Organic_Layer Collect Aqueous_Layer Aqueous Layer: NaCl, H2O, NaHCO3 Separation->Aqueous_Layer Discard Drying Dry (Na2SO4), Filter, Concentrate Organic_Layer->Drying Final_Product Isolated Free Base (Use Immediately) Drying->Final_Product

Caption: Standard workflow for the extractive free-basing of an amine hydrochloride salt.

The Free Base: Primed for Anhydrous Organic Chemistry

The free base is the active nucleophilic species required for the vast majority of bond-forming reactions in organic synthesis, especially those conducted under anhydrous conditions in aprotic solvents.

Primary Applications:

  • C-N Cross-Coupling Reactions: The nucleophilic secondary amine of the free base is essential for reactions like Buchwald-Hartwig amination.

  • N-Alkylation and N-Acylation: Standard Sₙ2 alkylations or reactions with acid chlorides and anhydrides require the lone pair of the free amine.

  • Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, HBTU, EDC) in solvents like DMF or DCM necessitates the free base form.

Illustrative Protocol: Buchwald-Hartwig Amination

This protocol demonstrates the direct application of the free base in a palladium-catalyzed C-N bond formation.

Materials:

  • 2-Boc-2,8-diazaspiro[4.5]decane (freshly prepared free base)

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Inert Conditions: To a flame- or oven-dried flask, add the aryl halide (1.0 eq.), the free base (1.1-1.2 eq.), the base (1.4 eq.), the palladium pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Atmosphere Exchange: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by sparging with the inert gas for 10-15 minutes.

  • Heating: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via flash column chromatography.

Diagram: Decision-Making Flowchart

G start Project Start: Need 2-Boc-2,8-diazaspiro[4.5]decane storage_decision Long-term Storage or Immediate Use? start->storage_decision purchase_hcl Purchase/Use Hydrochloride Salt storage_decision->purchase_hcl Long-term purchase_fb Purchase/Use Free Base storage_decision->purchase_fb Immediate reaction_type Reaction Solvent Type? protic_solvent Aqueous or Protic Solvent (e.g., Water, MeOH) reaction_type->protic_solvent Protic aprotic_solvent Aprotic Organic Solvent (e.g., DCM, THF, Toluene) reaction_type->aprotic_solvent Aprotic purchase_hcl->reaction_type purchase_fb->aprotic_solvent use_hcl_direct Use HCl Salt Directly protic_solvent->use_hcl_direct free_base_protocol Perform Free-Basing Protocol Then use in Reaction aprotic_solvent->free_base_protocol use_fb_direct Use Free Base Directly (Store under Inert Gas) aprotic_solvent->use_fb_direct

Caption: A decision-making guide for selecting and using the appropriate reagent form.

Part 3: Authoritative Grounding & Conclusion

The principles discussed are foundational in organic chemistry. The enhanced stability of amine salts is due to the protonation of the nitrogen's lone pair, which prevents it from participating in oxidative degradation pathways.[5] The differential solubility is a direct consequence of the polarity change upon salt formation; the ionic salt is more soluble in polar protic solvents, while the more covalent free base is soluble in less polar organic solvents.[6][7]

The selection between this compound and its free base is a tactical choice driven by the specific requirements of the synthetic route. The hydrochloride salt provides superior storage stability and is well-suited for aqueous chemistry. The free base is the essential, reactive form for the majority of organic transformations in aprotic media. Understanding the distinct properties and the straightforward interconversion between these forms allows the synthetic chemist to optimize reaction conditions, improve yields, and ensure the reliability and reproducibility of their work. By following the logic and protocols outlined in this guide, researchers can confidently and effectively incorporate this valuable spirocyclic building block into their synthetic programs.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Boc-2,8-Diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride (CAS No. 189941-86-4). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for professionals in research and drug development who handle such specialized chemical reagents.

The core principle of chemical waste management is to plan for disposal before beginning any experimental work.[1] This ensures that all necessary materials and protocols are in place to handle waste safely and effectively from the moment it is generated.

Part 1: Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation.[2][3][4]

  • Eye Irritation: Expected to cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2][3][4]

  • Acute Oral Toxicity: May be harmful if swallowed.[4]

The hydrochloride salt form can contribute to mild acidity in aqueous solutions. Furthermore, the tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, decomposing to form isobutene and carbon dioxide.[5][6] This reactivity must be considered to prevent inadvertent mixing with incompatible waste streams (e.g., strong acids) that could cause pressure buildup in a closed container.

Part 2: Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure. This is a foundational requirement under OSHA's laboratory standards.[7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before use. Dispose of contaminated gloves properly.[4]Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required if there is a splash hazard.[4]Protects eyes from dust particles and potential splashes, preventing serious irritation.
Skin and Body A standard laboratory coat. A chemical-resistant apron may be advisable for larger quantities.Protects personal clothing and skin from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2][8] If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of the compound, which can cause respiratory irritation.

Part 3: Disposal Workflow and Procedures

The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Characterization

First, the waste must be classified. As an organic chemical used in a laboratory, it is considered a hazardous waste unless proven otherwise.[3][11] It should not be disposed of in regular trash or down the sanitary sewer.[11][12] Combining hazardous and non-hazardous waste results in the entire volume being classified as hazardous, increasing disposal costs.[12]

Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect unreacted this compound and any lab debris contaminated with it (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated container for solid organic chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a container designated for non-halogenated organic waste. Although it contains a hydrochloride salt, it is generally not classified with halogenated solvents (like dichloromethane), but institutional policies may vary. Always check with your institution's Environmental Health & Safety (EHS) office. Mixing halogenated and non-halogenated waste streams should be avoided.[13]

Step 3: Containerization and Labeling
  • Container Choice: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the outside.

  • Labeling: All hazardous waste containers must be clearly labeled.[14] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazards (e.g., "Irritant").

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. Keep the container closed except when adding waste.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor.[8][9] Generators of hazardous waste are responsible for ensuring its proper management from creation to final disposal.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of this compound and its associated waste.

G cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps A Start: Generation of Waste (Unused reagent, contaminated labware, or reaction byproduct) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in container for 'Solid Organic Hazardous Waste' C->D Solid F Collect in container for 'Aqueous/Non-Halogenated Organic Hazardous Waste' C->F Liquid E Includes pure compound, contaminated gloves, weigh boats, etc. D->E H Securely seal waste container. D->H G Includes solutions, reaction mixtures, and rinsates. F->G F->H I Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date H->I J Store in designated Satellite Accumulation Area. I->J K Arrange for pickup by licensed hazardous waste contractor. J->K L End: Compliant Disposal K->L

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is necessary to mitigate risks.[7]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill involves a flammable solvent, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For a small solid spill , carefully sweep the material into a designated waste container. Avoid creating dust.[4]

    • For a small liquid spill , absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste following the procedures outlined above.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Part 5: Rationale for Not Pouring Down the Drain

Disposing of chemicals like this compound down the sanitary sewer is prohibited for several reasons:

  • Environmental Toxicity: While specific ecotoxicity data is not available, organic compounds can be harmful to aquatic life.

  • Infrastructure Damage: The compound or its solutions could be corrosive to plumbing.

  • Regulatory Non-Compliance: It is a violation of EPA and local regulations to dispose of hazardous chemical waste into the sewer system.[1]

By following these detailed procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Boc-2,8-Diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of 2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride, a key building block in modern medicinal chemistry. Our approach moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence that ensures a safe and efficient laboratory environment.

Understanding the Hazard Profile

This compound and its analogues are classified with several key hazards that dictate our PPE strategy. Safety Data Sheets for structurally similar compounds consistently indicate the following risks:

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes[1][2][3].

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust particles[1][2][3].

  • Harmful if Swallowed: Acute oral toxicity is a concern[1][2][4].

The hydrochloride salt form, while improving solubility and stability, also means the compound is a strong acid, which can be corrosive to living tissue[5]. Therefore, our PPE selection is designed to create a comprehensive barrier against these potential routes of exposure.

Core PPE Ensemble: A Multi-Layered Defense

A foundational PPE ensemble is required for all work with this compound. This standard setup is designed for handling small quantities in a well-ventilated laboratory setting, such as a certified chemical fume hood[6].

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against splashes of solutions and airborne dust particles from reaching the eyes.
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination[2].
Body Protection Flame-resistant lab coatProtects skin and personal clothing from spills and splashes[7].
Foot Protection Closed-toe shoesPrevents injury from dropped objects and spills.
Operational Workflow for Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Task-Specific PPE Escalation

Different laboratory procedures involving this compound carry varying levels of risk. The following table outlines when to escalate your PPE beyond the core ensemble.

TaskAdditional PPEJustification
Weighing and transferring solid Face shield worn over safety gogglesProvides an additional layer of protection for the face from airborne particles.
Large scale reactions (>1 L) Chemical-resistant apron over lab coatOffers enhanced protection against larger volume splashes.
Risk of significant aerosol generation Use of a respirator with an appropriate cartridgeNecessary when engineering controls cannot guarantee exposure levels are below permissible limits[6][8].

Emergency Procedures and Decontamination

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9].

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[4][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][11].

Contaminated PPE must be carefully removed to avoid further exposure. Disposable items, such as gloves, should be placed in a sealed bag for hazardous waste disposal. Reusable items, like lab coats, must be decontaminated according to your institution's safety protocols before reuse.

Disposal of Contaminated PPE

Proper disposal is the final step in the safe handling process.

  • Gloves and other disposables: Place in a designated, sealed container for chemical waste.

  • Contaminated Lab Coats: If grossly contaminated, they should be treated as hazardous waste. Otherwise, follow your institution's laundry service procedures for lab coats.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.